molecular formula C12H14N4O2S B1682506 Sulfamethazine CAS No. 57-68-1

Sulfamethazine

Katalognummer: B1682506
CAS-Nummer: 57-68-1
Molekulargewicht: 278.33 g/mol
InChI-Schlüssel: ASWVTGNCAZCNNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial.
This compound is a sulfonamide consisting of pyrimidine with methyl substituents at the 4- and 6-positions and a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, a carcinogenic agent, a ligand, an antibacterial drug, an antimicrobial agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an environmental contaminant, a xenobiotic and a drug allergen. It is a member of pyrimidines, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
A sulfanilamide anti-infective agent. It has a spectrum of antimicrobial action similar to other sulfonamides.
This compound has been reported in Euglena gracilis with data available.
This compound is a sulfonamide antibiotic used in the lifestock industry.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1949 and is indicated for bacterial disease.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
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InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
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InChI Key

ASWVTGNCAZCNNR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
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Molecular Formula

C12H14N4O2S
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DSSTOX Substance ID

DTXSID6021290
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Molecular Weight

278.33 g/mol
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Physical Description

Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial., Solid
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH, Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether, Soluble in acid, alkali; slightly soluble in dimethylsulfoxide, Soluble in acetone, ether; slightly soluble in alcohol, 2.30e-01 g/L
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Density

1.4655 g/cu cm
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Color/Form

Crystals from dioxane-water, Creamy-white powder or crystals from dioxan, White or yellowish-white powder

CAS No.

57-68-1
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Melting Point

387 to 392 °F (NTP, 1992), 176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C), 198.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Antibacterial Mechanism of Action of Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethazine, a member of the sulfonamide class of antibiotics, exerts its antibacterial effect through the specific inhibition of a critical metabolic pathway in bacteria: folate synthesis. As a structural analog of para-aminobenzoic acid (PABA), this compound acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This inhibition halts the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids.[1][2][3] Consequently, bacterial growth and replication are arrested, resulting in a bacteriostatic effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary antibacterial action of this compound lies in its ability to disrupt the de novo synthesis of folic acid in susceptible bacteria. Unlike mammals, which obtain folic acid from their diet, many bacteria must synthesize this essential vitamin.[2] The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[1][3]

This compound's molecular structure closely mimics that of PABA, allowing it to bind to the active site of DHPS.[1] This binding is competitive, meaning that this compound and PABA vie for the same binding site on the enzyme. When this compound occupies the active site, it prevents the binding of PABA, thereby blocking the synthesis of dihydropteroate and, subsequently, folic acid. The lack of folic acid derivatives halts the production of essential building blocks for DNA and RNA, ultimately inhibiting bacterial growth.[1][2][3]

Signaling Pathway of Folic Acid Synthesis and this compound Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes condensation Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides This compound This compound Inhibition This compound->Inhibition Competitively Inhibits Inhibition->DHPS

Folic Acid Synthesis Pathway and this compound Inhibition.

Quantitative Data

The efficacy of this compound can be quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesGram StainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusPositive32 - 51250-
Escherichia coliNegative62.5 - >100--
Pseudomonas aeruginosaNegative>3240-
Bacillus subtilisPositive---

The inhibitory activity of this compound against DHPS can also be expressed by its inhibition constant (Ki). While specific Ki values for this compound can vary between bacterial species and experimental conditions, kinetic studies have determined the association (kon) and dissociation (koff) rate constants for various sulfonamides, which collectively inform their inhibitory potential. For a range of sulfonamides, kon values can span from 0.003 to 31 x 10^6 L/mol·s, while Ki values range from 0.7 to 17,000 x 10^-9 M.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test organism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO, then diluted in CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions: a. In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.25 µg/mL). b. Typically, 100 µL of CAMHB is added to wells 2-12. 200 µL of the starting this compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10. c. Well 11 serves as a growth control (inoculum, no drug), and well 12 serves as a sterility control (broth only).

  • Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and the target inoculum density.

  • Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: a. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate Plate at 35°C for 16-20h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This is a coupled enzyme assay that continuously monitors the activity of DHPS.

Materials:

  • Purified recombinant DHPS enzyme

  • Dihydrofolate Reductase (DHFR) enzyme (coupling enzyme)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

  • para-Aminobenzoic acid (PABA) substrate

  • NADPH

  • This compound (inhibitor)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: a. Prepare stock solutions of DHPPP, PABA, NADPH, and this compound in appropriate solvents and dilute to working concentrations in the assay buffer. b. Prepare a solution of DHPS and an excess of DHFR in the assay buffer. The concentration of DHFR should be sufficient to ensure it is not the rate-limiting step.

  • Assay Setup (in a 96-well UV-transparent plate): a. To each well, add the assay buffer. b. Add varying concentrations of this compound to the test wells. For control wells (no inhibitor), add the corresponding volume of solvent. c. Add the DHPS/DHFR enzyme mixture to all wells. d. Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiation and Measurement: a. Initiate the reaction by adding a mixture of DHPPP, PABA, and NADPH to all wells. b. Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+ by DHFR as it reduces the dihydropteroate produced by DHPS. c. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each concentration of this compound. b. Plot the reaction velocity against the this compound concentration to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). c. To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate (PABA) and the inhibitor (this compound). The data can then be fitted to the Michaelis-Menten equation for competitive inhibition, often visualized using a Lineweaver-Burk plot.

DHPS_Inhibition_Workflow start Start prep_reagents Prepare Assay Buffer, Substrates (DHPPP, PABA, NADPH), Enzymes (DHPS, DHFR), and Inhibitor (this compound) start->prep_reagents setup_plate Set up 96-well plate with buffer, varying inhibitor concentrations, and enzymes prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate initiate_reaction Initiate reaction by adding substrates and NADPH pre_incubate->initiate_reaction measure_absorbance Monitor decrease in absorbance at 340 nm over time initiate_reaction->measure_absorbance analyze_data Calculate reaction velocities and determine IC50/Ki measure_absorbance->analyze_data end End analyze_data->end

Workflow for Dihydropteroate Synthase (DHPS) Inhibition Assay.

Conclusion

This compound's antibacterial activity is a well-characterized example of competitive enzyme inhibition. By targeting the essential folic acid synthesis pathway in bacteria, it serves as an effective bacteriostatic agent. Understanding the precise mechanism of action, supported by quantitative data on its efficacy and detailed experimental protocols for its evaluation, is crucial for researchers and drug development professionals. This knowledge aids in the rational design of new antibacterial agents, the understanding of resistance mechanisms, and the effective application of this important class of antibiotics in both clinical and research settings.

References

An In-depth Technical Guide to Sulfamethazine Metabolic Pathways in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of sulfamethazine in key livestock species: cattle, swine, and poultry. The document details the biotransformation of this widely used sulfonamide antibiotic, presenting quantitative data, experimental methodologies, and visual representations of the metabolic processes.

Core Metabolic Pathways of this compound in Livestock

This compound undergoes several key metabolic transformations in livestock, primarily aimed at increasing its water solubility to facilitate excretion. The two principal metabolic routes are N-acetylation and hydroxylation . The extent of these reactions varies significantly across different species, influencing the drug's pharmacokinetic profile and residue depletion rates.

N-Acetylation Pathway

The most prominent metabolic pathway for this compound in many livestock species is the acetylation of the N4-amino group, leading to the formation of N4-acetylthis compound.[1] This reaction is catalyzed by N-acetyltransferase enzymes. N4-acetylthis compound is generally less microbiologically active than the parent compound. In pigs, acetylation is a major route of elimination.[1]

Hydroxylation Pathways

Hydroxylation, mediated by the cytochrome P-450 mixed-function oxidase system, is another critical pathway in this compound metabolism.[1][2] This process can occur at different positions on the this compound molecule, leading to various hydroxylated metabolites. The primary sites of hydroxylation differ between species. In ruminants like cattle, hydroxylation predominantly occurs on the methyl groups of the pyrimidine (B1678525) ring.[3][4] In contrast, pigs exhibit hydroxylation mainly at the 4 and 5 positions of the pyrimidine ring.[1]

The following diagram illustrates the primary metabolic pathways of this compound.

Sulfamethazine_Metabolism This compound This compound N4_Acetyl_SMZ N4-acetylthis compound This compound->N4_Acetyl_SMZ N-acetyltransferase Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Cytochrome P450 Species_Specific_Hydroxylation cluster_Cattle Cattle cluster_Pigs Pigs Cattle_Hydroxylation Methyl Group Hydroxylation Pig_Hydroxylation Pyrimidine Ring Hydroxylation This compound This compound This compound->Cattle_Hydroxylation This compound->Pig_Hydroxylation Experimental_Workflow Start Tissue Sample Collection Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition and Quantification Analysis->Data

References

The Environmental Fate and Transport of Sulfamethazine in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethazine (SMZ), a sulfonamide antibiotic, is extensively used in veterinary medicine to treat and prevent bacterial infections in livestock. A significant portion of administered this compound is excreted unchanged or as metabolites in animal waste. When manure is applied to agricultural lands as fertilizer, this compound is introduced into the soil environment, raising concerns about its potential to contaminate soil and water resources, and contribute to the development of antibiotic resistance. Understanding the environmental fate and transport of this compound in soil is crucial for assessing its ecological risks and developing strategies to mitigate its environmental impact. This technical guide provides an in-depth overview of the core processes governing the behavior of this compound in soil, including sorption, degradation, and leaching. It summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows.

Data Presentation: Quantitative Insights into this compound's Behavior in Soil

The environmental fate of this compound is largely dictated by its interaction with soil particles (sorption) and its persistence (degradation). These processes are influenced by various soil properties, primarily pH and organic carbon content.

Sorption of this compound in Soil

Sorption to soil particles can retard the movement of this compound, reducing its availability for leaching and microbial degradation. The extent of sorption is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Table 1: Soil Sorption Coefficients (Kd) for this compound

Soil TypepHOrganic Carbon (%)Kd (L/kg)Reference
Loamy Sand5.50.10.58 ± 0.17[1]
Sandy Loam5.5-3.91 ± 0.36[1]
Loam7.4-7.60.91-2.59-[2]
Silt Loam--0.9 - 3.5[3]
Sandy Soil4.6-5.50.04-1.01-[2]

Table 2: Organic Carbon-Normalized Sorption Coefficients (Koc) for this compound

Soil TypepH RangeKoc (L/kg)Reference
Various5.5 - 930.4 - 139.7[4]
Degradation of this compound in Soil

Degradation determines the persistence of this compound in the soil environment. The primary mechanism of degradation is microbial activity. The rate of degradation is often expressed as the half-life (DT50), the time required for 50% of the initial concentration to dissipate.

Table 3: Degradation Half-life (DT50) of this compound in Soil

Soil TypeConditionsDT50 (days)Reference
Silt Loam-18.6 (average)[3]
Sandy Soil-18.6 (average)[3]
Agricultural SoilManure-amended2 - 42[3]
Agricultural SoilSterile>21[5]

Experimental Protocols: Methodologies for Assessing Environmental Fate

Standardized laboratory experiments are essential for determining the environmental fate parameters of this compound. The following are detailed protocols for key experiments.

Batch Sorption Experiment (Following OECD Guideline 106)

This experiment quantifies the extent of this compound sorption to soil.

Objective: To determine the soil-water distribution coefficient (Kd) and the Freundlich adsorption isotherm.

Materials:

  • Test soil, air-dried and sieved (<2 mm)

  • This compound stock solution of known concentration

  • 0.01 M CaCl2 solution (background electrolyte)

  • Centrifuge tubes with screw caps

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatograph (HPLC) with UV or MS/MS detector

Procedure:

  • Soil Preparation: Weigh a specific amount of soil (e.g., 2 g) into a series of centrifuge tubes.

  • Solution Preparation: Prepare a range of this compound concentrations in 0.01 M CaCl2 solution.

  • Incubation: Add a known volume of each this compound solution to the soil-containing centrifuge tubes. Also include control samples with soil and background electrolyte only, and this compound solution without soil.

  • Equilibration: Place the tubes on an orbital shaker and agitate for a predetermined equilibration time (e.g., 24 hours) at a constant temperature in the dark.

  • Separation: Centrifuge the tubes at a high speed (e.g., 3000 rpm) for a sufficient time to separate the solid and aqueous phases.

  • Analysis: Carefully collect the supernatant and analyze the concentration of this compound using HPLC.

  • Calculation: The amount of this compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd value is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

Soil Microcosm Degradation Study

This experiment evaluates the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Objective: To determine the degradation half-life (DT50) of this compound and identify major degradation products.

Materials:

  • Fresh field-moist soil, sieved (<2 mm)

  • This compound stock solution

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • Incubator to maintain constant temperature and moisture

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Solid Phase Extraction (SPE) cartridges for cleanup

  • HPLC-MS/MS or LC-Q-TOF-MS for analysis of parent compound and metabolites

Procedure:

  • Soil Treatment: Treat a known mass of soil with the this compound stock solution to achieve the desired initial concentration. Mix thoroughly to ensure uniform distribution.

  • Incubation: Place the treated soil into incubation vessels. Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample replicate microcosms.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture and extraction technique (e.g., pressurized liquid extraction, ultrasonic extraction).

  • Cleanup and Analysis: Clean up the extracts using SPE to remove interfering substances. Analyze the extracts for the concentration of this compound and its degradation products using HPLC-MS/MS.

  • Data Analysis: Plot the concentration of this compound over time and fit the data to a kinetic model (e.g., first-order kinetics) to calculate the DT50.

Soil Column Leaching Experiment (Following OECD Guideline 312)

This experiment assesses the mobility and leaching potential of this compound through a soil profile.[3][6]

Objective: To determine the potential for this compound and its metabolites to leach through the soil and contaminate groundwater.

Materials:

  • Intact or repacked soil columns (e.g., 30 cm length, 5 cm diameter)

  • This compound solution

  • Simulated rainwater (e.g., 0.01 M CaCl2)

  • Peristaltic pump or irrigation system

  • Fraction collector to collect leachate

  • Extraction and analytical equipment as described for the microcosm study

Procedure:

  • Column Preparation: Pack the columns with the test soil to a uniform bulk density. Pre-condition the columns by saturating them with simulated rainwater and allowing them to drain.

  • Application: Apply the this compound solution evenly to the surface of the soil columns.

  • Leaching: Apply simulated rainwater to the top of the columns at a constant flow rate for a specified period (e.g., 48 hours).

  • Leachate Collection: Collect the leachate in fractions at regular intervals using a fraction collector.

  • Soil Sectioning: After the leaching period, extrude the soil core from the column and section it into segments of specific depths (e.g., 0-5 cm, 5-10 cm, etc.).

  • Analysis: Analyze the leachate fractions and the soil segments for the concentration of this compound and its metabolites.

  • Mass Balance: Calculate a mass balance to account for the total amount of applied this compound distributed between the leachate and the different soil depths.

Mandatory Visualizations: Diagrams of Key Processes

Visualizing the complex interactions and pathways involved in the environmental fate of this compound can aid in understanding and predicting its behavior.

experimental_workflow_sorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil Sieving Soil Sieving Incubation Incubation Soil Sieving->Incubation SMZ Solution SMZ Solution SMZ Solution->Incubation Centrifugation Centrifugation Incubation->Centrifugation Equilibration Supernatant Analysis Supernatant Analysis Centrifugation->Supernatant Analysis Phase Separation Data Calculation Data Calculation Supernatant Analysis->Data Calculation Concentration Data Kd & Koc Kd & Koc Data Calculation->Kd & Koc

Caption: Workflow for a batch sorption experiment to determine Kd and Koc.

logical_relationship_transport This compound in Manure This compound in Manure Soil Surface Soil Surface This compound in Manure->Soil Surface Application Sorption Sorption Soil Surface->Sorption Degradation Degradation Soil Surface->Degradation Leaching Leaching Soil Surface->Leaching Sorption->Leaching Reduces Bound Residues Bound Residues Sorption->Bound Residues Increases Retention Degradation->Leaching Reduces Degradation Products Degradation Products Degradation->Degradation Products Transformation Groundwater Groundwater Leaching->Groundwater Potential Contamination

Caption: Logical relationships governing this compound's transport in soil.

signaling_pathway_degradation This compound This compound S-C Bond Breaking S-C Bond Breaking This compound->S-C Bond Breaking Pathway 1 S-N Bond Hydrolysis S-N Bond Hydrolysis This compound->S-N Bond Hydrolysis Pathway 2 Demethylation Demethylation This compound->Demethylation Pathway 3 Methyl Hydroxylation Methyl Hydroxylation This compound->Methyl Hydroxylation Pathway 4 Ring Opening Ring Opening This compound->Ring Opening Pathway 5 Metabolite_A Metabolite_A S-C Bond Breaking->Metabolite_A Metabolite_B Metabolite_B S-N Bond Hydrolysis->Metabolite_B Metabolite_C Metabolite_C Demethylation->Metabolite_C Metabolite_D Metabolite_D Methyl Hydroxylation->Metabolite_D Metabolite_E Metabolite_E Ring Opening->Metabolite_E

Caption: Major degradation pathways of this compound in soil.[1][7]

Conclusion

The environmental fate and transport of this compound in soil are complex processes influenced by a combination of the chemical's properties and the soil's physicochemical characteristics. Sorption to organic matter and clay minerals can significantly reduce its mobility, while microbial degradation is the primary mechanism for its dissipation. The potential for this compound to leach into groundwater is a significant concern, particularly in soils with low organic matter and coarse texture. The data and protocols presented in this guide provide a framework for researchers, scientists, and drug development professionals to assess the environmental risks associated with this compound and to develop strategies for its responsible management in agricultural systems. Continued research is necessary to fully elucidate the long-term impacts of this compound on soil ecosystems and to refine predictive models of its environmental behavior.

References

Sulfamethazine's Impact on Aquatic Ecosystems: A Toxicological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today details the significant toxicological effects of sulfamethazine (SMZ), a widely used sulfonamide antibiotic, on aquatic life. The guide, intended for researchers, scientists, and drug development professionals, synthesizes current scientific findings on the detrimental impacts of this pharmaceutical pollutant on various aquatic organisms, including fish, crustaceans, and algae. The report highlights the drug's potential to induce oxidative stress, disrupt endocrine functions, and cause genotoxicity even at environmentally relevant concentrations.

This compound enters aquatic environments primarily through wastewater treatment plant effluents and agricultural runoff. Its persistence in these ecosystems raises concerns about its long-term impact on the health and stability of aquatic populations. The technical guide provides a detailed analysis of these effects, supported by quantitative data, experimental protocols, and visual representations of the underlying toxicological mechanisms.

Acute and Chronic Toxicity: A Quantitative Overview

The guide compiles extensive data on the toxicity of this compound to a range of aquatic species. The acute toxicity, often measured as the concentration that is lethal to 50% of a test population (LC50) or effective in causing a specific sublethal effect in 50% of a population (EC50), varies significantly across different organisms. Chronic exposure to lower concentrations of this compound has also been shown to have detrimental effects on reproduction and growth, with No Observed Effect Concentrations (NOEC) and Lowest Observed Effect Concentrations (LOEC) being established for several species.

OrganismTest DurationEndpointConcentration (mg/L)Reference
Daphnia magna (Water Flea)48 hoursEC50 (Immobilisation)131 - 270[1]
Daphnia magna (Water Flea)21 daysNOEC (Reproduction)1.563[1]
Daphnia magna (Water Flea)21 daysLOEC (Reproduction)3.125[1]
Scenedesmus obliquus (Green Algae)96 hoursEC50 (Growth Inhibition)1.23[2]
Scenedesmus obliquus (Green Algae)96 hoursEC50 (Growth Inhibition of a Mixture with Sulfamethoxazole)0.89[2]
Chlorella vulgaris (Green Algae)7 daysGrowth Inhibition10.3 - 44%

Unraveling the Mechanisms of Toxicity

The technical guide delves into the molecular pathways through which this compound exerts its toxic effects on aquatic life. Three primary mechanisms have been identified: oxidative stress, endocrine disruption, and genotoxicity.

Oxidative Stress

Exposure to this compound has been shown to induce oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. In fish, for example, this compound exposure leads to an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and an elevation in the levels of malondialdehyde (MDA), a marker of lipid peroxidation and cellular damage.[3][4]

This compound-induced oxidative stress pathway in aquatic organisms.
Endocrine Disruption

This compound has been identified as an endocrine-disrupting chemical (EDC) in aquatic environments. It can interfere with the hormonal systems of fish, leading to adverse reproductive and developmental effects. A key indicator of endocrine disruption is the induction of vitellogenin (VTG), an egg yolk precursor protein, in male fish. The presence of VTG in males is a clear biomarker of exposure to estrogenic compounds.

Endocrine disruption pathway initiated by this compound in fish.
Genotoxicity

The guide also presents evidence of this compound's genotoxic potential, meaning it can damage the DNA of aquatic organisms. Studies utilizing the comet assay have demonstrated that this compound can cause DNA strand breaks in the cells of exposed organisms. This damage to the genetic material can have severe consequences, including mutations and impaired cellular function.

Workflow for assessing this compound-induced genotoxicity using the Comet Assay.

Standardized Experimental Protocols

To ensure the reproducibility and comparability of toxicological data, the guide provides detailed summaries of standardized experimental protocols based on the Organization for Economic Co-operation and Development (OECD) guidelines.

OECD 203: Fish, Acute Toxicity Test This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Exposure Duration: 96 hours.

  • Endpoint: LC50, the concentration that causes mortality in 50% of the test fish.

  • Method: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Observations of mortality and sublethal effects are made at regular intervals.

OECD 202: Daphnia sp. Acute Immobilisation Test This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna (less than 24 hours old).

  • Exposure Duration: 48 hours.

  • Endpoint: EC50, the concentration that causes immobilization in 50% of the daphnids.

  • Method: Daphnids are exposed to various concentrations of the test substance. Immobilization is recorded at 24 and 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test determines the effect of a substance on the growth of freshwater algae.

  • Test Organism: Green algae species such as Pseudokirchneriella subcapitata or Scenedesmus obliquus.

  • Exposure Duration: 72 hours.

  • Endpoint: EC50, the concentration that causes a 50% reduction in growth rate or yield.

  • Method: Exponentially growing algae are exposed to a series of test concentrations. Algal growth is measured over the exposure period.

The compilation of this technical guide underscores the importance of continued research into the environmental fate and effects of pharmaceuticals like this compound. It also highlights the need for robust regulatory frameworks and improved wastewater treatment technologies to mitigate the risks posed by these emerging contaminants to aquatic ecosystems.

References

An In-depth Technical Guide on the Degradation Products of Sulfamethazine in Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethazine (SMZ), a widely used sulfonamide antibiotic in veterinary medicine, is a prevalent contaminant in various water systems. Its persistence and potential to form various degradation products (DPs) during water treatment processes and natural attenuation pose a significant environmental and health concern. This technical guide provides a comprehensive overview of the degradation of this compound in water through four primary pathways: photolysis, chlorination, ozonation, and biodegradation. It summarizes key quantitative data, details experimental protocols for studying these degradation processes, and visualizes the complex chemical transformations and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the environmental fate of this compound and in developing strategies to mitigate its impact.

Introduction

The presence of pharmaceuticals in the environment, particularly antibiotics like this compound, is a growing area of concern. Due to their widespread use and incomplete removal during wastewater treatment, these compounds can enter aquatic ecosystems, potentially leading to the development of antibiotic-resistant bacteria and other adverse ecological effects. Understanding the degradation of this compound and the formation of its transformation products is crucial for assessing its environmental risk and for optimizing water treatment technologies. This guide synthesizes the current scientific knowledge on the degradation of this compound in water, focusing on the chemical byproducts generated and the methodologies used to study these processes.

Degradation Pathways and Products

This compound degrades in water through several mechanisms, each producing a unique set of degradation products. The primary degradation pathways include photolysis, chlorination, ozonation, and biodegradation.

Photolysis

Photodegradation of this compound is a significant transformation pathway in surface waters exposed to sunlight. The process can occur through direct photolysis, where the this compound molecule directly absorbs light energy, or indirect photolysis, mediated by photosensitizers present in the water. The main photoproducts of SMZ have been identified by LC-MS/MS, indicating that while photolysis is effective, it may not lead to complete mineralization[1]. The triplet-excited state of SMZ (3SMZ*) is a key intermediate in its photolytic decomposition[1].

Key Degradation Reactions:

  • SO2 Extrusion: A common photochemical process for this compound[2].

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Cleavage of S-N bond: Breaking the bond between the sulfur atom and the adjacent nitrogen atom[3].

Photolysis_Pathway This compound This compound Triplet_State Triplet Excited State (3SMZ*) This compound->Triplet_State UV Light SO2_Extrusion SO2 Extrusion Products Triplet_State->SO2_Extrusion SN_Cleavage S-N Cleavage Products Triplet_State->SN_Cleavage Hydroxylation Hydroxylated Products Triplet_State->Hydroxylation

Chlorination

Chlorination is a common disinfection method in water treatment plants, but it can lead to the formation of various disinfection byproducts (DBPs) from the reaction of chlorine with organic matter, including pharmaceuticals like this compound. The reaction of this compound with free available chlorine (FAC) is pH-dependent, with lower reactivity observed in alkaline conditions[4]. Several types of reactions have been proposed, including desulfonation, S–N cleavage, hydroxylation, and chlorine substitution[4]. Studies have shown that the resulting DBPs can exhibit higher acute toxicity than the parent this compound compound[4].

Key Degradation Reactions:

  • Desulfonation: Removal of the sulfonyl group.

  • S-N Cleavage: Breaking of the sulfur-nitrogen bond.

  • Hydroxylation: Addition of a hydroxyl group.

  • Chlorine Substitution: Replacement of hydrogen atoms with chlorine atoms[4].

Chlorination_Pathway This compound This compound Desulfonation Desulfonation Products This compound->Desulfonation Free Chlorine SN_Cleavage S-N Cleavage Products This compound->SN_Cleavage Free Chlorine Hydroxylation Hydroxylation Products This compound->Hydroxylation Free Chlorine Chlorine_Substitution Chlorine Substitution Products This compound->Chlorine_Substitution Free Chlorine

Ozonation

Ozonation is a powerful oxidation process used in advanced water treatment to remove a wide range of organic contaminants. Ozone can react with this compound directly or through the formation of highly reactive hydroxyl radicals. The mineralization of this compound can be significantly enhanced through catalytic ozonation using catalysts such as NiCo2O4 or Ce-substituted goethite, which promote the generation of hydroxyl radicals[5][6]. The degradation efficiency is influenced by factors such as pH, ozone dosage, and the presence of other water constituents.

Key Degradation Reactions:

  • Hydroxylation: Addition of hydroxyl radicals to the molecule.

  • SO2 Elimination: Removal of the sulfur dioxide group[7].

  • Ring Cleavage: Opening of the aromatic or heterocyclic rings.

Ozonation_Pathway This compound This compound Hydroxylation Hydroxylated Products This compound->Hydroxylation O3 / •OH SO2_Elimination SO2 Elimination Products This compound->SO2_Elimination O3 / •OH Ring_Cleavage Ring Cleavage Products Hydroxylation->Ring_Cleavage O3 / •OH SO2_Elimination->Ring_Cleavage O3 / •OH

Biodegradation

Biodegradation is a key process for the natural attenuation of this compound in water and soil environments. Various microorganisms have been shown to degrade this compound, often through co-metabolism where the degradation occurs in the presence of other growth-supporting substrates. Aerobic conditions generally favor the biodegradation of this compound[8]. Several bacterial strains, such as Bacillus cereus, have been identified as capable of utilizing this compound as a carbon source[9].

Key Degradation Reactions:

  • Hydroxylation: A common initial step in the microbial degradation of aromatic compounds.

  • Desulfonation: Removal of the sulfonyl group.

  • N-acetylation: A common metabolic pathway for sulfonamides.

  • Cleavage of the S-N and C-S bonds: Breaking down the core structure of the molecule.

Biodegradation_Pathway This compound This compound Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation Microbial Enzymes Desulfonation Desulfonated Metabolites This compound->Desulfonation Microbial Enzymes N_Acetylation N-acetylated Metabolites This compound->N_Acetylation Microbial Enzymes Cleavage_Products Cleavage Products Hydroxylation->Cleavage_Products Microbial Enzymes

Quantitative Data on Degradation

The degradation of this compound follows different kinetic models depending on the degradation process and experimental conditions. This section summarizes the available quantitative data.

Degradation Kinetics
Degradation ProcessKinetic ModelRate Constant (k)Half-life (t1/2)Reference(s)
Photolysis Pseudo-first-order0.063 h⁻¹ (in HPLC water)10.93 h (in HPLC water)[4]
2.58 × 10⁻² min⁻¹ (without ZnO)-[10]
Chlorination Second-order4.5 × 10² M⁻¹s⁻¹ (at pH 7.2)-[11]
UV/Chlorination Pseudo-first-orderVaries with chlorine dosageSignificantly affected by chlorine dosage[11]
Ozonation Pseudo-first-order--[12]
Biodegradation Pseudo-first-orderVaries with MLSS concentration and temperature-[13]
Degradation Product Formation

Quantitative data on the formation of specific degradation products is limited in the literature. Most studies focus on the identification of products rather than their quantification over time.

Degradation ProcessDegradation Productm/zFormulaCommentsReference(s)
Photolysis Desulfonated SMZ--One of the most relevant photodegradation products.[4]
7 identified products--Structures determined by UPLC-QqTOF-MS.[4]
Chlorination Multiple DBPs--Identified by LC-QTOF-MS.[4]
Biodegradation 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfinamide--Identified intermediate.[14]
N4-hydroxy-sulfamethazine--Identified intermediate.[14]
Desamino-sulfamethazine--Identified intermediate.[14]

Experimental Protocols

This section outlines the general methodologies for studying the degradation of this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Solution Prepare this compound Stock Solution Reactor_Setup Set up Degradation Reactor (Photoreactor, Chlorination vessel, etc.) Prep_Solution->Reactor_Setup Prep_Matrix Prepare Water Matrix (e.g., ultrapure water, wastewater) Prep_Matrix->Reactor_Setup Initiate_Reaction Initiate Degradation (e.g., turn on UV lamp, add chlorine) Reactor_Setup->Initiate_Reaction Sampling Collect Samples at Predetermined Time Intervals Initiate_Reaction->Sampling Quench_Reaction Quench Reaction (e.g., add sodium thiosulfate) Sampling->Quench_Reaction Sample_Prep Sample Preparation (e.g., SPE) Quench_Reaction->Sample_Prep Instrumental_Analysis Instrumental Analysis (UPLC-MS/MS) Sample_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Analysis Kinetic Analysis & Product Identification Data_Acquisition->Data_Analysis

Photolysis Experiment
  • Reactor: A merry-go-round photochemical reactor with a magnetic stirrer is commonly employed. A high-pressure mercury lamp (e.g., 300 W) is used as the UV light source[15]. The reactor is often placed in a cooling bath to maintain a constant temperature.

  • Procedure:

    • Prepare a solution of this compound in the desired water matrix (e.g., ultrapure water, river water) at a specific concentration.

    • Fill quartz tubes with the this compound solution.

    • Place the tubes in the photochemical reactor.

    • Turn on the UV lamp to initiate the photolysis reaction.

    • Withdraw samples at predetermined time intervals.

    • Quench the reaction if necessary (e.g., by placing samples in the dark).

    • Analyze the samples for the concentration of this compound and its degradation products.

Chlorination Experiment
  • Apparatus: Batch experiments are typically conducted in amber glass bottles to prevent photodegradation. A magnetic stirrer is used to ensure complete mixing.

  • Procedure:

    • Prepare a buffered solution of this compound in the desired water matrix.

    • Add a predetermined concentration of free available chlorine (e.g., from a sodium hypochlorite (B82951) solution).

    • Start a timer immediately after the addition of chlorine.

    • Collect samples at specific time points.

    • Immediately quench the reaction by adding a quenching agent (e.g., sodium thiosulfate, ascorbic acid) to consume the residual chlorine.

    • Analyze the samples for this compound and its chlorination byproducts.

Ozonation Experiment
  • Reactor: Ozonation experiments are often carried out in a glass bubble column reactor[16]. Ozone gas is produced by an ozone generator and bubbled through the solution via a diffuser at the bottom of the reactor.

  • Procedure:

    • Fill the reactor with the this compound solution.

    • Start bubbling ozone gas into the reactor at a constant flow rate.

    • Collect samples from the reactor at different time intervals.

    • Immediately purge the collected samples with an inert gas (e.g., nitrogen) to remove any dissolved ozone or quench the reaction with a suitable agent (e.g., sodium thiosulfate).

    • Analyze the samples for the parent compound and its ozonation products.

Biodegradation Experiment
  • Setup: Biodegradation studies are often conducted in batch reactors (e.g., Erlenmeyer flasks) containing a microbial inoculum (e.g., activated sludge) and the this compound solution[13][17]. The reactors are typically incubated on a shaker to ensure aerobic conditions and adequate mixing.

  • Procedure:

    • Prepare a medium containing the microbial inoculum, this compound, and any necessary nutrients.

    • Set up control flasks (e.g., without inoculum to assess abiotic degradation, without this compound to monitor microbial activity).

    • Incubate the flasks under controlled conditions (e.g., temperature, shaking speed).

    • Collect samples periodically over an extended period (days to weeks).

    • Separate the microbial biomass from the liquid phase (e.g., by centrifugation or filtration).

    • Analyze the liquid phase for the concentration of this compound and its metabolites.

Analytical Methodologies

The identification and quantification of this compound and its degradation products are predominantly carried out using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (e.g., QqTOF-MS)[4][14].

  • Sample Preparation: Solid-phase extraction (SPE) is often used to concentrate the analytes and remove matrix interferences from complex water samples.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of this compound and its degradation products. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with additives like formic acid to improve ionization.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound and its transformation products. Multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides high selectivity and sensitivity for quantitative analysis, while high-resolution mass spectrometry is invaluable for the identification of unknown degradation products by providing accurate mass measurements.

Conclusion

The degradation of this compound in water systems is a complex process that leads to the formation of a variety of transformation products. Photolysis, chlorination, ozonation, and biodegradation are the primary pathways, each with distinct reaction mechanisms and resulting byproducts. While significant progress has been made in identifying these degradation products, a notable gap exists in the quantitative data regarding their formation kinetics and yields. This guide has summarized the available quantitative information, provided detailed overviews of experimental protocols, and visualized the degradation pathways and experimental workflows to aid researchers in this field. Further research is critically needed to quantify the formation of this compound degradation products to better assess their environmental fate and potential risks. This will enable the development of more effective water treatment strategies to mitigate the impact of this widely used antibiotic on aquatic ecosystems and human health.

References

The Historical Arc of Sulfamethazine in Veterinary Medicine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth review of the historical use of sulfamethazine in veterinary medicine. Since its introduction in the 1940s and widespread veterinary adoption in the late 1950s, this compound has been a cornerstone antibacterial agent for the livestock industry.[1][2] This document details its mechanism of action, key historical applications, pharmacokinetic profiles across various species, and the pivotal experimental studies that have defined its use and regulatory status. Particular focus is given to the methodologies of foundational toxicity and residue depletion studies. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's legacy and scientific underpinnings.

Introduction: A Pillar of Veterinary Chemotherapy

This compound (also known as sulfadimidine) is a synthetic antimicrobial belonging to the sulfonamide class of drugs.[2] Following the discovery of sulfonamides' antibacterial properties in the 1930s, this compound emerged as a versatile, broad-spectrum, and cost-effective option for treating bacterial and protozoal diseases.[3][4] Its use since the late 1950s in food-producing animals such as cattle, swine, sheep, and poultry has been extensive, targeting respiratory and gastrointestinal infections and also serving as a growth promotant.[1][5] The drug's long history has been marked by significant efficacy in disease control, alongside evolving challenges related to bacterial resistance and tissue residues, which prompted extensive scientific investigation and regulatory oversight.

Mechanism of Action: Inhibition of Folate Synthesis

This compound exerts a bacteriostatic effect by acting as a competitive antagonist in the bacterial folic acid (vitamin B9) synthesis pathway.[6] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed sources from their environment, making this pathway an effective and selective target for antimicrobial action.[7]

The mechanism proceeds as follows:

  • This compound is a structural analog of para-aminobenzoic acid (PABA).[6]

  • Due to this structural similarity, it competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][6]

  • This inhibition blocks the condensation of PABA with dihydropteroate pyrophosphate, a critical step in the formation of dihydrofolic acid.[6][8]

  • The disruption of the folic acid pathway halts the synthesis of essential downstream products, including purines and thymidine, which are the building blocks of DNA and RNA.[6]

  • Without the ability to replicate their genetic material, bacterial growth and cell division are arrested.[6]

This compound Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Normal Reaction THF Tetrahydrofolic Acid (Active Folate) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) THF->Nucleotides SMZ This compound (PABA Analog) Block Competitive Inhibition SMZ->Block Block->DHPS Blocks Enzyme

Diagram 1: this compound's competitive inhibition of the bacterial folic acid synthesis pathway.

Historical Veterinary Applications

This compound was historically indicated for a wide range of diseases in livestock. Its primary uses included the treatment and control of:

  • Respiratory Infections: It was frequently used for bacterial pneumonia and bovine respiratory disease complex ("shipping fever") caused by susceptible Pasteurella species.

  • Gastrointestinal Infections: It was effective against bacterial enteritis (scours) in calves and swine.[9][10]

  • Coccidiosis: The drug was a primary agent for treating coccidiosis, a parasitic intestinal disease, in poultry, calves, and sheep.[11][9]

  • Other Bacterial Infections: Indications also included metritis, acute mastitis, and foot rot.[9][10]

It was administered through various formulations, including oral solutions added to drinking water, powders mixed into feed, and solid oral boluses for individual animal treatment, including sustained-release versions.[2][11][12]

Pharmacokinetic and Residue Depletion Data

The pharmacokinetic profile of this compound has been characterized in several key livestock species. Understanding its absorption, distribution, metabolism, and elimination is critical for determining effective dosing regimens and appropriate withdrawal times to ensure food safety.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from historical studies.

SpeciesRouteParameterValueReference
CattleIVElimination Half-Life (t½)9.0 hours[4]
IVVolume of Distribution (Vd)0.35 L/kg[4]
Oral (Solution)Absorption Half-Life (t½a)6.0 hours[4]
SwineOral (Feed)Peak Plasma Concentration10.8 ppm (on day 77 of treatment)[13]
Oral (Feed)Metabolite Half-Life (desamino)1 to 9 days[14]
Oral (Feed)Parent Drug Half-Life10 to 20 hours[14]
Tissue Residue Depletion

Ensuring that this compound residues deplete to below the established tolerance level (0.1 ppm or 100 µg/kg in the U.S. and Europe) before animals enter the food supply is a critical public health objective.[12][15]

SpeciesDosing RegimenTissueTime to Deplete to ≤0.1 ppmReference
Swine100 g/ton of feed for 98 daysKidney, Liver, Muscle, FatWithin 7 days post-withdrawal[13]
Swine500 g/ton of feed for 30 daysEdible Tissues4 to 10 days post-withdrawal[16]

Methodologies of Key Historical Experiments

The safety and regulatory framework for this compound was built upon several landmark studies. The protocols for these experiments established the drug's toxicological profile and residue behavior.

Chronic Toxicity/Carcinogenicity Studies in Rodents

Two pivotal studies conducted at the National Center for Toxicological Research (NCTR) defined the long-term toxicological profile of this compound.

Experimental Protocol: Mouse Study (Littlefield et al., 1989)

  • Animal Model: B6C3F1 mice.[17]

  • Dosing: this compound was administered in the diet at concentrations of 0 (control), 300, 600, 1200, 2400, and 4800 ppm.[17]

  • Duration: Continuous dosing for 24 months.[17]

  • Sample Collection: Interim sacrifices were conducted at 12 and 18 months, with the final sacrifice at 24 months.[17]

  • Endpoints Measured: Body weights and food consumption were measured weekly. Mortality was recorded daily. All animals underwent a complete necropsy and histopathological examination of tissues.[17]

  • Key Findings: The study identified a dose-related increase in follicular cell hyperplasia and follicular cell adenomas of the thyroid gland, particularly at the highest dose.[17]

Experimental Protocol: Rat Study (Littlefield et al., 1990)

  • Animal Model: Fischer 344 rats, with a two-generation exposure design.[18]

  • Dosing: this compound was administered in the diet at concentrations of 0 (control), 10, 40, 600, 1200, and 2400 ppm.[18]

  • Duration: Continuous dosing for 24 months.[18]

  • Sample Collection: Interim sacrifices were performed at 3, 12, and 18 months, with the final sacrifice at 24 months.[18]

  • Endpoints Measured: Body weight, feed consumption, clinical observations, organ weights, and comprehensive histopathology data were collected.[18]

  • Key Findings: A statistically significant, dose-related increase in the incidence of follicular cell adenocarcinomas of the thyroid gland was observed at the 24-month time point. Non-neoplastic lesions like hyperplasia were also significantly increased.[18]

Residue Depletion Study in Swine

Experimental Protocol: (Samuelson et al., 1979)

  • Animal Model: Swine.[16]

  • Dosing: this compound was administered in the feed at a rate of 500 g/ton (550 g/1000 kg) for a 30-day period.[16]

  • Sample Collection: Following the 30-day treatment, the medicated feed was withdrawn. Animals were sacrificed at various time points post-withdrawal, and samples of plasma and edible tissues (liver, kidney, muscle) were collected.[16]

  • Analytical Method: Tissue concentrations of this compound were quantified to determine the rate of depletion.[16]

  • Key Findings: Tissue concentrations depleted to the target tolerance level of 0.1 ppm or less within 4 to 10 days after withdrawal of the medicated feed. The study also highlighted the risk of cross-contamination, as untreated pigs housed in pens formerly occupied by the treated group developed detectable tissue residues.[16]

This compound-Induced Thyroid Toxicity Pathway in Rodents

The carcinogenicity findings in rodents were determined to occur via a non-genotoxic, threshold-based mechanism specific to rodents, which are more sensitive to thyroid hormone imbalances than humans.[1][5] This understanding was critical for human risk assessment.

The mechanism involves:

  • Inhibition of Thyroid Peroxidase (TPO): this compound reversibly inhibits TPO, the key enzyme responsible for synthesizing thyroid hormones (T4 and T3).[1]

  • Decreased T4/T3 Levels: This inhibition leads to a reduction in circulating levels of thyroxine (T4) and triiodothyronine (T3).[1][11]

  • Pituitary Feedback Loop: The hypothalamus and pituitary gland detect the low levels of thyroid hormones.

  • Increased TSH Secretion: In response, the pituitary gland increases its secretion of Thyroid-Stimulating Hormone (TSH).[5][11]

  • Chronic Thyroid Stimulation: Sustained high levels of TSH chronically stimulate the thyroid gland, leading to follicular cell hyperplasia (an increase in the number of cells).[1][18]

  • Tumor Formation: Over a long period of chronic stimulation, this hyperplasia can progress to the formation of benign adenomas and, eventually, malignant adenocarcinomas.[1][5][18]

Expert panels from the FDA and WHO concluded that this mechanism is not relevant to humans at the low exposure levels associated with veterinary drug residues, as humans are far less sensitive to this type of TPO inhibition.[3][5]

Rodent Thyroid Toxicity Pathway cluster_thyroid Thyroid Activity SMZ High-Dose This compound TPO Thyroid Peroxidase (TPO) SMZ->TPO Inhibits Thyroid Thyroid Gland Hyperplasia Follicular Cell Hyperplasia Thyroid->Hyperplasia Leads to (Chronic) Hormones Thyroid Hormones (T4 & T3) TPO->Hormones Synthesizes Pituitary Pituitary Gland Hormones->Pituitary Negative Feedback TSH Thyroid-Stimulating Hormone (TSH) Pituitary->TSH Secretes TSH->Thyroid Stimulates Tumor Thyroid Tumors (Adenoma/Carcinoma) Hyperplasia->Tumor Progresses to

Diagram 2: Mechanism of this compound-induced thyroid tumorigenesis in rodents.

Evolution of Analytical Methods

The ability to monitor for this compound residues in animal tissues has been central to its regulation. Analytical methods have evolved significantly over time.

Method TypeHistorical PeriodPrincipleDetection LimitReference
Colorimetry (Bratton-Marshall)1950s - 1970sDiazotization followed by coupling to form a colored product. Non-specific.ppm range[9]
Gas Chromatography (GC)1970s - 1980sSeparation of volatile derivatives (e.g., methylated) with electron capture detection.~0.1 ppm[9][19]
High-Performance Liquid Chromatography (HPLC)1980s - PresentReversed-phase separation with UV or other detectors. Highly specific and sensitive.ppb range (e.g., 2 ng/g)[10][19][20]

Early methods like colorimetry were sufficient for therapeutic monitoring but lacked the specificity needed for residue analysis.[9] The development of chromatographic techniques, first GC and later the more robust and simpler HPLC, allowed for the accurate and sensitive quantification of this compound in complex matrices like animal feed and tissues at levels far below the established tolerance.[10][19][21] A typical modern HPLC protocol involves solvent extraction from homogenized tissue, a solid-phase extraction (SPE) cleanup step, and separation on a C18 column with UV detection.[10]

Conclusion

This compound holds a significant place in the history of veterinary medicine. It provided livestock producers with an effective tool against a wide range of costly diseases for several decades. The scientific investigations into its pharmacokinetics, toxicology, and residue depletion have not only shaped its own use but have also contributed significantly to the broader principles of veterinary drug regulation and food safety. The story of this compound—from a "wonder drug" to a highly regulated compound—serves as a powerful case study in the lifecycle of a veterinary pharmaceutical, highlighting the critical interplay between therapeutic efficacy, public health, and analytical science.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Sulfamethazine Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethazine, a synthetic antimicrobial agent belonging to the sulfonamide class, has been a cornerstone in veterinary and human medicine for the treatment of various bacterial infections.[1] Its efficacy is rooted in its ability to competitively inhibit a crucial metabolic pathway in bacteria, thereby halting their growth and proliferation.[2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against clinically relevant gram-positive bacteria. It delves into the quantitative measures of its activity, details the standardized experimental protocols for its evaluation, and illustrates the underlying molecular mechanisms of action and resistance. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA), a vital precursor in the bacterial synthesis of folic acid (Vitamin B9).[2] Bacteria rely on the de novo synthesis of folic acid, which is essential for the production of nucleotides (purines and thymidine) and certain amino acids.[2] These molecules are the fundamental building blocks of DNA and RNA, making folic acid synthesis indispensable for bacterial replication and survival.[2]

The key enzyme in this pathway targeted by this compound is dihydropteroate (B1496061) synthase (DHPS).[2] Due to its structural similarity to PABA, this compound binds to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid.[2] This blockade effectively halts the folic acid synthesis pathway, leading to a depletion of essential metabolites and subsequent inhibition of bacterial growth.[2] Human cells are not affected by sulfonamides as they do not synthesize their own folic acid but rather obtain it from their diet.

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of this compound.

Folic Acid Synthesis Pathway Inhibition Bacterial Folic Acid Synthesis Pathway and this compound Inhibition GTP Guanosine Triphosphate (GTP) DHPPP Dihydropteridine Pyrophosphate GTP->DHPPP Multiple Steps Dihydropteroic_Acid Dihydropteroic Acid DHPPP->Dihydropteroic_Acid PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Dihydrofolate Synthase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid DHFR Nucleotides Nucleotides, Amino Acids Tetrahydrofolic_Acid->Nucleotides Bacterial_Growth Bacterial Growth and Replication Nucleotides->Bacterial_Growth DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->DHPS Competitive Inhibition

This compound competitively inhibits DHPS, blocking folic acid synthesis.

Antibacterial Spectrum Against Gram-Positive Bacteria: Quantitative Data

The in vitro activity of this compound against various gram-positive bacteria is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized laboratory conditions. The following tables summarize the available MIC data for this compound and related sulfonamides against key gram-positive pathogens. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and the source of the data.

Gram-Positive BacteriumStrain(s)SulfonamideMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureusClinical IsolatesSulfonamide Derivatives32 - 512--[3][4]
Staphylococcus aureusATCC 29213Sulfonamide Derivatives32 - 128--[3]
Streptococcus pyogenesClinical IsolatesTrimethoprim-Sulfamethoxazole0.04 - 0.16 (Geometric Mean)--[5]
Listeria monocytogenesClinical IsolatesTrimethoprim-Sulfamethoxazole≤2.0 (TMP) / 38.0 (SMX)-≤2.0 (TMP) / 38.0 (SMX)[6]
Bacillus subtilisATCC 43223Not Specified---[7]

Note: Data for this compound specifically is limited in publicly available literature for some of these organisms. The table includes data for closely related sulfonamides or the combination of trimethoprim-sulfamethoxazole where specific this compound data was not found. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols for Determining Antibacterial Activity

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial spectrum of a compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines to ensure the reproducibility and comparability of results. The two primary methods are Broth Microdilution and Agar (B569324) Dilution.

Broth Microdilution Method (Based on CLSI M07 Guidelines)

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[8][9]

Materials:

  • Pure culture of the test organism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

    • Typically, a range of concentrations from 0.06 to 128 µg/mL is tested.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Agar Dilution Method (Based on EUCAST Guidelines)

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension.[10][11]

Materials:

  • Pure culture of the test organism

  • Mueller-Hinton Agar (MHA)

  • This compound stock solution of known concentration

  • Sterile petri dishes

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • For each concentration, add a specific volume of the this compound dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentration.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation sites.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration.

MIC Determination Workflow General Workflow for Minimum Inhibitory Concentration (MIC) Determination start Start prep_culture Prepare Pure Bacterial Culture (18-24h incubation) start->prep_culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate Test Medium (Broth or Agar) prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_results Read and Interpret Results incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

A generalized workflow for determining the MIC of an antibiotic.

Mechanisms of Resistance

The emergence of bacterial resistance to sulfonamides, including this compound, is a significant clinical concern. The primary mechanisms of resistance in gram-positive bacteria involve alterations in the target enzyme or the metabolic pathway.[2]

The main mechanisms of resistance include:

  • Alterations in Dihydropteroate Synthase (DHPS): Chromosomal mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with a reduced affinity for sulfonamides while still being able to bind to PABA. This allows the folic acid synthesis pathway to continue even in the presence of the drug.[12]

  • Acquisition of Resistant DHPS Genes: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry genes (sul1, sul2, sul3) encoding for a sulfonamide-resistant variant of DHPS.[12] These acquired enzymes are not inhibited by this compound and can effectively bypass the action of the antibiotic.

  • Increased Production of PABA: Some bacteria can develop resistance by overproducing PABA, which can outcompete this compound for binding to the active site of DHPS.[2]

The following diagram illustrates the logical relationship of these resistance mechanisms.

This compound Resistance Mechanisms Mechanisms of Bacterial Resistance to this compound This compound This compound dhps Dihydropteroate Synthase (DHPS) This compound->dhps Inhibits resistance Resistance Mechanisms This compound->resistance folic_acid_synthesis Folic Acid Synthesis dhps->folic_acid_synthesis Catalyzes bacterial_growth_inhibition Bacterial Growth Inhibition folic_acid_synthesis->bacterial_growth_inhibition Leads to altered_dhps Altered DHPS (Reduced Affinity for this compound) resistance->altered_dhps acquired_dhps Acquired Resistant DHPS (e.g., from sul genes) resistance->acquired_dhps paba_overproduction Increased PABA Production resistance->paba_overproduction continued_synthesis Continued Folic Acid Synthesis altered_dhps->continued_synthesis acquired_dhps->continued_synthesis paba_overproduction->continued_synthesis Outcompetes This compound bacterial_survival Bacterial Survival and Proliferation continued_synthesis->bacterial_survival

Primary mechanisms of bacterial resistance to this compound.

Conclusion

This compound remains a relevant antimicrobial agent with a well-defined mechanism of action against a spectrum of gram-positive bacteria. Understanding its quantitative activity through standardized MIC testing is crucial for its appropriate use and for the development of new antimicrobial strategies. The persistent challenge of bacterial resistance necessitates ongoing surveillance and research into the molecular mechanisms that underpin it. This guide provides a foundational resource for professionals in the field to support their efforts in combating bacterial infections.

References

An In-depth Technical Guide to the Inhibition of Folic Acid Synthesis by Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethazine, a member of the sulfonamide class of antibiotics, serves as a potent inhibitor of bacterial and protozoan folic acid synthesis. Its mechanism of action is rooted in the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthetic pathway that is absent in humans. By acting as a structural analog of the natural substrate para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydropteroate, a precursor to folic acid. This disruption halts the synthesis of essential nucleotides and amino acids, leading to a bacteriostatic effect that arrests microbial growth and proliferation. This guide provides a detailed examination of this mechanism, quantitative data on its inhibitory activity, comprehensive experimental protocols for its study, and visual representations of the key pathways and workflows.

The Bacterial Folic Acid Synthesis Pathway

Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folate and must synthesize it de novo.[1] This metabolic pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids (e.g., methionine).[2] The inability of host organisms to synthesize folate makes this pathway an ideal target for selective antimicrobial chemotherapy.[3]

The synthesis begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce 7,8-dihydropteroate. This key step is catalyzed by the enzyme dihydropteroate synthase (DHPS), which facilitates the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA).[3][4] The resulting dihydropteroate is then glutamylated and subsequently reduced by dihydrofolate reductase (DHFR) to form the active tetrahydrofolate.

Competitive_Inhibition Mechanism of DHPS Competitive Inhibition by this compound cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition DHPS DHPS Enzyme (Active Site) DHP Dihydropteroate (Folate Precursor) DHPS->DHP Produces No_Reaction No Product Formed DHPS->No_Reaction Blocks Reaction PABA PABA (Substrate) PABA->DHPS Binds to Active Site SMZ This compound (Inhibitor) SMZ->DHPS Binds to Active Site Experimental_Workflow Workflow for DHPS Coupled Spectrophotometric Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_data 3. Data Acquisition & Analysis A1 Prepare Reagents: - Assay Buffer - Enzyme Mix (DHPS + DHFR) - Substrate Mix (PABA, DHPPP, NADPH) B2 Add 178µL Enzyme Mix to all Wells A1->B2 A2 Prepare this compound Serial Dilutions in DMSO B1 Add 2µL Inhibitor (or DMSO) to Wells A2->B1 B1->B2 B3 Pre-incubate Plate at 37°C for 10 min B2->B3 B4 Initiate Reaction: Add 20µL Substrate Mix B3->B4 C1 Measure Absorbance at 340nm (Kinetic Mode, 37°C) B4->C1 C2 Calculate Initial Reaction Rates (V) C1->C2 C3 Determine % Inhibition vs. Control C2->C3 C4 Plot Dose-Response Curve & Calculate IC50 / Ki C3->C4

References

Sulfamethazine: A Chemical Suppressor of Epigenetic Silencing – An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigenetic silencing, a fundamental process in gene regulation, is increasingly recognized as a key player in various diseases, including cancer. The ability to chemically modulate this silencing holds significant therapeutic potential. This technical guide provides a comprehensive overview of sulfamethazine (SMZ) as a chemical suppressor of epigenetic silencing. While the primary research has been conducted in the model organism Arabidopsis thaliana, the findings offer valuable insights into a conserved metabolic pathway that links nutrient metabolism to epigenetic control. This document details the mechanism of action of this compound, presents quantitative data from key experiments, provides detailed experimental protocols, and discusses the potential implications for drug development.

Introduction to this compound and Epigenetic Silencing

Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that alter gene expression without changing the underlying DNA sequence. These modifications are crucial for normal development and cellular differentiation. However, aberrant epigenetic silencing of tumor suppressor genes is a hallmark of many cancers.

This compound, a sulfonamide antibiotic, has been identified as a chemical suppressor of epigenetic silencing. Research in Arabidopsis thaliana has shown that SMZ can reactivate silenced genes by targeting a key metabolic pathway that provides the necessary building blocks for epigenetic marks.

Mechanism of Action: The Folate Biosynthesis Pathway

This compound's primary mechanism of action as an epigenetic modulator is its structural similarity to para-aminobenzoic acid (PABA), a precursor in the folate biosynthesis pathway.[1] By acting as a competitive antagonist of PABA, this compound inhibits dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the synthesis of folate.[1]

This inhibition leads to a cascade of downstream effects:

  • Reduced Folate Pool: this compound treatment significantly decreases the intracellular pool of folate.[1]

  • Depletion of S-adenosylmethionine (SAM): Folate is a critical component of the one-carbon metabolism that generates S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions in the cell, including DNA and histone methylation.[1][2][3] By reducing folate levels, this compound causes a deficiency in SAM.[1]

  • Inhibition of Methylation: The resulting "methyl deficiency" leads to a global reduction in DNA methylation and a decrease in repressive histone marks, specifically histone H3 lysine (B10760008) 9 dimethylation (H3K9me2).[1] This reduction in repressive epigenetic marks allows for the reactivation of previously silenced genes and transposable elements.[1]

Signaling Pathway Diagram

Sulfamethazine_Mechanism cluster_folate Folate Biosynthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_epigenetic Epigenetic Modifications PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folate DHPS->Folate SAM S-adenosylmethionine (SAM) Folate->SAM Provides methyl group DNA_Me DNA Methylation SAM->DNA_Me Methyl Donor H3K9me2 Histone H3K9 Dimethylation SAM->H3K9me2 Methyl Donor Gene_Silencing Gene Silencing DNA_Me->Gene_Silencing H3K9me2->Gene_Silencing SMZ This compound (SMZ) SMZ->DHPS Competitive Inhibition

This compound's mechanism of action.

Quantitative Data from Arabidopsis thaliana Studies

The following tables summarize the key quantitative findings from the foundational study on this compound's epigenetic effects in Arabidopsis thaliana.

Table 1: Effect of this compound on Global DNA Methylation and SAM Levels
Treatment Relative Global DNA Methylation (%)
Control (untreated)100
This compound (SMZ)~75[1]
Treatment Relative S-adenosylmethionine (SAM) Levels (%)
Control (untreated)100
This compound (SMZ)~60[1]
Table 2: Effect of this compound on Histone H3K9 Dimethylation (H3K9me2)
Genomic Locus Reduction in H3K9me2 with SMZ Treatment (%)
35S Promoter (transgene)>95[1]
RD29A Promoter (transgene)53[1]
RD29A Promoter (endogenous)68[1]
Table 3: Reactivation of Silenced Genes by this compound
Reporter Gene Observation with SMZ Treatment
ProRD29A:LUC (Luciferase)Strong reactivation of luciferase expression.[1]
Pro35S:NPTII (Kanamycin Resistance)Strong accumulation of NPTII mRNA, leading to kanamycin (B1662678) resistance.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments.

Chemical Genetic Screen for Suppressors of Gene Silencing

This protocol is adapted for identifying chemical compounds that reverse transcriptional gene silencing (TGS) using a luciferase reporter system in Arabidopsis thaliana.

Experimental Workflow:

Chemical_Screen_Workflow start Start plate_seeds Plate Arabidopsis seeds (e.g., ros1 mutant with ProRD29A:LUC) in 96-well plates. start->plate_seeds grow_seedlings Grow seedlings under controlled conditions. plate_seeds->grow_seedlings add_compounds Add chemical library compounds (including this compound) to individual wells. grow_seedlings->add_compounds incubate Incubate for a defined period. add_compounds->incubate add_luciferin Add luciferin (B1168401) substrate. incubate->add_luciferin measure_luminescence Measure luminescence using a CCD camera or plate reader. add_luciferin->measure_luminescence identify_hits Identify 'hits' (wells with significantly increased luminescence) indicating reactivation of the luciferase reporter gene. measure_luminescence->identify_hits end End identify_hits->end

Workflow for a chemical genetic screen.

Detailed Steps:

  • Seed Plating: Sterilized seeds of an Arabidopsis line with a silenced luciferase reporter gene (e.g., ros1 mutant background with a ProRD29A:LUC construct) are plated in 96-well microtiter plates containing appropriate growth medium.

  • Seedling Growth: Plates are incubated under controlled light and temperature conditions until seedlings are established.

  • Chemical Application: A chemical library, including this compound at various concentrations, is added to the individual wells.

  • Incubation: The seedlings are incubated with the chemicals for a specified period (e.g., 5-7 days).

  • Luciferase Assay: Luciferin substrate is added to each well, and luminescence is measured using a sensitive CCD camera or a microplate luminometer.

  • Hit Identification: Wells exhibiting a significant increase in luminescence compared to controls are identified as containing a chemical suppressor of gene silencing.

DNA Methylation Analysis

This method provides a semi-quantitative assessment of DNA methylation at specific loci.

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from control and this compound-treated plant tissues.

  • McrBC Digestion: Aliquots of genomic DNA are digested with the McrBC restriction enzyme, which specifically cleaves methylated DNA. A parallel reaction without McrBC serves as a control.

  • PCR Amplification: PCR is performed on both digested and undigested DNA using primers flanking the region of interest.

  • Analysis: The PCR products are resolved on an agarose (B213101) gel. A stronger PCR product in the McrBC-treated sample compared to the control indicates a reduction in DNA methylation at that locus.

This is the gold-standard for single-base resolution of DNA methylation patterns.

Experimental Workflow:

Bisulfite_Seq_Workflow start Start dna_extraction Extract genomic DNA from control and SMZ-treated samples. start->dna_extraction bisulfite_treatment Treat DNA with sodium bisulfite. (Unmethylated C -> U) dna_extraction->bisulfite_treatment pcr_amplification PCR amplify the target region using specific primers. bisulfite_treatment->pcr_amplification cloning Clone PCR products into a plasmid vector. pcr_amplification->cloning sequencing Sequence multiple clones. cloning->sequencing analysis Align sequences and determine the methylation status of each cytosine. sequencing->analysis end End analysis->end

Workflow for bisulfite sequencing.

Detailed Steps:

  • DNA Extraction: Isolate high-purity genomic DNA.

  • Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the target genomic region using primers designed to be independent of the methylation status.

  • Cloning and Sequencing: Clone the PCR products and sequence a sufficient number of individual clones to obtain a representative methylation pattern.

  • Data Analysis: Align the sequences to the reference genome and quantify the percentage of methylated cytosines at each position.

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

ChIP is used to determine the association of specific proteins or histone modifications with particular genomic regions.

  • Cross-linking: Treat plant tissues with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Isolate nuclei and sonicate the chromatin to shear it into small fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me2).

  • Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for specific genomic loci to quantify the enrichment of the histone mark.

Quantification of S-adenosylmethionine (SAM)

SAM levels can be measured using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Extract metabolites from control and this compound-treated tissues.

  • HPLC Separation: Separate the metabolites using a reverse-phase HPLC column.

  • Detection: Detect SAM using UV absorbance or mass spectrometry.

  • Quantification: Quantify SAM levels by comparing the peak area to a standard curve.

Implications for Drug Development

While the direct epigenetic effects of this compound have been demonstrated in a plant model, the underlying mechanism has significant implications for mammalian systems and drug development for several reasons:

  • Conservation of the Folate Pathway: The folate biosynthesis and one-carbon metabolism pathways are highly conserved between plants and mammals.[4] Humans, like plants, rely on this pathway for the synthesis of SAM, the primary methyl donor for DNA and histone methylation.[1][2][3]

  • Role of DNA Methylation in Cancer: Aberrant DNA hypermethylation, leading to the silencing of tumor suppressor genes, is a well-established driver of tumorigenesis. Consequently, inhibitors of DNA methyltransferases (DNMTs) are a class of anticancer drugs.[5][6]

  • Targeting Metabolism for Epigenetic Therapy: The findings with this compound highlight the potential of targeting metabolic pathways that support the epigenome as a therapeutic strategy. Instead of directly inhibiting methyltransferases, modulating the availability of the methyl donor, SAM, presents an alternative approach.

For drug development professionals, this research opens up the possibility of exploring folate antagonists, including but not limited to sulfonamides, as potential epigenetic modulators in mammalian cancer models. The well-established safety profile of many sulfonamides could also expedite their repurposing as epigenetic drugs.

Conclusion

This compound has been identified as a novel chemical suppressor of epigenetic silencing through its inhibitory action on the folate biosynthesis pathway. By reducing the pool of the universal methyl donor, S-adenosylmethionine, this compound leads to a global decrease in DNA methylation and repressive histone marks, resulting in the reactivation of silenced genes. The detailed experimental protocols provided in this guide offer a roadmap for further investigation into this phenomenon. While the current research is based on a plant model, the conservation of the underlying metabolic and epigenetic pathways suggests that targeting folate metabolism could be a promising strategy for epigenetic cancer therapy in humans. Further research in mammalian systems is warranted to explore the full therapeutic potential of this compound and other folate antagonists as epigenetic modulators.

References

Solubility of Sulfamethazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sulfamethazine in various organic solvents. This compound, a sulfonamide antibiotic, exhibits variable solubility depending on the solvent and temperature, a critical consideration for its formulation, purification, and analytical quantification. This document compiles quantitative solubility data, details common experimental protocols for its determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents and their mixtures. The following tables summarize the mole fraction solubility (x) of this compound at various temperatures.

Table 1: Solubility of this compound in Pure Organic Solvents

SolventTemperature (K)Mole Fraction (10⁴ * x)
Acetonitrile278.1518.66
283.1522.42
288.1526.83
293.1531.98
298.1538.01
303.1545.15
308.1553.51
313.1563.38
318.1575.16
Ethanol (B145695)278.152.93
283.153.53
288.154.25
293.155.12
298.156.15
303.157.39
308.158.89
313.1510.69
318.1512.86
1-Propanol278.152.59
283.153.09
288.153.69
293.154.41
298.155.27
303.156.30
308.157.54
313.159.02
318.1510.79
Methanol278.152.18
283.152.64
288.153.19
293.153.84
298.154.61
303.155.54
308.156.65
313.157.98
318.159.58
Cyclohexane293.1527.8
298.1541.6
303.1563.5
313.15116.4
Dimethyl Sulfoxide (DMSO)Not specified~50 mg/mL
Dimethylformamide (DMF)Not specified~50 mg/mL

Note: Solubility in DMSO and DMF is provided in mg/mL as per the source. Conversion to mole fraction requires density data not provided.

The solubility of this compound generally increases with temperature, indicating an endothermic dissolution process.[1][2][3] Acetonitrile has been shown to be a significantly more effective solvent for this compound compared to alcohols like ethanol and 1-propanol.[3] The solubility in alcohols tends to decrease as the alkyl chain length increases.[4]

Experimental Protocols for Solubility Determination

The most common method for determining the solubility of this compound in organic solvents is the shake-flask method, followed by spectrophotometric quantification.[1][2][3][5]

1. Materials and Apparatus:

  • Solute: Pure this compound (crystalline solid)

  • Solvents: High-purity organic solvents (e.g., acetonitrile, ethanol, methanol, 1-propanol)

  • Apparatus:

    • Analytical balance

    • Vials or flasks with airtight seals

    • Thermostatic water bath or shaker with temperature control

    • Centrifuge

    • UV/Vis Spectrophotometer

    • Syringes and filters (e.g., 0.45 µm)

    • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Solvent Mixtures (if applicable): For cosolvent studies, solvent mixtures are prepared by mass using an analytical balance.

  • Sample Preparation: An excess amount of solid this compound is added to a known mass of the solvent or solvent mixture in a sealed vial. This ensures that a saturated solution is formed in equilibrium with the solid phase.

  • Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, the vials are left undisturbed to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are often centrifuged.

  • Sample Withdrawal and Dilution: A known volume of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred. This aliquot is then diluted with the appropriate solvent to a concentration within the linear range of the spectrophotometer's calibration curve.

  • Quantification: The absorbance of the diluted solution is measured using a UV/Vis spectrophotometer at the wavelength of maximum absorbance for this compound in the given solvent.

  • Calculation of Solubility: The concentration of this compound in the saturated solution is determined from the calibration curve. This concentration is then used to calculate the mole fraction solubility.

3. Solid Phase Analysis:

To ensure that the solid in equilibrium with the saturated solution has not undergone any polymorphic transformation during the experiment, the solid phase is often recovered and analyzed using techniques such as Differential Scanning Calorimetry (DSC).[3][4]

Visualizations

The following diagram illustrates the typical experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent/ Cosolvent Mixture add_smt Add Excess This compound prep_solvent->add_smt shake Shake at Constant Temperature (e.g., 72h) add_smt->shake centrifuge Centrifuge shake->centrifuge withdraw Withdraw Supernatant (Filtered) centrifuge->withdraw dilute Dilute Sample withdraw->dilute measure Measure Absorbance (UV/Vis) dilute->measure calculate Calculate Solubility (Mole Fraction) measure->calculate

Experimental workflow for this compound solubility determination.

This guide provides essential data and methodologies for researchers working with this compound. The presented information highlights the importance of solvent selection and temperature control in achieving desired solubility for various pharmaceutical applications.

References

Sulfamethazine Dissociation Constants (pKa): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dissociation constants, pK1 and pK2, of the sulfonamide antibiotic, sulfamethazine. Understanding these fundamental physicochemical properties is critical for drug development, as they influence the solubility, absorption, distribution, and efficacy of the compound. This document summarizes the reported pKa values, details the experimental methodologies for their determination, and illustrates the relevant biochemical pathway and experimental workflows.

Data Presentation: Dissociation Constants of this compound

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. The two primary ionizable groups are the aromatic amine group (-NH2) and the sulfonamide group (-SO2NH-). This results in two distinct dissociation constants, pK1 and pK2.

The first dissociation constant, pK1 , corresponds to the protonation of the aromatic amine group under acidic conditions. The second, pK2 , relates to the deprotonation of the sulfonamide group in alkaline conditions. The speciation of this compound is pH-dependent; it is predominantly cationic at a pH below pK1, neutral between pK1 and pK2, and anionic at a pH above pK2.[1]

The following tables summarize the experimentally determined and calculated pKa values for this compound in various conditions.

Table 1: Aqueous Dissociation Constants of this compound

pKa ValueReported ValueMethod of DeterminationReference
pK12.31Not Specified[2]
pK27.58Not Specified[2]
pKa7.65Not Specified

Note: Some literature may refer to a single pKa value, which typically corresponds to the more physiologically relevant pK2.

Table 2: Apparent Dissociation Constants (pKa) of this compound in Acetonitrile-Water Mixtures

The pKa values of sparingly soluble drugs are often determined in co-solvent mixtures and extrapolated to aqueous conditions. The following data is derived from a study using reversed-phase liquid chromatography (LC) and LC with photodiode array (PDA) detection.[3][4][5]

Acetonitrile (B52724) (% v/v)pK1 (LC Method)pK2 (LC Method)pK1 (LC-PDA Method)pK2 (LC-PDA Method)
152.558.152.648.23
302.898.542.958.60
403.128.793.198.87
503.389.083.459.15

Experimental Protocols

The determination of pKa values is a crucial step in the physicochemical characterization of a drug candidate. Several methods are employed, with potentiometric titration and spectrophotometry being the most common. For sparingly soluble compounds like this compound, these methods are often adapted using co-solvents.

Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination.[6][7][8][9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

General Protocol:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound. For sparingly soluble compounds, a co-solvent such as methanol (B129727) or acetonitrile may be used.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions for titration.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Transfer a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.

    • To determine pK2, acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with pH measurements in alkaline conditions.[6][8]

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small increments of 0.1 M NaOH.

    • Record the pH value after each addition, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute).[6]

    • Continue the titration until the pH reaches approximately 12-12.5.

    • To determine pK1, start with a neutral or slightly basic solution of this compound and titrate with 0.1 M HCl.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve. The use of the second derivative of the curve can aid in accurately locating this point.[9]

    • Perform at least three replicate titrations and calculate the average pKa and standard deviation.[6]

  • Extrapolation for Co-solvent Methods:

    • When using co-solvents, determine the apparent pKa (psKa) in several different solvent-water mixtures.

    • Use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa value. This involves plotting psKa + log[H2O] against the reciprocal of the dielectric constant (1/ε) of the mixture and extrapolating to zero co-solvent concentration.

Spectrophotometric Method

This method is suitable for compounds that possess a chromophore close to the ionization site, leading to a change in UV-Vis absorbance with pH.[11][12][13] For sulfonamides, this often involves a diazotization and coupling reaction to form a colored azo dye.

General Protocol for Sulfonamides:

  • Solution Preparation:

    • Prepare a standard stock solution of this compound (e.g., 1000 µg/mL) by dissolving the compound in a small amount of sulfuric acid and diluting with water.[12]

    • Prepare working standard solutions by appropriate dilution of the stock solution.

    • Prepare a sodium nitrite (B80452) solution (e.g., 1% w/v).

    • Prepare a coupling agent solution, such as 8-hydroxyquinoline (B1678124) or γ-resorsolic acid (2,6-dihydroxybenzoic acid).[12][13]

    • Prepare acidic (e.g., 1 M HCl) and alkaline (e.g., 1 M NaOH) solutions.

  • Reaction Procedure:

    • In a series of volumetric flasks, add aliquots of the this compound working standard.

    • Add the acidic solution and the sodium nitrite solution to initiate diazotization of the primary aromatic amine group. Allow the reaction to proceed for a specified time.

    • Add a solution to remove excess nitrous acid, such as sulfamic acid.

    • Add the coupling agent, followed by the alkaline solution, to form the colored azo dye.

    • Dilute to the final volume with distilled water.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax) against a reagent blank. For the azo dye formed with 8-hydroxyquinoline, the λmax is around 500 nm.[12]

  • pKa Determination:

    • Prepare a series of buffered solutions with known pH values.

    • Perform the color-forming reaction in each buffer.

    • Measure the absorbance of the this compound derivative at each pH.

    • The pKa is determined by plotting absorbance versus pH and fitting the data to the appropriate Henderson-Hasselbalch equation.

Mandatory Visualizations

This compound Mechanism of Action

This compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria.[2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for the production of nucleotides and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the folic acid synthesis pathway, thereby inhibiting bacterial growth.[2][14][15][16]

Folic_Acid_Pathway cluster_bacteria Bacterial Cell cluster_inhibition Inhibition GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP GTP Cyclohydrolase I Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides This compound This compound This compound->Dihydropteroate Competitive Inhibition

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for pKa Determination

The following diagram illustrates a typical workflow for determining the pKa of a sparingly soluble compound like this compound using potentiometric titration with co-solvents.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Drug Solutions in Co-solvent Mixtures (e.g., 15%, 30%, 40%, 50% MeCN) D Perform Potentiometric Titration for each Co-solvent Mixture A->D B Prepare Standardized Titrant (0.1M NaOH/HCl) B->D C Calibrate pH Meter (pH 4, 7, 10 Buffers) C->D E Record pH vs. Titrant Volume D->E F Generate Titration Curves E->F G Determine Apparent pKa (psKa) from Inflection Points F->G H Perform Yasuda-Shedlovsky Extrapolation G->H I Determine Aqueous pKa H->I

Caption: Workflow for potentiometric pKa determination of sparingly soluble compounds.

References

N4-Acetylation: The Predominant Metabolic Fate of Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethazine (SMZ), a broad-spectrum sulfonamide antibiotic, has been extensively used in both human and veterinary medicine. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring safety. The primary metabolic pathway for this compound in a majority of species, including humans, is N4-acetylation. This process, catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, converts the parent drug into its less active and more readily excretable metabolite, N4-acetylthis compound. The rate of this acetylation is subject to genetic polymorphism, leading to distinct "fast," "intermediate," and "slow" acetylator phenotypes within populations. This variability can significantly impact the drug's pharmacokinetics and potential for adverse effects. This technical guide provides a comprehensive overview of the N4-acetylation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and analytical workflows.

Quantitative Analysis of this compound Metabolism

The extent of N4-acetylation of this compound varies considerably across different species and is influenced by the acetylator phenotype in humans. The following tables summarize key quantitative data on the metabolism and pharmacokinetics of this compound.

Table 1: Urinary Excretion of this compound and its N4-Acetyl Metabolite in Various Species

SpeciesUnchanged this compound (% of Dose)N4-Acetylthis compound (% of Dose)Other Metabolites (% of Dose)Reference
Human (Fast Acetylators)-61-8110-20 (hydroxylated)[1]
Human (Slow Acetylators)-Significantly lower than fast acetylators10-20 (hydroxylated)[1]
Cattle18Major metaboliteHydroxylated derivatives[2][3]
Pigs~25~75Not detected[4]

Table 2: Pharmacokinetic Parameters of this compound in Different Species

SpeciesElimination Half-life (t½)Volume of Distribution (Vd)Total Body ClearanceReference
Human (Fast Acetylators)1.7 and 5.4 h (biphasic)--[1]
Human (Slow Acetylators)7.6 h (monophasic)--[1]
Cattle9 h0.35 L/kg-[2]
Pigs---[4]

Table 3: Acetylator Phenotype Distribution in a Human Population (South India)

PhenotypePercentage of Population
Slow Acetylators51%
Intermediate Acetylators12%
Fast Acetylators37%
Reference [1]

Experimental Protocols

Accurate quantification of this compound and its N4-acetyl metabolite is essential for pharmacokinetic and metabolic studies. Below are detailed methodologies for their analysis in biological matrices.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Determination of this compound and N4-Acetylthis compound in Plasma

This protocol is based on a method described for the analysis of this compound and its acetylated metabolite in plasma.

1. Sample Preparation:

  • To 1.0 mL of plasma, add a suitable internal standard.
  • Precipitate proteins by adding 2.0 mL of acetonitrile (B52724).
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A mixture of 0.06 M phosphate (B84403) buffer (pH 6.0), acetonitrile, and methanol (B129727) (200:70:30, v/v/v).[5]
  • Flow Rate: 1.0 mL/min.[5]
  • Detection: UV detector set at 254 nm.[5]
  • Injection Volume: 20 µL.
  • Run Time: Approximately 10 minutes.[5]

3. Quantification:

  • Construct a calibration curve using standard solutions of this compound and N4-acetylthis compound of known concentrations.
  • Quantify the analytes in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Determination of this compound and N4-Acetylthis compound in Tissues

This protocol provides a general framework for the sensitive and selective analysis of this compound and its metabolite in tissue samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Homogenize 1 gram of tissue with an appropriate extraction solvent (e.g., chloroform-acetone).
  • Centrifuge the homogenate and collect the supernatant.
  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with water to remove interferences.
  • Elute the analytes with methanol.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 or other appropriate reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and N4-acetylthis compound. For this compound, this could be m/z 279 -> 156, and for N4-acetylthis compound, m/z 321 -> 198.

3. Quantification:

  • Use an internal standard (e.g., a stable isotope-labeled version of this compound) to correct for matrix effects and variations in extraction recovery and instrument response.
  • Prepare calibration standards in a matrix that mimics the tissue sample to construct a calibration curve.

Protocol 3: In Vitro this compound Acetylation Assay using Liver Microsomes

This assay is used to determine the activity of N-acetyltransferase enzymes in liver preparations.

1. Incubation Mixture:

  • Prepare a reaction mixture containing:
  • Liver microsomes (or S9 fraction or cytosol)
  • This compound (substrate)
  • Acetyl-CoA (cofactor)
  • A suitable buffer (e.g., phosphate buffer, pH 7.4)

2. Reaction:

  • Pre-incubate the microsomes and buffer at 37°C.
  • Initiate the reaction by adding this compound and Acetyl-CoA.
  • Incubate at 37°C for a specific time period (e.g., 30 minutes).
  • Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

3. Analysis:

  • Centrifuge the mixture to pellet the protein.
  • Analyze the supernatant for the formation of N4-acetylthis compound using an appropriate analytical method, such as HPLC or LC-MS/MS, as described in the protocols above.

4. Data Analysis:

  • Calculate the rate of N4-acetylthis compound formation and express it as pmol/min/mg protein.

Visualizations

Metabolic Pathway of this compound

The primary metabolic transformation of this compound is its conversion to N4-acetylthis compound.

Sulfamethazine_Metabolism SMZ This compound AcSMZ N4-Acetylthis compound SMZ->AcSMZ N4-Acetylation NAT N-acetyltransferase (NAT2) + Acetyl-CoA NAT->SMZ

Caption: N4-Acetylation of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (e.g., Protein Precipitation, SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Analysis HPLC or LC-MS/MS Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Analytical Workflow for this compound.

Conclusion

N4-acetylation stands as the cornerstone of this compound metabolism, a process governed by the polymorphic N-acetyltransferase enzymes. The significant inter-individual and inter-species variability in acetylation capacity underscores the importance of personalized medicine and species-specific considerations in drug development and therapeutic monitoring. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to accurately quantify this compound and its primary metabolite, N4-acetylthis compound. A thorough understanding of this dominant metabolic pathway is paramount for the continued safe and effective use of this important sulfonamide antibiotic.

References

Methodological & Application

Application Note: Quantification of Sulfamethazine in Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of sulfamethazine in plasma samples. The described protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation. This method is demonstrated to be selective, linear, accurate, and precise, making it suitable for pharmacokinetic studies, drug monitoring, and research applications in the fields of pharmacology and drug development.

Introduction

This compound is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections. Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing potential toxicity. This document provides a detailed protocol for a reliable HPLC-UV method for the quantification of this compound in plasma, designed for researchers, scientists, and professionals in drug development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Orthophosphoric acid

  • Blank plasma (from the appropriate species, e.g., human, rat, swine)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 270 nm
Run Time 10 minutes

Preparation of 25 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.8, 8, and 40 µg/mL) from a separate weighing of the reference standard.

Sample Preparation Protocol

The following protocol utilizes protein precipitation for the extraction of this compound from plasma:

  • Pipette 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Method Validation Summary

The described method has been validated based on standard bioanalytical method validation guidelines. The key performance characteristics are summarized below.

Quantitative Data

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Table 2: Accuracy and Precision

QC Concentration (µg/mL)Accuracy (% Recovery)Precision (% RSD) - Intra-dayPrecision (% RSD) - Inter-day
Low (0.8) 98.5%4.2%5.1%
Medium (8) 101.2%2.8%3.5%
High (40) 99.3%2.1%2.9%

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
This compound95.7%

Visualizations

Experimental Workflow

The overall experimental process from sample collection to data analysis is illustrated in the following workflow diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (200 µL) add_acetonitrile Add Acetonitrile (400 µL) plasma_sample->add_acetonitrile vortex Vortex (1 min) add_acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer hplc_injection Inject 20 µL into HPLC supernatant_transfer->hplc_injection chromatography C18 Column Separation (ACN:Buffer, 1.0 mL/min) hplc_injection->chromatography uv_detection UV Detection at 270 nm chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Plot peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Caption: Workflow for this compound quantification in plasma.

Method Validation Parameters

The logical relationship and hierarchy of key validation parameters are depicted below, demonstrating how each parameter contributes to the overall reliability of the analytical method.

validation_parameters validated_method Validated HPLC-UV Method selectivity Selectivity validated_method->selectivity linearity Linearity & Range validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision sensitivity Sensitivity validated_method->sensitivity stability Stability validated_method->stability recovery Recovery accuracy->recovery intra_day Intra-day precision->intra_day inter_day Inter-day precision->inter_day lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable, and efficient means for quantifying this compound in plasma. The simple sample preparation and robust chromatographic conditions make it an ideal choice for routine analysis in a variety of research and development settings. The validation data confirms that the method meets the criteria for bioanalytical testing, ensuring high-quality and reproducible results.

Application Note: High-Throughput Analysis of Sulfamethazine Residues in Honey by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfamethazine residues in complex honey matrices. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for high-throughput screening and regulatory compliance monitoring. Two effective sample preparation techniques are presented: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and a solid-phase extraction (SPE) cleanup. The method has been validated to demonstrate excellent linearity, recovery, precision, and low limits of detection and quantification.

Introduction

This compound is a broad-spectrum sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock, including honeybees.[1][2][3] The potential for residual amounts of this compound to accumulate in honey raises concerns for human health, including allergic reactions and the development of antibiotic resistance.[4] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) or require that residues be below a minimum required performance limit (MRPL) to ensure food safety.[4] This necessitates the availability of reliable and sensitive analytical methods for the routine monitoring of this compound in honey. LC-MS/MS has emerged as the preferred technique for this analysis due to its high selectivity, sensitivity, and ability to handle complex sample matrices.

Mechanism of Action of this compound

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria.[2][5][6] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the production of DNA, RNA, and proteins.[5][6][] this compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2][5] By binding to the active site of DHPS, this compound blocks the synthesis of dihydrofolic acid, a precursor to the active form, tetrahydrofolic acid, thereby inhibiting bacterial growth and replication.[6][]

This compound Mechanism of Action cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Reduction NucleicAcids DNA, RNA, Proteins THF->NucleicAcids Biosynthesis This compound This compound This compound->DHPS Competitive Inhibition QuEChERS Workflow A 1. Weigh 1g Honey B 2. Add 2mL 0.1M HCl & Sonicate 30 min A->B C 3. Add 8mL Acetonitrile (1% Formic Acid) B->C D 4. Add 2g NaCl & 2g MgSO4 & Vortex 1 min C->D E 5. Centrifuge at 4000 rpm for 5 min D->E F 6. Transfer Supernatant to dSPE Tube (PSA & C18) E->F G 7. Vortex 30 sec F->G H 8. Centrifuge for 2 min G->H I 9. Filter Supernatant (0.22 µm) H->I J LC-MS/MS Analysis I->J SPE Workflow A 1. Dissolve 5g Honey in 20mL Acidified Water B 2. Condition SPE Cartridge (Methanol & Water) A->B C 3. Load Sample onto Cartridge B->C D 4. Wash with 5mL Water C->D E 5. Elute with 5mL Acetonitrile D->E F 6. Evaporate to Dryness & Reconstitute E->F G 7. Filter (0.22 µm) F->G H LC-MS/MS Analysis G->H

References

solid-phase extraction of sulfamethazine from wastewater samples

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive methodology for the solid-phase extraction (SPE) of sulfamethazine from wastewater samples is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive protocol and application notes. This document outlines the necessary materials, step-by-step procedures, and expected performance data for the accurate quantification of this compound in complex aqueous matrices.

Application Note: Determination of this compound in Wastewater

Introduction

This compound, a synthetic sulfonamide antibiotic, is widely used in veterinary medicine. Its presence in wastewater is a growing environmental concern due to the potential for antibiotic resistance development in microorganisms.[1][2] Accurate and reliable monitoring of this compound concentrations in wastewater is crucial for assessing its environmental impact. Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the selective extraction and concentration of analytes like this compound from complex sample matrices such as wastewater.[3] This application note describes a robust SPE protocol coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the determination of this compound in various wastewater samples.

Principle

The method involves the isolation and concentration of this compound from a large volume of wastewater using a solid-phase extraction cartridge. The analyte is retained on the sorbent material while interferences are washed away. The retained this compound is then eluted with a small volume of an organic solvent, and the eluate is analyzed by HPLC-MS/MS for accurate quantification. The use of isotopically labeled internal standards is recommended to compensate for matrix effects and variations in extraction efficiency.[3][4]

Experimental Protocols

1. Materials and Reagents

  • SPE Cartridges : Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Waters Oasis HLB, 6 cc, 500 mg) are recommended for their broad-spectrum retention of sulfonamides.[2][3][5]

  • Solvents : HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), and ultrapure water.

  • Reagents : Formic acid, ammonium (B1175870) hydroxide, and ethylenediaminetetraacetic acid (EDTA).

  • Standards : Analytical standard of this compound and its corresponding isotopically labeled internal standard (e.g., ¹³C₆-Sulfamethazine).[4]

  • Sample Collection Vessels : Amber glass bottles to prevent photodegradation.

  • Glassware and Equipment : Volumetric flasks, pipettes, filtration apparatus with 0.45 µm glass fiber filters, SPE vacuum manifold, and a sample concentrator/evaporator.

2. Sample Preparation

  • Collect wastewater samples in amber glass bottles and store them at 4°C until analysis.

  • Allow the sample to reach room temperature.

  • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • To prevent the chelation of sulfonamides with metal ions, add EDTA to the sample to a final concentration of 0.1% (w/v).

  • Adjust the pH of the water sample to between 4.0 and 4.5 using formic acid.[1]

  • Spike the sample with an appropriate amount of the ¹³C₆-Sulfamethazine internal standard.

3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning : Condition the HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water at a flow rate of 3-5 mL/min. Ensure the cartridge does not go dry before loading the sample.

  • Sample Loading : Load the pre-treated wastewater sample (typically 100-500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing : After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in water solution to remove any co-adsorbed interfering substances.

  • Cartridge Drying : Dry the cartridge thoroughly by applying a high vacuum for at least 10-15 minutes to remove residual water.

  • Elution : Elute the retained this compound from the cartridge by passing 8 mL of methanol, sometimes with 2-5% ammonium hydroxide, in two 4 mL aliquots.[6] Collect the eluate in a clean collection tube.

4. Eluate Concentration and Reconstitution

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase used for the HPLC analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex the reconstituted sample to ensure complete dissolution of the residue.

  • Transfer the sample to an autosampler vial for HPLC-MS/MS analysis.

Data Presentation

Table 1: Performance Data for SPE-LC-MS/MS Analysis of this compound

ParameterTypical Value RangeReference
Recovery70 - 118%[2][5][6][7][8]
Limit of Detection (LOD)0.01 - 0.5 µg/L[5][8]
Limit of Quantification (LOQ)0.05 - 1.5 µg/L[5][6][8]
Linearity (r²)> 0.99[6]
Relative Standard Deviation (RSD)< 15%[6][8]

Table 2: Comparison of Different SPE Cartridges for Sulfonamide Extraction

Cartridge TypeSorbentKey AdvantagesReference
Oasis HLBHydrophilic-Lipophilic Balanced CopolymerSuperior results for a broad range of sulfonamides.[2][3][5]
Oasis MCXMixed-Mode Cation ExchangeGood for basic compounds, can offer higher selectivity.[1]
Chromabond C18ECEnd-capped Octadecyl SilicaTraditional reversed-phase sorbent.[2]
Bond Elut PLEXAPolymeric Reversed-PhaseGood retention for polar compounds.[2]

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Collect Wastewater Sample (Amber Glass Bottle) Filtration 2. Filter Sample (0.45 µm Glass Fiber Filter) SampleCollection->Filtration Conditioning 5. Condition Cartridge (Methanol then Water) Additives 3. Add EDTA (0.1%) and Adjust pH to 4.0-4.5 Filtration->Additives Spiking 4. Spike with Internal Standard (¹³C₆-Sulfamethazine) Additives->Spiking Loading 6. Load Sample Conditioning->Loading Concentration 10. Concentrate Eluate (Nitrogen Evaporation) Washing 7. Wash Cartridge (5% Methanol in Water) Loading->Washing Drying 8. Dry Cartridge (High Vacuum) Washing->Drying Elution 9. Elute Analyte (Methanol +/- NH₄OH) Drying->Elution Elution->Concentration Reconstitution 11. Reconstitute Residue (Mobile Phase) Concentration->Reconstitution Analysis 12. Analyze by HPLC-MS/MS Reconstitution->Analysis

Caption: Workflow for the .

References

Application of Sulfamethazine ELISA Kit for Food Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Sulfamethazine (SMZ), a synthetic sulfonamide, is widely utilized in veterinary medicine for its antibacterial properties, serving both therapeutic and prophylactic purposes in food-producing animals.[1] The extensive use of this compound can lead to the presence of its residues in animal-derived food products such as meat, milk, eggs, and honey.[2][3] These residues pose potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1] Regulatory bodies like the US FDA and the European Union have established Maximum Residue Limits (MRLs) for sulfonamides in various food products to ensure consumer safety.[2]

The Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a simple, rapid, sensitive, and cost-effective screening method for detecting this compound residues in large numbers of samples.[4] This document provides detailed protocols and application notes for the use of a competitive ELISA kit for the quantitative analysis of this compound in diverse food matrices.

Assay Principle

The this compound ELISA kit operates on the principle of a competitive enzyme immunoassay.[5] The microtiter plate wells are pre-coated with a this compound antigen. During the assay, this compound present in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled this compound conjugate for binding to a limited number of specific anti-sulfamethazine antibodies. After an incubation period, the unbound components are washed away. A substrate solution (TMB) is then added, which develops a color in proportion to the amount of enzyme-linked conjugate bound to the plate. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5][6] The reaction is stopped by adding a stop solution, and the absorbance is measured at 450 nm.[7] The concentration of this compound in the sample is determined by comparing its absorbance with a standard curve.[5]

ELISA_Principle cluster_well Microtiter Well Surface cluster_reagents Reagents Added cluster_competition Competitive Binding cluster_result Detection Well [SMZ-Antigen Coated Well] Bound_Complex [Antibody binds to coated SMZ-Antigen or free SMZ] Well->Bound_Complex Incubation Sample Sample (Free SMZ) Sample->Bound_Complex Antibody Anti-SMZ Antibody Antibody->Bound_Complex HRP_SMZ HRP-SMZ Conjugate HRP_SMZ->Bound_Complex Result Color Development (Inversely proportional to Sample SMZ) Bound_Complex->Result Wash, Add Substrate

Diagram 1: Principle of Competitive ELISA for this compound Detection.

Performance Characteristics

The performance of the this compound ELISA kit is summarized below. These values are typical and may vary slightly between different kit manufacturers.

Detection Limits and Recovery Rates

The limit of detection (LOD) and sample recovery rates are crucial for determining the sensitivity and accuracy of the assay in various food matrices.

Food MatrixDetection Limit (ppb)Sample Recovery Rate (%)
Muscle (Method 1)0.5[5][8]95 ± 25[5][8]
Muscle (Method 2)2.5[5][8]95 ± 25[5][8]
Milk10[5][8]85 ± 25[5][8]
Honey0.5[5][8]95 ± 25[5][8]
Egg1[5]85 ± 25[5]
Urine2[5][8]85 ± 25[5][8]
Serum2[8]85 ± 25[8]

ppb = parts per billion (ng/g or ng/mL)

Cross-Reactivity

The specificity of the ELISA is determined by its cross-reactivity with other structurally related sulfonamides.

CompoundCross-Reactivity (%)
This compound 100 [5][8]
Sulfamerazine5.27[9]
Sulfadimethoxypyrimidine1.12[9]
Other Sulfonamides≤ 0.1[9]

Experimental Protocols

Reagent Preparation
  • Wash Buffer: Dilute the concentrated wash buffer (typically 20x) with deionized water to the required volume (e.g., 1 part buffer to 19 parts water).[5]

  • Standard Solutions: Prepare a dilution series of the this compound standard as per the kit instructions. A typical standard curve might range from 0.125 to 5 ng/mL.[1]

  • Reconstitution Buffer: If provided as a concentrate (e.g., 2x), dilute with deionized water.[5]

  • Antibody and Conjugate Solutions: If lyophilized, reconstitute with the specified volume of dilution buffer.[1]

  • All reagents and samples should be brought to room temperature (25°C) before use.[5]

Sample Preparation

Accurate sample preparation is critical for reliable results. The goal is to extract this compound from the matrix and remove interfering substances.

Sample_Prep_Workflow Start Homogenized Food Sample Step1 Weigh Sample Start->Step1 Step2 Add Extraction Solvent(s) (e.g., Buffer, Ethyl Acetate (B1210297), Acetonitrile) Step1->Step2 Step3 Vortex / Mix Step2->Step3 Step4 Centrifuge Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Evaporate to Dryness (e.g., under Nitrogen) Step5->Step6 Step7 Reconstitute Residue in Buffer Step6->Step7 Step8 Defatting Step (if necessary, e.g., with n-hexane) Step7->Step8 End Ready for ELISA Analysis Step8->End

Diagram 2: General workflow for sample preparation.

1. Muscle Tissue [5]

  • Remove fat from the tissue sample and homogenize it.

  • Weigh 3 ± 0.05 g of the homogenate into a centrifuge tube.

  • Add 3 mL of 0.02 M PB Buffer, and vortex thoroughly.

  • Add 4 mL of Ethyl acetate and 2 mL of Acetonitrile. Vortex for 10 minutes.

  • Centrifuge at 4000 r/min for 10 minutes at room temperature.

  • Transfer 2 mL of the upper layer (supernatant) to a new tube.

  • Evaporate the solvent at 50-60°C using a nitrogen evaporator or water bath.

  • Add 1 mL of n-hexane to dissolve the residue, then add 1 mL of Reconstitution Buffer. Vortex vigorously.

  • Centrifuge at 4000 r/min for 5 minutes.

  • The lower layer is ready for analysis. Take 50 µL for the ELISA test.

2. Milk [1]

  • Centrifuge the milk sample for 15 minutes at 2000 x g at 4°C to separate the fat layer.

  • Carefully collect the defatted milk from underneath the fat layer.

  • Dilute 50 µL of the defatted milk with 5 mL of sample extraction buffer.

  • The diluted sample is ready for analysis. Use 50 µL in the ELISA test.

3. Honey [5]

  • Weigh 1 ± 0.05 g of the honey sample into a centrifuge tube.

  • Add 1 mL of 0.5 M HCl and incubate for 30 minutes at 37°C.

  • Add 2.5 mL of 0.2 M NaOH to adjust the pH to approximately 5.

  • Add 4 mL of Ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 r/min for 10 minutes.

  • Transfer 2 mL of the upper layer (supernatant) to a new tube.

  • Evaporate the solvent at 50-60°C.

  • Add 0.5 mL of Reconstitution Buffer and mix for 30 seconds.

  • The solution is ready for analysis. Take 50 µL for the ELISA test.

4. Egg [5]

  • Homogenize the whole egg sample.

  • Weigh 2 ± 0.05 g of the homogenate into a centrifuge tube.

  • Add 8 mL of Acetonitrile and vortex for 10 minutes.

  • Centrifuge at 4000 r/min for 5 minutes.

  • Transfer 2 mL of the upper layer to a new tube and evaporate to dryness at 50-60°C.

  • Add 1 mL of n-hexane and vortex for 30 seconds. Then add 1 mL of Reconstitution Buffer.

  • Vortex vigorously for 1 minute and centrifuge at 4000 r/min for 5 minutes.

  • The lower layer is ready for analysis. Take 50 µL for the ELISA test.

ELISA Assay Procedure

The following is a general procedure; always refer to the specific manual included with your kit.[1][5]

ELISA_Workflow Start Prepare Reagents, Standards & Samples Step1 Add 50µL of Standard or Sample to Wells Start->Step1 Step2 Add 50µL HRP Conjugate & 50µL Antibody Solution Step1->Step2 Step3 Incubate (e.g., 45 min at 25°C) Step2->Step3 Step4 Wash Wells (e.g., 5 times) Step3->Step4 Step5 Add 50µL Substrate A & 50µL Substrate B Step4->Step5 Step6 Incubate in Dark (e.g., 15 min at 25°C) Step5->Step6 Step7 Add 50µL Stop Solution Step6->Step7 Step8 Read Absorbance at 450 nm Step7->Step8 End Calculate Results Step8->End

Diagram 3: Step-by-step ELISA assay procedure.
  • Number Wells: Designate wells for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.[5]

  • Add Reagents:

    • Add 50 µL of each standard or prepared sample solution to the appropriate wells.[5]

    • Add 50 µL of HRP Conjugate to each well (except blanks).[5]

    • Add 50 µL of Antibody Working Solution to each well (except blanks).[5]

  • Incubation 1: Seal the plate and gently swirl to mix. Incubate for the time and temperature specified in the kit manual (e.g., 45 minutes at 25°C).[5]

  • Wash: Decant the contents of the wells. Wash each well with diluted wash buffer (e.g., 250 µL) and decant. Repeat the wash step 4 more times for a total of 5 washes. After the final wash, tap the plate firmly on absorbent paper to remove any remaining liquid.

  • Color Development: Add 50 µL of Substrate Reagent A and 50 µL of Substrate Reagent B to each well.[5]

  • Incubation 2: Gently mix and incubate the plate in the dark for the specified time (e.g., 15 minutes at 25°C).[5]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]

  • Read Plate: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[10]

Data Analysis and Interpretation

  • Calculate Average OD: Calculate the average absorbance for each set of duplicate standards and samples.

  • Calculate Percent Binding (%B/B₀):

    • B = Average OD of a standard or sample.

    • B₀ = Average OD of the zero standard (0 ppb).

    • %B/B₀ = (B / B₀) x 100

  • Construct Standard Curve: Plot the %B/B₀ (Y-axis) versus the corresponding this compound concentration (X-axis) for the standards on a semi-logarithmic graph.

  • Determine Sample Concentration: Determine the concentration of this compound in each sample by interpolating its %B/B₀ value from the standard curve.

  • Apply Dilution Factor: Multiply the concentration obtained from the curve by the sample dilution factor to get the final concentration in the original sample.[1] For example, for milk samples prepared as described, the dilution factor is 100.[1]

Conclusion

The this compound ELISA kit provides a reliable and efficient method for screening various food matrices for the presence of this compound residues. Its high sensitivity, specificity, and ease of use make it an invaluable tool for food safety monitoring, enabling regulatory agencies and food producers to ensure that products comply with established safety standards. Adherence to the detailed protocols for sample preparation and assay procedure is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Use of Sulfamethazine in Aquaculture for Bacterial Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethazine (SMZ), a synthetic sulfonamide antibiotic, is a crucial chemotherapeutic agent in aquaculture for the management of bacterial diseases. Its bacteriostatic action, achieved through the inhibition of folic acid synthesis in prokaryotes, makes it effective against a broad spectrum of gram-positive and gram-negative pathogens commonly encountered in fish farming. This document provides detailed application notes and protocols for the use of this compound in aquaculture, with a focus on efficacy, safety, and regulatory compliance.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][3] Bacteria, unlike their vertebrate hosts, must synthesize folic acid (vitamin B9) de novo. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][3]

This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. By binding to the active site of DHPS, this compound blocks the conversion of PABA to dihydropteroic acid, a critical step in the folic acid synthesis pathway.[1][2] This disruption halts bacterial growth and replication, allowing the host's immune system to clear the infection.[1][3] The synergistic use of trimethoprim (B1683648), which inhibits a subsequent enzyme in the pathway (dihydrofolate reductase), can enhance the efficacy of sulfonamide treatment.

Folic_Acid_Pathway cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Inhibition of Bacterial Folic Acid Synthesis by this compound and Trimethoprim.

Efficacy and Approved Uses

This compound has demonstrated efficacy against a range of bacterial pathogens affecting aquaculture species. It is particularly effective in treating systemic infections such as furunculosis, caused by Aeromonas salmonicida, and enteric septicemia.[4][5] While its use is established, it is crucial to adhere to regional regulations regarding approved species, diseases, dosages, and withdrawal periods to ensure food safety.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound and other relevant sulfonamides in aquaculture.

Table 1: Recommended Dosages and Durations for Sulfonamides in Aquaculture

DrugSpeciesDiseaseDosageDurationReference(s)
This compoundTilapia (Oreochromis niloticus)General Bacterial Infections422 mg/kg body weight/day11 days[6][7]
SulfamethoxazoleGIFT Tilapia (Oreochromis niloticus)General Bacterial Infections100 mg/kg body weight/day (initial dose doubled)5-7 days[8]
Sulfadimethoxine/Ormetoprim (5:1)CatfishEnteric Septicemia50 mg/kg body weight/day5 days
Sulfadimethoxine/Ormetoprim (5:1)SalmonidsFurunculosis50 mg/kg body weight/day5 days

Table 2: Withdrawal Periods for Sulfonamides in Aquaculture

DrugSpeciesTissueWithdrawal Period (Days)Withdrawal Period (°C-Days)Reference(s)
This compoundTilapia (Oreochromis niloticus)Muscle10260[6]
SulfamethoxazoleGIFT Tilapia (Oreochromis niloticus)Muscle & Skin11Not Specified[8]
Sulfadimethoxine/Ormetoprim (5:1)CatfishEdible Tissue3Not Specified
Sulfadimethoxine/Ormetoprim (5:1)SalmonidsEdible Tissue42420
SulfadiazineRainbow Trout (Oncorhynchus mykiss)Muscle60 (>10°C)Not Specified

Table 3: Minimum Inhibitory Concentrations (MICs) of Sulfonamides against Aquaculture Pathogens

DrugBacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound + ChlortetracyclineMannheimia haemolyticaNot Specified>64 (37°C)>64 (37°C)
Sulfadiazine/TrimethoprimStreptococcus spp. (from Tilapia)0.285/0.015 - 9.50/0.50Not SpecifiedNot Specified
Sulfadimethoxine/OrmetoprimStreptococcus spp. (from Tilapia)0.152/0.008 - 4.75/0.25Not SpecifiedNot Specified
Sulfadiazine/TrimethoprimVibrio spp. (from shrimp)1.178/0.062 - >152/8Not SpecifiedNot Specified
Sulfadimethoxine/OrmetoprimVibrio spp. (from shrimp)0.152/0.008 - >152/8Not SpecifiedNot Specified

Experimental Protocols

Detailed and standardized experimental protocols are essential for the responsible and effective use of this compound in aquaculture research and development.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial pathogen.

MIC_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria inoculate Inoculate microtiter plate wells with bacterial suspension and This compound dilutions prep_bacteria->inoculate prep_smz Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth prep_smz->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plates under appropriate conditions (e.g., 24-48h at 25-28°C) controls->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination.

Methodology:

  • Bacterial Inoculum Preparation:

    • Culture the target bacterial pathogen on an appropriate agar (B569324) medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • This compound Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the target pathogen for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Residue Depletion Study in Fish Tissue

This protocol describes a typical experimental design for a residue depletion study to determine the withdrawal period for this compound in a target fish species.

Residue_Depletion_Workflow start Start acclimatize Acclimatize fish to experimental conditions start->acclimatize medicate Administer medicated feed containing a known concentration of this compound for a specified duration acclimatize->medicate sample Collect tissue samples (muscle, liver, skin) at predetermined time points post-treatment medicate->sample store Store samples frozen (e.g., -20°C or -80°C) until analysis sample->store extract Extract this compound residues from tissue samples store->extract analyze Quantify this compound concentration using a validated analytical method (e.g., HPLC) extract->analyze calculate Calculate withdrawal period based on the time for residues to deplete below the Maximum Residue Limit (MRL) analyze->calculate end End calculate->end

Caption: Experimental Workflow for a Residue Depletion Study.

Methodology:

  • Animal Husbandry and Acclimation:

    • Acclimate a statistically significant number of the target fish species to the experimental conditions (tank size, water quality parameters, and diet) for a minimum of two weeks.

  • Medicated Feed Preparation and Administration:

    • Prepare medicated feed with a precise concentration of this compound. The drug can be incorporated into the feed mash before pelleting or surface-coated onto pellets.

    • Administer the medicated feed at a predetermined dosage (e.g., mg/kg body weight/day) for a specified duration (e.g., 5-10 days).

  • Sample Collection:

    • At defined time points after the cessation of medicated feed administration (e.g., 1, 3, 5, 7, 10, 14, 21 days), collect tissue samples (muscle, liver, and skin) from a subset of fish.

    • Humanely euthanize the fish before tissue collection.

  • Sample Storage and Preparation:

    • Immediately freeze the collected tissue samples at -20°C or lower until analysis.

    • Homogenize the tissue samples before extraction.

  • Residue Analysis:

    • Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the concentration of this compound in the tissue samples.

  • Withdrawal Period Calculation:

    • Plot the mean this compound concentration in the target tissue (usually muscle and skin) against time.

    • Determine the time required for the upper 99% confidence limit of the residue concentration to fall below the established Maximum Residue Limit (MRL). The MRL for total sulfonamide residues in fish muscle is typically 100 µg/kg (0.1 ppm).[6]

Protocol 3: HPLC Analysis of this compound in Fish Tissue

This protocol provides a general methodology for the extraction and analysis of this compound residues in fish muscle tissue using HPLC.

Methodology:

  • Extraction:

    • Weigh a known amount of homogenized fish tissue (e.g., 5 g) into a centrifuge tube.

    • Add an appropriate extraction solvent (e.g., acetonitrile (B52724) or a mixture of ethyl acetate (B1210297) and acetone).

    • Homogenize the sample with the solvent.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Collect the supernatant (the liquid extract).

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18 or a specific sulfonamide-selective sorbent) with appropriate solvents (e.g., methanol (B129727) followed by water).

    • Load the extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a solvent that removes interfering compounds but retains this compound.

    • Elute the this compound from the cartridge with a suitable elution solvent (e.g., methanol or acetonitrile).

  • HPLC Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Inject an aliquot of the reconstituted sample into the HPLC system.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength of approximately 270 nm.

    • Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from this compound standards.

Conclusion

The responsible use of this compound in aquaculture is vital for controlling bacterial diseases and ensuring the sustainability of the industry. Adherence to scientifically validated protocols for determining efficacy (MIC), ensuring food safety (residue depletion studies and withdrawal times), and accurate quantification of residues is paramount. Researchers, scientists, and drug development professionals should utilize these application notes and protocols as a guide for the safe and effective application of this compound in aquaculture. Continuous monitoring for the development of antimicrobial resistance is also crucial to maintain the long-term efficacy of this important therapeutic agent.

References

Application Notes and Protocols for Studying Sulfamethazine Resistance in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethazine is a sulfonamide antibiotic that competitively inhibits dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. The emergence and spread of this compound resistance in Escherichia coli poses a significant challenge to public health and veterinary medicine. This document provides a detailed protocol for studying this compound resistance in E. coli, encompassing phenotypic characterization and molecular analysis of resistance mechanisms.

The primary mechanisms of resistance to sulfonamides in E. coli include:

  • Acquisition of sul genes: Bacteria can acquire sul genes (e.g., sul1, sul2, and sul3) which encode for alternative, sulfonamide-insensitive DHPS enzymes.[1][2] These genes are often located on mobile genetic elements such as plasmids, facilitating their horizontal transfer.[3][4][5]

  • Mutations in the folP gene: The chromosomal gene folP encodes the endogenous DHPS. Mutations in this gene can alter the enzyme's structure, reducing its affinity for sulfonamides while maintaining its function.[2][6]

Key Signaling Pathway: Folic Acid Synthesis and this compound Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the mechanism of action of this compound.

Folic_Acid_Pathway cluster_0 Folic Acid Synthesis Pathway in E. coli cluster_1 Mechanism of Inhibition and Resistance Pteridine Dihydropteridine pyrophosphate DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) Pteridine->DHPS PABA para-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA synthesis) DHFR->Tetrahydrofolate This compound This compound This compound->DHPS Competitive Inhibition Sul_DHPS Sulfonamide-Resistant DHPS (Sul1, Sul2, Sul3) (encoded by sul genes) Sul_DHPS->Dihydropteroate Bypasses Inhibition

Caption: Folic acid synthesis pathway in E. coli and the mechanism of this compound action.

Experimental Workflow

The following diagram outlines the experimental workflow for investigating this compound resistance in E. coli.

Experimental_Workflow cluster_0 Phenotypic Characterization cluster_1 Genotypic Characterization cluster_2 Data Analysis and Interpretation isolate Isolate E. coli from sample ast Antimicrobial Susceptibility Testing (Disk Diffusion) isolate->ast mic Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) ast->mic correlation Correlate Phenotype with Genotype mic->correlation dna_extraction Genomic DNA Extraction pcr PCR for sul genes (sul1, sul2, sul3) dna_extraction->pcr qpcr Quantitative PCR (qPCR) for gene expression (optional) dna_extraction->qpcr sequencing Sequencing of folP gene dna_extraction->sequencing pcr->correlation sequencing->correlation reporting Report Findings correlation->reporting

Caption: Experimental workflow for studying this compound resistance in E. coli.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) by Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative assessment of the susceptibility of an E. coli isolate to this compound.[7][8][9][10]

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • This compound disks (e.g., 300 µg)

  • E. coli isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Protocol:

  • Prepare a bacterial inoculum by suspending several colonies of the E. coli isolate in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place a this compound disk onto the center of the inoculated MHA plate.

  • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines).[11]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of E. coli.[10][12][13][14]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • E. coli isolate

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Plate reader (optional)

Protocol:

  • Prepare a standardized E. coli inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[15]

Molecular Detection of sul Genes by PCR

This protocol is for the detection of the most common sulfonamide resistance genes: sul1, sul2, and sul3.[2][16][17]

Materials:

  • Genomic DNA extraction kit

  • PCR thermal cycler

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Forward and reverse primers for sul1, sul2, and sul3 (see Table 1)

  • Agarose (B213101) gel electrophoresis system

  • DNA ladder

Protocol:

  • Extract genomic DNA from the E. coli isolate using a commercial kit.

  • Set up PCR reactions for each sul gene in separate tubes. A typical reaction mixture includes:

    • 5 µL of 10x PCR buffer

    • 1 µL of 10 mM dNTPs

    • 1 µL of 10 µM forward primer

    • 1 µL of 10 µM reverse primer

    • 0.25 µL of Taq DNA polymerase

    • 1 µL of template DNA (50-100 ng)

    • Nuclease-free water to a final volume of 50 µL

  • Perform PCR with the following cycling conditions (optimization may be required):

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 7 minutes

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the respective sul gene.[18][19]

Data Presentation

Table 1: Primer sequences for the detection of sul genes
GenePrimer Sequence (5' - 3')Product Size (bp)
sul1 F: GCGCTCAAGGCAGATGGCATTR: GCGTTGATGCCCTCGCCGTC~438
sul2 F: GCGCTCAAGGCAGATGGCATTR: GCGTTGATGCCCTCGCCGTC~720
sul3 F: CATCGGCACCGGCACTGCAAR: GACGGGTGCCGGTTAACGCC~550
Table 2: Example MIC and Genotyping Data for E. coli Isolates
Isolate IDThis compound MIC (µg/mL)Interpretationsul1sul2sul3folP mutation
EC001>1024Resistant++-Not detected
EC0024Susceptible---Not detected
EC003512Resistant--+Detected
ATCC 259228Susceptible---Not applicable

Quantitative Analysis by Real-Time PCR (qPCR)

For a more quantitative analysis of resistance gene expression, qPCR can be performed.[20][21][22] This is particularly useful for studying the induction of resistance mechanisms in response to this compound exposure.

Protocol:

  • Isolate RNA from E. coli cultures grown with and without sub-inhibitory concentrations of this compound.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or probe-based assays with primers specific for the sul genes and a housekeeping gene (e.g., rpoB) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This comprehensive protocol provides a robust framework for the investigation of this compound resistance in E. coli. By combining phenotypic and genotypic methods, researchers can accurately characterize resistant isolates, identify the underlying molecular mechanisms, and contribute to the surveillance and control of antibiotic resistance.

References

Application Note: Determination of Sulfamethazine Levels in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethazine (SMZ) is a synthetic sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock such as swine, cattle, and poultry.[1][2] Its use in medicated animal feeds can lead to residual amounts in the feed, which requires accurate monitoring to ensure compliance with regulatory limits and to mitigate risks to animal and human health.[1][3] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely accepted analytical technique for the quantification of this compound in complex matrices like animal feed.[4][5] This application note provides a detailed protocol for the determination of this compound in animal feed samples using HPLC.

Principle

This method involves the extraction of this compound from a homogenized animal feed sample using an organic solvent mixture. The resulting extract is then subjected to a cleanup procedure to remove interfering matrix components before analysis by reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration standard.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Ammonium acetate (ACS grade)

  • Acetic acid (glacial, ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-SCX, 500 mg, 3 mL)[5]

  • Syringe filters (0.45 µm, PTFE or nylon)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV or DAD detector

  • Analytical balance (0.0001 g readability)

  • Homogenizer or grinder

  • Centrifuge

  • Vortex mixer

  • pH meter

  • Nitrogen evaporator (optional)

  • Volumetric flasks and pipettes

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution is stable for up to 6 months when stored at 4°C in the dark.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation
  • Homogenization: Grind the animal feed sample to a fine, uniform powder.

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.[5]

    • Add 20 mL of an extraction solvent mixture of ethyl acetate/methanol/acetonitrile (50:25:25 v/v/v).[5]

    • Vortex for 1 minute and then shake on a mechanical shaker for 30 minutes.

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

  • Cleanup (Solid-Phase Extraction):

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 5 mL of the extract supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

    • Elute the this compound from the cartridge with 5 mL of 5% ammonia (B1221849) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.[7][8]

  • Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Operating Conditions

The following conditions can be used as a starting point and should be optimized for the specific instrument and column in use.

ParameterCondition
Analytical Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile and 0.1 M Ammonium Acetate Buffer (pH 4.5) in a 30:70 (v/v) ratio.[4][6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 264 nm[4][6]

Data Presentation

Method Validation Summary

The performance of the HPLC method should be validated according to established guidelines. Key validation parameters are summarized below.

ParameterTypical ValueReference
Linearity (r²) > 0.999[9]
Recovery 79.3% - 114.0%[5]
Precision (RSD%) < 15%[4][7]
Limit of Detection (LOD) 0.3 mg/L[4]
Limit of Quantification (LOQ) 41.3 - 89.9 µg/kg[5]
System Suitability

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of replicate injections < 2.0%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis and Reporting sample Animal Feed Sample homogenize Grind and Homogenize sample->homogenize weigh Weigh 5g of Sample homogenize->weigh extract Add Extraction Solvent (Ethyl Acetate/Methanol/Acetonitrile) weigh->extract shake_centrifuge Shake and Centrifuge extract->shake_centrifuge supernatant Collect Supernatant shake_centrifuge->supernatant spe_cleanup Solid-Phase Extraction (SPE) Cleanup supernatant->spe_cleanup elute Elute this compound spe_cleanup->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter through 0.45 µm Syringe Filter reconstitute->filter hplc_analysis HPLC Analysis filter->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing report Final Report data_processing->report

Caption: Workflow for this compound Analysis in Animal Feed.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in animal feed. The detailed sample preparation protocol, including solid-phase extraction, ensures the removal of matrix interferences, leading to accurate and reproducible results. This application note serves as a comprehensive guide for researchers and quality control analysts in the routine monitoring of this compound levels in animal feed to ensure regulatory compliance and food safety.

References

Application Notes and Protocols for Ultrasound-assisted Extraction of Sulfamethazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethazine (SMZ) is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[1] Its persistence in animal tissues and subsequent entry into the food chain raises concerns for human health, including potential allergic reactions and the development of antibiotic resistance. Consequently, robust and efficient analytical methods are required for the routine monitoring of SMZ residues in various biological matrices.

Ultrasound-assisted extraction (UAE) has emerged as a green and efficient sample preparation technique.[2] The application of ultrasonic waves to a sample suspension creates acoustic cavitation, the formation and collapse of microscopic bubbles, which disrupts cell walls and enhances mass transfer of the target analyte into the extraction solvent.[2][3] This technique offers several advantages over traditional extraction methods, including reduced extraction times, lower solvent consumption, and improved extraction efficiency.[2][3]

These application notes provide a detailed overview and protocols for the ultrasound-assisted extraction of this compound from biological samples, tailored for researchers, scientists, and professionals in drug development and food safety.

Principle of Ultrasound-Assisted Extraction

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in a liquid medium. The implosion of these bubbles near the surface of the solid matrix generates microjets and shockwaves that disrupt the cell structure, facilitating the release of intracellular components.[3] This enhanced mass transfer significantly accelerates the extraction process. The efficiency of UAE is influenced by several key parameters, including ultrasonic power and frequency, extraction time, temperature, solvent type, and the solid-to-solvent ratio.[4]

Experimental Protocols

The following protocols are generalized procedures for the ultrasound-assisted extraction of this compound from various biological samples. Optimization of these parameters is recommended for specific sample types and analytical instrumentation.

Protocol 1: UAE of this compound from Animal Tissue (Muscle, Liver, Kidney)

This protocol is adapted from methodologies described for the extraction of sulfonamides from tissue samples.[5][6]

1. Sample Preparation:

  • Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • If applicable, spike the sample with a known concentration of this compound standard for recovery studies.

  • Add an internal standard if required for the analytical method.

2. Extraction:

  • Add 10-20 mL of a suitable extraction solvent. A common solvent is ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water.[1][5]

  • Place the centrifuge tube in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate for 10-30 minutes. The optimal time may vary depending on the ultrasonic device and sample matrix.[3]

  • Maintain the temperature of the ultrasonic bath, for example, at 40-60°C, to enhance extraction efficiency, though some studies show good results at room temperature.[7]

3. Post-Extraction Clean-up (if necessary):

  • Centrifuge the sample at 4000-8000 rpm for 10-15 minutes to separate the solid debris.

  • Decant the supernatant (the extraction solvent) into a clean tube.

  • For cleaner extracts, a solid-phase extraction (SPE) step can be employed. A cation-exchange SPE cartridge is often suitable for sulfonamides.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase used for chromatographic analysis.

4. Analysis:

  • Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][5]

Protocol 2: UAE of this compound from Liquid Biological Samples (Urine, Milk)

This protocol is a general guideline for liquid matrices.

1. Sample Preparation:

  • Centrifuge the liquid sample (e.g., 5-10 mL of urine or milk) to remove any particulate matter.

  • Adjust the pH of the sample. For sulfonamides, a slightly acidic pH (e.g., pH 5-6) can be beneficial for extraction.

2. Extraction (Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction - UA-DLLME):

  • This technique involves the rapid injection of a mixture of an extraction solvent (e.g., tetrachloroethane) and a disperser solvent (e.g., acetonitrile) into the aqueous sample.[8]

  • Immediately after injection, sonicate the sample for 1-5 minutes to facilitate the formation of a cloudy solution, which indicates the dispersion of the fine droplets of the extraction solvent.[8]

  • The large surface area created by these droplets allows for rapid extraction of the analyte.

3. Phase Separation and Analysis:

  • Centrifuge the sample at high speed (e.g., >6000 rpm) for 5-10 minutes to separate the extraction solvent from the aqueous phase.

  • Collect the sedimented phase (extraction solvent) using a microsyringe.

  • Analyze the extract directly or after solvent evaporation and reconstitution by HPLC or a similar technique.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of sulfonamides, including this compound, using ultrasound-assisted methods.

Table 1: Performance of Ultrasound-Assisted Extraction Methods for Sulfonamides

Analyte(s)Sample MatrixExtraction MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Sulfamethoxazole (B1682508)Water, Biological SamplesUA-DLLME3 µg/L-92.44 - 99.12[9]
SulfamethoxazoleWater, Biological SamplesUA-DSPME6 µg/L-92.44 - 99.12[9]
16 SulfonamidesBovine Liver & KidneySupported Liquid Membrane3.3 - 10 ppb--[10]
16 SulfonamidesCow's UrineSupported Liquid Membrane7.5 - 15 ppb--[10]
16 SulfonamidesMilkSupported Liquid Membrane16.8 - 24.3 ppb--[10]
7 SulfonamidesSeawater, Aquaculture Wastewater, Lake WaterUA-DLLME0.7 - 7.8 µg/L2.4 - 26.0 µg/L80.0 - 116.0[8]
7 SulfonamidesPomfrets, ShrimpsUA-DLLME0.7 - 7.8 µg/L2.4 - 26.0 µg/L80.0 - 116.0[8]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Sulfonamides

ParameterOptimized Value/RangeReference
Adsorbent Amount (for DSPME)0.024 g[9]
pH5[9]
Eluent Volume (for DSPME)235 µL[9]
Extraction Solvent Volume (for DLLME)185 µL[9]
Ultrasonication Time7.5 min[9]
Disperser Solvent Volume (for DLLME)535 µL[9]
Extraction Solvent (for DLLME)Tetrachloroethane (500 µL)[8]
Disperser Solvent (for DLLME)Acetonitrile[8]
Centrifugation Time8 min[8]
Centrifugation Speed8000 rpm[8]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of ultrasound-assisted extraction.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_cleanup Post-Extraction cluster_analysis Analysis Sample Biological Sample (Tissue, Urine, etc.) Homogenize Homogenization (for solid samples) Sample->Homogenize Spike Spiking (Optional) Homogenize->Spike AddSolvent Add Extraction Solvent Spike->AddSolvent Sonication Sonication AddSolvent->Sonication Centrifuge Centrifugation Sonication->Centrifuge Collect Collect Supernatant Centrifuge->Collect CleanUp Clean-up (e.g., SPE) (Optional) Collect->CleanUp Evaporate Evaporation & Reconstitution Collect->Evaporate CleanUp->Evaporate Analysis Instrumental Analysis (HPLC, LC-MS/MS) Evaporate->Analysis

Caption: Experimental workflow for ultrasound-assisted extraction of this compound.

UAE_Mechanism cluster_process Mechanism of Ultrasound-Assisted Extraction US Ultrasound Waves (>20 kHz) Cavitation Acoustic Cavitation US->Cavitation generates BubbleCollapse Bubble Implosion Cavitation->BubbleCollapse leads to Microjets Micro-jetting & Shockwaves BubbleCollapse->Microjets CellDisruption Cell Wall Disruption Microjets->CellDisruption causes MassTransfer Enhanced Mass Transfer CellDisruption->MassTransfer results in Extraction Analyte Extraction MassTransfer->Extraction

Caption: Mechanism of ultrasound-assisted extraction at the microscopic level.

References

Application Note: Solid Phase Immunoextraction of Sulfamethazine in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethazine (SMT), a widely used sulfonamide antibiotic in veterinary medicine, is a growing environmental concern due to its potential to contaminate soil and water resources through agricultural runoff.[1] Its persistence and potential to promote antibiotic resistance necessitate sensitive and selective methods for its detection and quantification in complex environmental matrices. Solid Phase Immunoextraction (SPIE) is a highly selective sample preparation technique that combines the principles of solid-phase extraction (SPE) with the specificity of antibody-antigen interactions. This method utilizes immobilized antibodies to capture the target analyte, this compound, from a sample matrix, allowing for its effective separation from interfering substances. This application note provides a detailed protocol for the SPIE of this compound from environmental samples, followed by analysis, typically by liquid chromatography-mass spectrometry (LC-MS) or MALDI-TOF MS.[2]

Principle of Solid Phase Immunoextraction (SPIE)

The SPIE process for this compound involves the following key steps:

  • Immobilization: Anti-sulfamethazine antibodies are covalently bound to a solid support, creating an immunoaffinity sorbent.

  • Conditioning: The SPIE cartridge is conditioned to activate the sorbent and create a suitable environment for sample loading.

  • Sample Loading: The environmental water or soil extract is passed through the cartridge. This compound molecules specifically bind to the immobilized antibodies.

  • Washing: The cartridge is washed with a specific buffer to remove non-specifically bound compounds and other matrix components.

  • Elution: A change in pH or ionic strength is used to disrupt the antibody-antigen interaction, releasing the purified this compound for analysis.

Experimental Protocols

Materials and Reagents
  • Anti-Sulfamethazine Antibodies (Monoclonal or Polyclonal)

  • Solid support (e.g., CNBr-activated Sepharose 4B, Affi-Gel)

  • SPIE cartridges (e.g., empty polypropylene (B1209903) columns)

  • This compound analytical standard

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or Methanol)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Solvents: Methanol (B129727), Acetonitrile (HPLC grade)

  • Reagents for sample preparation (e.g., EDTA, McIlvaine buffer)

Preparation of Immunoaffinity Sorbent

This protocol describes the immobilization of anti-sulfamethazine antibodies to a solid support.

  • Activate the Solid Support: Swell and wash the solid support (e.g., CNBr-activated Sepharose 4B) with 1 mM HCl according to the manufacturer's instructions.

  • Antibody Coupling: Dissolve the anti-sulfamethazine antibody in a coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3). Add the antibody solution to the activated support and mix gently overnight at 4°C.

  • Blocking: Block any remaining active groups on the support by incubating with a blocking buffer (e.g., 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0) for 2-4 hours at room temperature.

  • Washing: Wash the immunosorbent extensively with alternating high pH (e.g., 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0) and low pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) buffers to remove non-covalently bound antibodies.

  • Storage: Store the prepared immunosorbent in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Sample Preparation

Water Samples (Groundwater, Surface Water):

  • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

  • Adjust the pH of the sample to neutral (pH 7.0-7.5) if necessary.

Soil and Manure Samples:

  • Air-dry the soil or manure sample and sieve to remove large debris.

  • Extract a known amount of the sample (e.g., 5 g) with a suitable extraction solvent. A common method is ultrasonic extraction with a mixture of methanol and EDTA-Mcllvaine buffer.[1]

  • Centrifuge the extract and collect the supernatant.

  • Evaporate the organic solvent from the supernatant under a gentle stream of nitrogen.

  • Reconstitute the residue in a buffer compatible with the SPIE procedure (e.g., PBS).

  • Filter the final extract through a 0.45 µm syringe filter.

Solid Phase Immunoextraction (SPIE) Procedure

The following is a general procedure for using a packed SPIE cartridge.

  • Cartridge Conditioning:

    • Equilibrate the SPIE cartridge to room temperature.

    • Wash the cartridge with 5-10 mL of Elution Buffer to remove any non-specifically bound material from previous uses (if regenerating).

    • Equilibrate the cartridge with 10-20 mL of PBS, pH 7.4.

  • Sample Loading:

    • Load the pre-treated environmental sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10-20 mL of Wash Buffer (e.g., PBS with 0.05% Tween-20) to remove unbound matrix components.

    • Follow with a wash of 5-10 mL of deionized water to remove any remaining salts.

  • Elution:

    • Elute the bound this compound with 2-5 mL of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or methanol).[3]

    • Collect the eluate in a clean collection tube.

  • Neutralization (if using a low pH elution buffer):

    • Immediately neutralize the acidic eluate by adding a small volume of Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent degradation of the analyte.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., the initial mobile phase for LC-MS analysis).

Data Presentation

The following table summarizes typical performance data for the analysis of this compound in environmental samples using various extraction and analytical methods.

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
WaterSPIE-MALDI-TOF MS---[2]
WaterSPE-UPLC-MS/MS0.01–0.05 ng/L-79–118
WaterHPLC0.94 - 13.2 ng/L-81.6 - 105.5
SoilHPLC0.24 - 3.30 µg/kg-72.6 - 85.3
ManureDipstick Immunoassay50 µg/L (visual)--
Buffalo MeatRP-HPLC6.79 µg/Kg20.57 µg/Kg85-89[4]

Note: Data from various sources are presented for comparison. SPIE-specific quantitative data for LOD and LOQ in environmental samples is limited in the publicly available literature.

Visualization of Workflows

Solid Phase Immunoextraction (SPIE) Workflow

SPIE_Workflow cluster_prep Preparation cluster_spie SPIE Procedure cluster_analysis Analysis Sample Environmental Sample (Water/Soil) Preparation Sample Preparation (Filtration/Extraction) Sample->Preparation Conditioning 1. Cartridge Conditioning (Equilibration) Preparation->Conditioning Loading 2. Sample Loading (Analyte Binding) Conditioning->Loading Washing 3. Washing (Remove Impurities) Loading->Washing Elution 4. Elution (Analyte Release) Washing->Elution Analysis LC-MS or other Analytical Method Elution->Analysis Quantification Data Quantification Analysis->Quantification

Caption: Workflow of the Solid Phase Immunoextraction (SPIE) process.

Antibody Immobilization Process

Antibody_Immobilization cluster_immobilization Antibody Immobilization Support Solid Support (e.g., Sepharose) Activation Activation of Support Support->Activation Coupling Covalent Coupling Activation->Coupling Antibody Anti-Sulfamethazine Antibody Antibody->Coupling Blocking Blocking of Active Sites Coupling->Blocking Washing Washing Blocking->Washing ImmunoSorbent Immunoaffinity Sorbent Washing->ImmunoSorbent

Caption: Process for immobilizing antibodies to a solid support.

Conclusion

Solid Phase Immunoextraction is a powerful technique for the selective extraction and concentration of this compound from complex environmental samples. The high specificity of the antibody-antigen interaction allows for excellent cleanup, reducing matrix effects and improving the sensitivity and reliability of subsequent analytical methods. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for researchers and scientists working on the analysis of sulfonamide residues in the environment.

References

Application Note: Determination of Sulfamethazine in Animal Feed Using Post-Column Derivatization HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethazine is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock. Regulatory agencies have established maximum residue limits (MRLs) for this compound in animal-derived food products to ensure consumer safety. Consequently, sensitive and specific analytical methods are required for the routine monitoring of this compound in animal feed to ensure compliance with regulations and proper dosage. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method employing post-column derivatization for the quantitative analysis of this compound in various animal feed matrices.

Principle

This method involves the extraction of this compound from the feed sample, followed by separation using reversed-phase HPLC. After chromatographic separation, the analyte is mixed with a derivatizing reagent, p-dimethylaminobenzaldehyde (DMAB), in a post-column reaction coil. DMAB reacts with the primary aromatic amine group of this compound to form a yellow Schiff base, which is then detected by a UV-Vis detector at 450 nm.[1][2][3] The use of an internal standard, such as sulfamerazine (B1682647), is recommended to correct for variations in extraction efficiency and injection volume.[1][2][4]

A diagram illustrating the experimental workflow is presented below.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_derivatization Post-Column Derivatization cluster_detection Detection & Data Analysis Sample Weigh Feed Sample Add_IS Add Internal Standard (Sulfamerazine) Sample->Add_IS Extraction Extract with Acidified Methanol Add_IS->Extraction Shake Shake for 1 hour Extraction->Shake Clarify Centrifuge and Filter Shake->Clarify Inject Inject Extract Clarify->Inject HPLC_Sep C18 Reversed-Phase HPLC Separation Inject->HPLC_Sep Mix Mix with DMAB Reagent HPLC_Sep->Mix React Reaction in Coil Mix->React Detect Detect at 450 nm React->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for this compound analysis.

The logical relationship of the post-column derivatization is shown in the following diagram.

G This compound This compound (from HPLC column) Mixing_Tee T This compound->Mixing_Tee DMAB DMAB Reagent DMAB->Mixing_Tee Reaction_Coil Heated Reaction Coil Mixing_Tee->Reaction_Coil Yellow_Complex Yellow Schiff Base Complex Reaction_Coil->Yellow_Complex Detector UV-Vis Detector (450 nm) Yellow_Complex->Detector

Caption: Post-column derivatization process.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.

    • Post-column derivatization system with a reagent pump and reaction coil.

    • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mechanical shaker.

    • Centrifuge.

    • Syringe filters (0.45 µm).

    • Analytical balance.

    • Volumetric flasks and pipettes.

  • Reagents:

    • This compound (SMT) reference standard.

    • Sulfamerazine (SMR) internal standard (IS).

    • p-Dimethylaminobenzaldehyde (DMAB).

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (HPLC grade).

    • Hydrochloric acid (HCl), concentrated.

    • Acetic acid, glacial.

    • Diethylamine.

    • Deionized water.

2. Standard and Reagent Preparation

  • This compound Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of sulfamerazine into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the extraction solution to cover the desired concentration range.

  • Extraction Solution (0.2N HCl + 1.5% Diethylamine in 25% Methanol): Prepare by combining the appropriate volumes of concentrated HCl, diethylamine, methanol, and deionized water.[4][5]

  • Mobile Phase (Acetonitrile/2% Acetic Acid): A common mobile phase is a mixture of acetonitrile and 2% aqueous acetic acid (e.g., 17:83 v/v).[4][5] The exact ratio may need to be optimized for the specific column and system.

  • Post-Column Derivatization Reagent (DMAB solution): Dissolve an appropriate amount of DMAB in a suitable solvent mixture. The specific concentration and solvent may vary, but a solution of DMAB in an acidic medium is typical.[3][6]

3. Sample Preparation

  • Weigh 5 g of a finely ground and representative feed sample into a 50 mL centrifuge tube.[4][5]

  • Add a known amount of the internal standard solution (sulfamerazine).[1][2][4]

  • Add 20 mL of the extraction solution.[4][5]

  • Cap the tube and shake mechanically for 1 hour.[4][5]

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For high-level samples, a dilution may be necessary to bring the concentration within the calibration range.[5]

4. HPLC and Post-Column Derivatization Conditions

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:2% Acetic Acid (17:83, v/v).[4][5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35 °C.

  • Post-Column Derivatization Conditions:

    • Reagent: DMAB solution.

    • Reagent Flow Rate: 0.5 mL/min.

    • Reaction Coil: Sufficient length and volume to allow for complete reaction (e.g., 10 m x 0.5 mm i.d.).

    • Reaction Temperature: Ambient or slightly elevated.

  • Detection:

    • Wavelength: 450 nm.[1][2][3]

5. Data Analysis

Identify and integrate the peaks for this compound and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the post-column derivatization HPLC method for this compound analysis in feed, as reported in various studies.

ParameterValueReference
Recovery 100 ± 2% (fortification range: 0.006 - 0.26%)[1][2]
98.9% (in beef cattle experimental feeds)[2]
96.3 ± 1.6%[3][6]
99.8% (mean recovery from 5 samples)[4]
Precision (Repeatability, RSDr) 0.5 - 3% (in-house validation)[1][2]
1.52% (within-day precision)[3][6]
0.28 - 4.72%[4]
Precision (Reproducibility, RSDR) 3.5% (overall ruggedness)[1][2]
1.26 - 4.87%[4]
Linearity (r²) 0.9996[3][6]
Limit of Detection (LOD) 0.1 ppm[7]
Concentration Range 0.0077 to 0.22%[4]
0.4 - 25 ppm[7]

References

Application Note: Automated Solid-Phase Extraction for Robust Analysis of Sulfonamide Residues in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the automated solid-phase extraction (SPE) of sulfonamide residues from various water matrices. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and reliable method for environmental monitoring and ensuring water quality.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents extensively used in human and veterinary medicine.[1] Their widespread application has led to their emergence as environmental contaminants, particularly in water sources.[1] The presence of these residues, even at trace levels, raises concerns about the development of antibiotic resistance and potential ecological impacts. Consequently, sensitive and robust analytical methods are crucial for their monitoring.[1]

Automated solid-phase extraction (SPE) coupled with LC-MS/MS has become the method of choice for the determination of sulfonamides in water.[2][3][4] This approach offers numerous advantages over manual procedures, including increased sample throughput, improved reproducibility, reduced solvent consumption, and minimal manual intervention.[2][4] This application note details a validated method for the automated extraction and quantification of a range of sulfonamides in diverse water samples.

Quantitative Data Summary

The performance of the automated SPE-LC-MS/MS method has been validated across various water matrices. The following tables summarize the quantitative data for key performance indicators.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Selected Sulfonamides

AnalyteMDL (ng/L)LOQ (ng/L)Water MatrixReference
Sulfadiazine0.05 - 7.840.03 - 0.63Wastewater, Surface Water, Groundwater[5][6]
Sulfathiazole0.02 - 5.130.08 - 32.54Wastewater, Surface Water, Groundwater[5][6]
Sulfapyridine0.02 - 4.52-Wastewater, Surface Water, Groundwater[6]
Sulfamethazine0.01 - 6.900.08 - 32.54Wastewater, Surface Water, Groundwater[5][6]
Sulfamethoxazole0.01 - 0.050.03 - 0.15Pure Water, Tap Water, River Water, Seawater[4]
Trimethoprim-0.08 - 32.54Drinking Water[5]

Note: MDL and LOQ values can vary depending on the specific instrument, matrix, and analytical conditions.

Table 2: Recovery Rates of Sulfonamides in Spiked Water Samples

Water MatrixSpiking Level (ng/L)Recovery Range (%)Relative Standard Deviation (RSD) (%)Reference
Pure Water20, 200, 40070 - 96< 15[7]
Surface Water2080 - 90< 20[7]
Pure Water-63.3 - 99.2< 11[3]
Surface Water-60.8 - 91.3< 11[3]
Wastewater Effluent-59.9 - 102.8< 11[3]
Pure Water, Tap Water, River Water, Seawater2079 - 1180.3 - 14.5[4]

Experimental Protocols

This section provides a detailed methodology for the automated SPE of sulfonamides from water samples, followed by LC-MS/MS analysis.

Materials and Reagents
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL) are recommended for their broad retention of sulfonamides.[1][7][8]

  • Solvents: LC-MS grade methanol (B129727), acetone (B3395972), and Milli-Q or equivalent purified water.

  • Reagents: Formic acid, ammonia (B1221849), ammonium (B1175870) acetate, and Ethylenediaminetetraacetic acid (EDTA).[7]

  • Standards: Certified analytical standards of target sulfonamides and their corresponding isotope-labeled internal standards.

Sample Preparation
  • Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Filtration: Filter the water sample through a quartz membrane or a 0.45 µm filter to remove particulate matter.[1][7]

  • Chelation: Add EDTA to the water sample to a final concentration of 0.5 g/L to chelate metal ions that can interfere with the extraction.[7][8]

  • pH Adjustment: Adjust the pH of the water sample to a range of 4 to 7 using diluted HCl or ammonia.[7][8]

  • Internal Standard Spiking: Spike the sample with an appropriate concentration of isotope-labeled internal standards (e.g., 40 ng/L) to correct for matrix effects and procedural losses.[7]

Automated Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and can be adapted for various automated SPE systems.

  • Cartridge Conditioning:

    • Condition the HLB SPE cartridge with 6 mL of methanol.[8]

    • Equilibrate the cartridge with 6 mL of purified water.[8]

  • Sample Loading:

    • Load the prepared water sample (typically 200 to 1000 mL) onto the SPE cartridge at a flow rate of approximately 5 to 10 mL/min.[3][7]

  • Washing:

    • Wash the cartridge with 5-10 mL of purified water to remove interfering substances.[4][7]

  • Drying:

    • Dry the cartridge under a stream of nitrogen or by applying a high vacuum for approximately 10 minutes to remove residual water.[4][7]

  • Elution:

    • Elute the retained sulfonamides from the cartridge. A common elution solvent is methanol containing 2% aqueous ammonia or a mixture of acetone and methanol (1:1, v/v).[3][4][7] Use a sufficient volume for complete elution (e.g., 8 mL).[4]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[7][8]

    • Reconstitute the residue in a small volume (e.g., 0.5 - 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 1:1 methanol:water).[7][8]

LC-MS/MS Analysis

The final determination of sulfonamide concentrations is performed by LC-MS/MS.

  • Chromatographic Separation: A C18 column is typically used for the separation of sulfonamides.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate, is employed.

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[5]

Visualizations

The following diagrams illustrate the experimental workflow for the automated analysis of sulfonamides in water.

experimental_workflow cluster_sample_prep Sample Preparation cluster_automated_spe Automated Solid-Phase Extraction (SPE) cluster_analysis Analysis sample_collection 1. Sample Collection (Amber Glass Bottles) filtration 2. Filtration (Quartz Membrane/0.45µm Filter) sample_collection->filtration chelation 3. Chelation (Add EDTA) filtration->chelation ph_adjustment 4. pH Adjustment (pH 4-7) chelation->ph_adjustment spiking 5. Internal Standard Spiking ph_adjustment->spiking conditioning 1. Conditioning (Methanol, Water) spiking->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Purified Water) loading->washing drying 4. Drying (Nitrogen/Vacuum) washing->drying elution 5. Elution (e.g., Methanol/Ammonia) drying->elution concentration 6. Concentration & Reconstitution elution->concentration lcmsms LC-MS/MS Analysis concentration->lcmsms

Caption: Automated SPE workflow for sulfonamide analysis in water.

online_spe_workflow cluster_online_system Online Automated SPE-LC-MS/MS System sample_injection Sample Injection (Large Volume) enrichment Enrichment on SPE Cartridge sample_injection->enrichment elution Elution & Transfer to Analytical Column enrichment->elution lc_separation LC Separation elution->lc_separation msms_detection MS/MS Detection lc_separation->msms_detection

Caption: Logical flow of an online automated SPE-LC-MS/MS system.

References

Troubleshooting & Optimization

Technical Support Center: Sulfamethazine Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on sulfamethazine extraction from tissue samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound from tissue samples.

Issue: Low Recovery of this compound

Low recovery rates are a frequent challenge in the extraction of this compound from complex tissue matrices. The following guide provides a systematic approach to troubleshooting and improving your recovery rates.

???+ question "What are the potential causes of low this compound recovery and how can I address them?"

Troubleshooting Workflow for Low Recovery

low_recovery_troubleshooting start Low this compound Recovery homogenization Check Tissue Homogenization start->homogenization solvent_ph Evaluate Extraction Solvent & pH start->solvent_ph lle_issues Investigate LLE/Phase Separation start->lle_issues spe_issues Review SPE Protocol start->spe_issues degradation Consider Analyte Degradation start->degradation homogenization_sol Optimize homogenization method, time, and intensity. homogenization->homogenization_sol solvent_ph_sol Adjust solvent polarity and/or extraction pH. solvent_ph->solvent_ph_sol lle_issues_sol Optimize centrifugation, consider salting out. lle_issues->lle_issues_sol spe_issues_sol Re-evaluate conditioning, loading, washing, and elution steps. spe_issues->spe_issues_sol degradation_sol Maintain low temperatures and avoid harsh conditions. degradation->degradation_sol

Caption: Troubleshooting workflow for low this compound recovery.

Issue: High Matrix Effects in LC-MS/MS Analysis

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of this compound quantification by LC-MS/MS.

???+ question "How can I identify and mitigate matrix effects in my LC-MS/MS analysis of this compound?"

Logical Workflow for Addressing Matrix Effects

matrix_effects_workflow start Suspected Matrix Effects identify Identify Matrix Effects start->identify post_column Post-Column Infusion identify->post_column post_spike Post-Extraction Spike identify->post_spike mitigate Mitigate Matrix Effects identify->mitigate cleanup Improve Sample Cleanup (SPE/LLE) mitigate->cleanup chromatography Optimize Chromatography mitigate->chromatography dilution Dilute Sample mitigate->dilution is Use Stable Isotope-Labeled Internal Standard mitigate->is experimental_workflow start Tissue Sample Collection homogenization Homogenization start->homogenization extraction Extraction (LLE, Sonication, etc.) homogenization->extraction cleanup Cleanup (SPE, etc.) extraction->cleanup concentration Concentration/Reconstitution cleanup->concentration analysis LC-MS/MS Analysis concentration->analysis

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of sulfamethazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1] In complex biological matrices like plasma, tissue, or milk, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of this compound in a standard solution to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference between these two signals indicates the presence of matrix effects.[1] A matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[1]

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies to counteract matrix effects in this compound LC-MS/MS analysis fall into three categories:

  • Advanced Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Matrix Solid-Phase Dispersion (MSPD), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Calibration Strategies: Using calibration techniques that compensate for matrix effects. These include the use of a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration curves, and the standard addition method.

  • Chromatographic Optimization: Modifying the liquid chromatography method to achieve better separation of this compound from interfering matrix components.

Troubleshooting Guide

Problem: Poor accuracy and reproducibility in this compound quantification.

This issue is often a primary indicator of uncompensated matrix effects. The following troubleshooting workflow can help identify and resolve the problem.

G cluster_0 Troubleshooting Workflow for Poor Accuracy and Reproducibility cluster_1 Mitigation Strategies cluster_2 Compensation Methods start Start: Poor Accuracy and Reproducibility assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me check_mf Is Matrix Factor Acceptable (e.g., 85-115%)? assess_me->check_mf validated Proceed with Validated Method check_mf->validated Yes mitigate Implement Mitigation Strategy check_mf->mitigate No improve_sp Improve Sample Preparation (SPE, LLE, QuEChERS, MSPD) mitigate->improve_sp optimize_c Optimize Chromatography mitigate->optimize_c use_comp Use Compensation Method mitigate->use_comp check_sil SIL-IS Available? use_comp->check_sil use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_sil->use_sil Yes use_mmc Use Matrix-Matched Calibration check_sil->use_mmc No use_sa Use Standard Addition Method use_mmc->use_sa

Caption: Decision workflow for troubleshooting matrix effects.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation methods for the analysis of this compound in various matrices.

Table 1: Comparison of Sample Preparation Methods for this compound in Meat Tissues

MethodMatrixRecovery (%)Matrix Effect (%)LOQ (ng/g)Reference
LLE-SPEBeef98.7-1.85.4 - 9.8[2]
QuEChERSBeef101.2-0.55.4 - 9.8[2]
LLE-SPEPork99.1-2.35.4 - 9.8[2]
QuEChERSPork100.8-1.15.4 - 9.8[2]
LLE-SPEChicken97.9-3.15.4 - 9.8[2]
QuEChERSChicken102.3-1.55.4 - 9.8[2]
LLE-SPESwine Muscle89.5Not ReportedNot Reported[3]
MSPDChicken>87.6Not ReportedNot Reported[4]

Table 2: Performance of Sample Preparation Methods for this compound in Other Matrices

MethodMatrixRecovery (%)Matrix Effect (%)LOQReference
MSPDBlood>87.5Not Reported0.02 µg/mL[5][6]
QuEChERSMilk91-104Not Reported5.3-11.2 µg/L[7]
LLEMilk>90Not Reported5 ppb[8]
SPEMilkNot ReportedNot Reported1.25 ppb[9]

Experimental Protocols

Protocol 1: QuEChERS for this compound in Milk

This protocol is adapted from a method for the analysis of sulfonamides in milk.[7]

G cluster_0 QuEChERS Protocol for this compound in Milk s1 1. Sample Preparation: - 1 mL of milk sample s2 2. Extraction: - Add 5 mL of acidified acetonitrile (B52724) - Add 1 g of Sodium Chloride s1->s2 s3 3. Vortex and Centrifuge: - Vortex vigorously - Centrifuge at 4000 rpm s2->s3 s4 4. Supernatant Transfer: - Transfer the upper acetonitrile layer s3->s4 s5 5. Evaporation: - Evaporate to dryness under a stream of nitrogen s4->s5 s6 6. Reconstitution: - Reconstitute in 1 mL of Methanol (B129727):Water:Formic Acid (80:20:0.1%) s5->s6 s7 7. Analysis: - Analyze by LC-MS/MS s6->s7

Caption: QuEChERS workflow for milk sample preparation.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Animal Tissue

This protocol is a general representation of SPE for sulfonamides in tissue.

G cluster_0 SPE Protocol for this compound in Animal Tissue s1 1. Homogenization: - Homogenize tissue sample s2 2. Extraction: - Extract with an appropriate solvent (e.g., acetonitrile) s1->s2 s3 3. Centrifugation: - Centrifuge to separate solids s2->s3 s4 4. SPE Cartridge Conditioning: - Condition a C18 SPE cartridge (e.g., with methanol and water) s3->s4 s5 5. Sample Loading: - Load the supernatant onto the SPE cartridge s4->s5 s6 6. Washing: - Wash the cartridge to remove interferences (e.g., with water) s5->s6 s7 7. Elution: - Elute this compound with a suitable solvent (e.g., methanol) s6->s7 s8 8. Evaporation and Reconstitution: - Evaporate the eluate and reconstitute in mobile phase s7->s8 s9 9. Analysis: - Analyze by LC-MS/MS s8->s9

Caption: SPE workflow for tissue sample preparation.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound in Milk

This protocol is based on a classic LLE method for this compound in milk.[8]

G cluster_0 LLE Protocol for this compound in Milk s1 1. Sample Preparation: - Take a defined volume of milk s2 2. First Extraction: - Extract with chloroform (B151607) s1->s2 s3 3. Phase Separation: - Separate the organic (chloroform) layer s2->s3 s4 4. Evaporation: - Evaporate the chloroform to dryness s3->s4 s5 5. Residue Dissolution: - Dissolve the residue in hexane (B92381) s4->s5 s6 6. Second Extraction (Back-Extraction): - Extract the hexane with an acidic buffer to transfer this compound to the aqueous phase s5->s6 s7 7. Analysis: - Analyze the aqueous buffer by LC-MS/MS s6->s7

Caption: LLE workflow for milk sample preparation.

Protocol 4: Matrix Solid-Phase Dispersion (MSPD) for this compound in Blood

This protocol is adapted from a method for sulfonamide analysis in blood.[6]

G cluster_0 MSPD Protocol for this compound in Blood s1 1. Blending: - Blend 0.25 mL of blood with 1 g of diatomaceous earth in a mortar s2 2. Packing: - Transfer the homogeneous mixture to a glass column s1->s2 s3 3. Elution: - Elute with an appropriate solvent (e.g., acetone) s2->s3 s4 4. Evaporation: - Evaporate the eluate to dryness s3->s4 s5 5. Reconstitution: - Reconstitute the residue in 1 mL of mobile phase s4->s5 s6 6. Filtration and Analysis: - Filter the solution and analyze by LC-MS/MS s5->s6

Caption: MSPD workflow for blood sample preparation.

References

Technical Support Center: Optimizing Sulfamethazine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of sulfamethazine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A common starting point for reversed-phase HPLC separation of this compound on a C18 column is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention of this compound, a slightly hydrophobic and basic compound, can be controlled by adjusting the amount of organic solvent, the buffer concentration, and the pH.[1] A gradient elution with methanol (B129727) and ammonium (B1175870) acetate (B1210297) has been used successfully, as has an isocratic mobile phase of acetonitrile and water with a phosphoric acid modifier.[2][3]

Q2: How does pH affect the retention time of this compound?

The pH of the mobile phase is a critical factor in controlling the retention time of this compound.[4][5] this compound is an amphoteric compound, meaning it can exist in cationic, neutral, or anionic forms depending on the pH. Adjusting the mobile phase pH will alter the ionization state of the molecule, thus affecting its interaction with the stationary phase and influencing its retention time.[4][5] For reproducible results, it is crucial to use a buffer to maintain a stable pH.[5][6]

Q3: What should I do if my this compound peak is tailing?

Peak tailing can be caused by several factors. First, check the pH of your mobile phase. If the pH is not optimal, it can lead to interactions that cause tailing. Also, ensure your sample is dissolved in the mobile phase whenever possible to prevent solvent mismatch effects.[7]

Q4: My baseline is noisy. What are the common causes and solutions?

A noisy baseline can stem from several sources. Ensure your mobile phase is properly degassed, as dissolved air can cause noise.[8] Temperature fluctuations can also contribute to baseline instability, so using a column oven is recommended.[7] Additionally, ensure that the mobile phase components are thoroughly mixed.[8] If using a UV detector, select a wavelength where the mobile phase has low absorbance; for this compound, detection is often performed around 264-275 nm.[1][2][3]

Q5: Can I use a gradient elution for this compound analysis?

Yes, gradient elution is a viable option and has been successfully used for the analysis of this compound, especially when separating it from other sulfonamides.[1][9] A gradient allows for the separation of compounds with a wider range of polarities in a single run. A typical gradient might involve increasing the proportion of the organic solvent (e.g., acetonitrile) over time.[1][10]

Troubleshooting Guides

Problem: Poor Peak Resolution

If you are experiencing poor resolution between the this compound peak and other components in your sample, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Peak Resolution

Poor_Resolution Start Poor Peak Resolution AdjustSolventRatio Adjust Organic/Aqueous Ratio Start->AdjustSolventRatio Decrease organic % to increase retention ChangeOrganic Change Organic Solvent (e.g., ACN to MeOH) AdjustSolventRatio->ChangeOrganic If no improvement Result Improved Resolution AdjustSolventRatio->Result Success AdjustpH Adjust Mobile Phase pH ChangeOrganic->AdjustpH If still no improvement ChangeOrganic->Result Success CheckColumn Check Column Health AdjustpH->CheckColumn If problem persists AdjustpH->Result Success CheckColumn->Result Success after column change

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

Problem: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability of your analytical method. This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Inconsistent Retention Times

Inconsistent_Retention_Times Start Inconsistent Retention Times CheckPump Check Pump Performance (Flow rate, leaks) Start->CheckPump CheckMobilePhase Verify Mobile Phase Preparation (Composition, degassing) CheckPump->CheckMobilePhase If pump is OK CheckColumnTemp Ensure Stable Column Temperature CheckMobilePhase->CheckColumnTemp If mobile phase is correct CheckColumnEquilibration Ensure Adequate Column Equilibration CheckColumnTemp->CheckColumnEquilibration If temperature is stable StableSystem Stable Retention Times CheckColumnEquilibration->StableSystem After sufficient equilibration

Caption: A workflow for diagnosing inconsistent HPLC retention times.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound

This protocol is based on a method using a simple isocratic mobile phase.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 275 nm[9]

  • Column Temperature: 25 °C[10]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Gradient HPLC Method for this compound

This protocol is suitable for separating this compound from a mixture of other sulfonamides.

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[10]

  • Mobile Phase:

    • A: 0.08% acetic acid in water

    • B: Acetonitrile

    • C: Methanol[10]

  • Gradient Program:

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of B and C over the course of the run.

  • Flow Rate: 0.6 mL/min[10]

  • Injection Volume: 40 µL[10]

  • Detection: UV at 264 nm[3]

  • Column Temperature: 25 °C[10]

Data Presentation

Table 1: Example Mobile Phase Compositions for this compound Separation

Organic SolventAqueous PhaseModifierElution ModeReference
AcetonitrileWaterTrifluoroacetic acid, TetrahydrofuranIsocratic[9]
AcetonitrileAmmonium Formate Buffer (pH 3)-Gradient[1]
AcetonitrileWaterPhosphoric AcidIsocratic[2]
MethanolAmmonium Acetate-Gradient[3]
Acetonitrile, MethanolWaterAcetic AcidGradient[10]
Propan-2-olPhosphate Buffer (pH 3)Sodium Dodecyl SulphateIsocratic[4]

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterValueReference
Column TypeC18[1][4][9][10]
UV Detection Wavelength264 - 275 nm[1][2][3][9]
Flow Rate0.6 - 1.0 mL/min[9][10]
Injection Volume20 - 100 µL[9][10][11]
Column Temperature25 °C[10]

Mobile Phase Optimization Logic

Mobile_Phase_Optimization cluster_0 Initial Conditions cluster_1 Optimization Steps cluster_2 Evaluation SelectColumn Select C18 Column InitialMobilePhase Start with ACN/Water or MeOH/Water SelectColumn->InitialMobilePhase AdjustOrganic Adjust Organic Solvent % InitialMobilePhase->AdjustOrganic AdjustpH Adjust pH with Acid/Buffer AdjustOrganic->AdjustpH OptimizeFlow Optimize Flow Rate AdjustpH->OptimizeFlow CheckResolution Good Resolution? OptimizeFlow->CheckResolution CheckResolution->AdjustOrganic No CheckPeakShape Good Peak Shape? CheckResolution->CheckPeakShape Yes CheckPeakShape->AdjustpH No CheckRunTime Acceptable Run Time? CheckPeakShape->CheckRunTime Yes CheckRunTime->OptimizeFlow No FinalMethod Final Optimized Method CheckRunTime->FinalMethod Yes

Caption: A logical workflow for optimizing the mobile phase in HPLC.

References

stability of sulfamethazine standard solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sulfamethazine standard solutions under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For preparing this compound stock solutions, methanol (B129727) and acetonitrile (B52724) are commonly recommended due to their ability to dissolve the compound effectively.[1][2] Stock solutions of individual sulfonamides, including this compound, at a concentration of 1 mg/mL are often prepared in methanol.[3] For certain applications, acetonitrile is also used.

2. What are the recommended storage conditions for this compound stock solutions?

To ensure long-term stability, this compound stock solutions should be stored in dark glass bottles at -18°C or -20°C.[3][4] Under these conditions, the solutions have been found to be stable for up to six months.[3][4]

3. How stable are this compound working solutions at room temperature?

While this compound in solid form is stable at room temperature, its stability in solution at ambient temperatures is a concern for day-to-day laboratory work. For HPLC analysis, prepared samples in sealed injection vials have been shown to be stable at room temperature for up to 24 hours without significant changes in peak heights or retention times. However, for longer-term storage, refrigeration or freezing is recommended to minimize degradation.

4. Does light affect the stability of this compound solutions?

Yes, exposure to light can lead to the photodegradation of sulfonamides.[5] Therefore, it is crucial to store this compound solutions in amber or dark-colored glass bottles to protect them from light. During experimental procedures, exposure to direct sunlight or strong artificial light should be minimized.

5. How does pH influence the stability of this compound in aqueous solutions?

The pH of an aqueous solution can significantly impact the degradation of this compound. Studies have shown that this compound undergoes different degradation pathways under varying pH conditions. For instance, acidic conditions can influence its migration and degradation patterns.[6][7] The rate of degradation can increase with a rise in pH. Therefore, for aqueous working solutions, it is important to control and document the pH, especially if they are to be stored for any length of time.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution.

  • Problem: When diluting a concentrated stock solution of this compound (prepared in an organic solvent like methanol or acetonitrile) with an aqueous solution (e.g., mobile phase for HPLC), the this compound may precipitate out of the solution.

  • Cause: This is due to the lower solubility of this compound in aqueous solutions compared to organic solvents.[8][9] Adding a large volume of an aqueous solution to a concentrated organic stock solution can cause the this compound to exceed its solubility limit in the resulting mixture.

  • Solution:

    • Gradual Dilution: Instead of adding the aqueous solution directly to the stock, try adding the stock solution dropwise to the aqueous diluent while vortexing or stirring.

    • Modify the Diluent: If possible, use a diluent that contains a higher percentage of the organic solvent in which the stock solution was prepared.

    • pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the aqueous diluent may help to increase its solubility.

    • Sonication: Gentle sonication of the diluted solution in a water bath can help to redissolve any precipitate that has formed.

Issue 2: Inconsistent results in analytical assays.

  • Problem: Variability in peak areas or retention times during HPLC analysis of this compound standards.

  • Cause: This can be due to the degradation of the standard solutions, improper storage, or issues with the analytical method itself.

  • Solution:

    • Prepare Fresh Standards: If there is any doubt about the stability of the working standards, prepare them fresh daily from a properly stored stock solution.

    • Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperature and protected from light.

    • System Suitability Tests: Perform system suitability tests before running samples to ensure that the HPLC system is performing correctly. This includes checking for consistent retention times, peak shapes, and detector response.

    • Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently and is properly degassed. Small changes in the mobile phase composition can affect retention times.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventConcentrationStorage TemperatureStorage DurationReference
Methanol1 mg/mL-18°CUp to 6 months[3]
Acetonitrile1 mg/mL-18°CUp to 6 months[3]
Methanol10 mg/mL-20°CUp to 6 months[4]

Table 2: Factors Affecting the Stability of this compound Solutions

FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate degradation.Store stock solutions at -18°C or -20°C. Prepare working solutions fresh or store them at 2-8°C for short periods.
Light Exposure to UV and visible light can cause photodegradation.Store all solutions in amber or dark-colored glass bottles. Minimize exposure to light during experiments.
pH The degradation rate and pathways are pH-dependent.For aqueous solutions, maintain a consistent and documented pH.
Solvent This compound is more soluble and stable in organic solvents than in water.Use methanol or acetonitrile for stock solutions. Be cautious of precipitation when diluting with aqueous solutions.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for assessing the stability of a this compound standard solution using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

    • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.

  • Stability Study Design:

    • Divide the working standard solution into several aliquots in amber HPLC vials.

    • Store the vials under the following conditions:

      • Room temperature (25°C ± 2°C) protected from light.

      • Refrigerated (5°C ± 3°C).

      • Frozen (-20°C ± 5°C).

      • Room temperature exposed to light (as a stress condition).

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and then weekly).

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH. The exact ratio will depend on the column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • At each time point, inject the stored standard solutions and a freshly prepared standard solution.

    • Compare the peak area of the this compound in the stored samples to that of the freshly prepared standard.

    • Calculate the percentage of this compound remaining at each time point.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solution (10 µg/mL in Mobile Phase) stock->working Dilute rt_dark Room Temp (Dark) working->rt_dark Aliquot & Store fridge Refrigerated (4°C) working->fridge Aliquot & Store frozen Frozen (-20°C) working->frozen Aliquot & Store rt_light Room Temp (Light) working->rt_light Aliquot & Store hplc HPLC Analysis at Time Points (0, 24, 48h, etc.) rt_dark->hplc fridge->hplc frozen->hplc rt_light->hplc data Data Comparison & Stability Assessment hplc->data Analyze

Caption: Experimental workflow for assessing the stability of this compound standard solutions.

troubleshooting_precipitation cluster_solutions Solutions start Diluting Stock Solution with Aqueous Diluent precipitate Precipitation Occurs start->precipitate solution1 Gradual Dilution (Stock into Diluent) precipitate->solution1 Try solution2 Modify Diluent Composition precipitate->solution2 Try solution3 Adjust pH of Diluent precipitate->solution3 Try solution4 Sonication precipitate->solution4 Try end Clear Solution solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: Reducing Ion Suppression for Sulfamethazine in Electrospray Ionization (ESI)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression when analyzing sulfamethazine using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] When analyzing this compound in complex biological matrices like plasma, urine, or tissue, endogenous components such as salts, phospholipids (B1166683), and proteins can interfere with its ionization in the ESI source.[1][2]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A common and effective method to assess ion suppression is the post-column infusion experiment.[1][3] In this technique, a constant flow of a standard this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the LC system. A significant dip in the constant this compound signal at specific retention times indicates the elution of matrix components that are causing ion suppression.[1][4]

Q3: What are the primary causes of ion suppression for this compound?

The primary causes of ion suppression are co-eluting matrix components that compete with this compound for ionization.[1][5] Key culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing significant ion suppression.[1]

  • Salts and Buffers: Non-volatile salts from the sample or mobile phase can crystallize on the ESI droplet surface, hindering solvent evaporation and suppressing the analyte signal.[1][5]

  • Endogenous Molecules: Other molecules from the biological matrix, such as proteins and urea, can also interfere.[1][4]

  • Exogenous Substances: Contaminants introduced during sample preparation, such as polymers from plasticware, can also cause suppression.[5][6]

Q4: Can changing the ionization mode or source help reduce ion suppression?

Yes, this can be an effective strategy. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase, which is less affected by non-volatile matrix components.[3][5][7] If APCI is not an option, switching the ESI polarity from positive to negative ion mode might help. Fewer compounds are typically ionized in negative mode, potentially eliminating the specific interferences affecting this compound.[5][6]

Troubleshooting Guide

Issue 1: Low signal intensity and poor reproducibility for this compound.
  • Possible Cause: Significant and variable ion suppression due to matrix effects.[1]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment (see Protocol 1) to confirm the presence and retention time of ion suppression zones.[1]

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][8] Consider the following techniques:

      • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.[1][9]

      • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind.[1] (See Protocol 3).

      • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively adsorbing the analyte to a sorbent while matrix components are washed away.[10] (See Protocol 2).

    • Optimize Chromatographic Conditions: Adjust your LC method to chromatographically separate this compound from the ion suppression zones identified in the post-column infusion experiment.[5] The areas most affected are often the solvent front (unretained compounds) and the end of the gradient (strongly retained compounds).[4][5] Try to adjust the gradient so that this compound elutes in a "clean" region.[4]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][11] However, this may also decrease the this compound signal to a level below the limit of quantification, so this approach is only feasible for high-concentration samples.[1][6]

Issue 2: My calibration curve is non-linear, especially at higher concentrations.
  • Possible Cause: Saturation of the ESI process or concentration-dependent matrix effects.[1]

  • Troubleshooting Steps:

    • Evaluate Concentration Range: The linear dynamic range of an ESI-MS method can be limited. At high concentrations, the ionization process can become saturated.[1][5] Try extending the calibration curve to lower, more relevant concentrations.

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same blank matrix as your samples (e.g., blank plasma that has been through the extraction process).[1] This ensures that the calibrants and the samples experience similar matrix effects, which can improve the accuracy and linearity of the curve.

Issue 3: How do I optimize my ESI source parameters to minimize suppression?
  • Possible Cause: Sub-optimal ESI source conditions are enhancing the effect of interfering compounds or providing inefficient ionization for this compound.

  • Troubleshooting Steps:

    Systematically optimize ESI source parameters. While specific values are instrument-dependent, the goal is to find a balance that maximizes the this compound signal while minimizing the influence of the matrix.[12][13] Infuse a standard solution of this compound and adjust parameters one at a time.

    • Capillary Voltage: Too low voltage results in poor ionization efficiency, while excessively high voltage can cause fragmentation.[14]

    • Nebulizer Gas Pressure: This controls the formation of droplets. Higher pressure creates smaller droplets, which aids desolvation, but excessive pressure can destabilize the spray.[14]

    • Drying Gas Flow and Temperature: These parameters are crucial for desolvation (removing solvent from the ESI droplets). Optimize for efficient solvent removal without causing thermal degradation of this compound.[15]

    • Mobile Phase Flow Rate: Lower flow rates (e.g., in the nanoliter-per-minute range) can reduce signal suppression by generating smaller, more highly charged droplets that are more tolerant of non-volatile salts.[5][6]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
Sample Preparation TechniqueTypical Analyte Recovery (%)Matrix Effect ReductionThroughputCostKey Consideration
Protein Precipitation (PPT) 60-85%LowHighLowSimple and fast, but often leaves phospholipids and other interferences.[1][9]
Liquid-Liquid Extraction (LLE) 70-95%MediumMediumMediumMore selective than PPT; requires solvent optimization.[1][8]
Solid-Phase Extraction (SPE) 85-105%HighLow-MediumHighMost effective for removing interferences; requires method development.[7]

Note: Values are representative and can vary significantly based on the specific matrix and optimized protocol.

Table 2: ESI Source Parameter Optimization Guide
ParameterFunctionTypical Range (Positive Mode)Impact on Ion Suppression
Capillary Voltage Induces charge on the liquid surface for nebulization.3 - 5 kVCan affect spray stability; optimization is key for a stable signal.[14]
Nebulizer Gas Pressure Assists in forming fine droplets (aerosol).20 - 60 psiAffects droplet size; smaller droplets are more tolerant to non-volatiles.[14][15]
Drying Gas Flow Aids in solvent evaporation from droplets.5 - 12 L/minCrucial for desolvation; insufficient flow can lead to matrix deposition.[12][15]
Drying Gas Temperature Heats the drying gas to promote desolvation.150 - 340 °CBalances solvent evaporation with analyte stability.[12][15]

Experimental Protocols

Protocol 1: Post-Column Infusion for Detecting Ion Suppression
  • Prepare Solutions: Create a standard solution of this compound (e.g., 1 µg/mL) in the mobile phase. Prepare a blank matrix sample by performing your standard extraction procedure on a matrix sample known to contain no this compound.

  • System Setup: Use a syringe pump to deliver the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min).[1] Connect the syringe pump line to the LC flow path using a T-piece situated between the analytical column and the mass spectrometer's ESI source.[4]

  • Acquire Baseline: Begin the LC flow using your typical gradient without an injection. Once the flow is stable, start the syringe pump infusion. You should observe a stable, continuous signal for the this compound MRM transition.

  • Inject Blank Matrix: While the infusion continues, inject the prepared blank matrix extract onto the LC column.[1]

  • Analyze Data: Monitor the this compound signal throughout the chromatographic run. Any dip or decrease from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.[1]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This is a general protocol using a mixed-mode cation exchange cartridge, suitable for the basic nature of this compound.

  • Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol (B129727), followed by 1-2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1-2 mL of a weak acid buffer (e.g., 2% formic acid in water).

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge to remove interferences. First, use 1-2 mL of the weak acid buffer to remove polar interferences. Second, use 1-2 mL of methanol to remove non-polar interferences like lipids.

  • Elution: Elute the retained this compound using 1-2 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.[1]

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound Cleanup
  • Sample Preparation: To 1 mL of sample (e.g., plasma), add an appropriate volume of buffer to adjust the pH (e.g., to make it neutral or slightly basic).

  • Extraction: Add 3-5 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Mix and Separate: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge for 5-10 minutes to separate the aqueous and organic layers.

  • Collect Supernatant: Carefully transfer the upper organic layer containing the extracted this compound to a clean tube.

  • Final Step: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.[1]

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Solution Implementation start Low Signal or Poor Reproducibility check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present optimize_sample_prep Optimize Sample Prep (SPE, LLE, Dilution) optimize_chroma Optimize Chromatography (Separate from Interferences) optimize_sample_prep->optimize_chroma optimize_source Optimize ESI Source Parameters optimize_chroma->optimize_source change_source Consider Alternative Ionization (APCI) optimize_source->change_source end Analysis Complete change_source->end suppression_present->optimize_sample_prep Yes suppression_present->end No

Caption: A general workflow for identifying and troubleshooting ion suppression.

ESI_Mechanism cluster_source ESI Source ESI_Needle Droplet Charged Droplet ESI_Needle->Droplet Nebulization Gas_Phase Gas Phase Ions (To Mass Analyzer) Droplet->Gas_Phase Desolvation & Ion Evaporation Suppressed_Analyte Suppressed This compound Signal Gas_Phase->Suppressed_Analyte Analyte This compound Analyte->Droplet Matrix Matrix Interference Matrix->Droplet Competition for charge/surface area

Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.

SamplePrepDecisionTree start Start: Assess Matrix Complexity & Required Cleanliness q1 High Throughput Needed & Matrix is Relatively Clean? start->q1 q2 Need Better Cleanup than PPT? (e.g., remove phospholipids) q1->q2 No ppt Use Protein Precipitation (PPT) q1->ppt Yes q3 Maximum Cleanup Required for Trace-Level Analysis? q2->q3 No lle Use Liquid-Liquid Extraction (LLE) q2->lle Yes q3->lle No spe Use Solid-Phase Extraction (SPE) q3->spe Yes

Caption: A decision tree for selecting an appropriate sample preparation method.

References

Technical Support Center: Overcoming Sulfamethazine Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on addressing the solubility limitations of sulfamethazine in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound and why is it problematic?

A1: this compound is a weakly acidic drug with low intrinsic aqueous solubility. Its solubility is pH-dependent, but generally poor in neutral aqueous solutions. This low solubility can lead to challenges in preparing stock solutions, inaccurate results in in-vitro assays, and poor bioavailability in preclinical studies.

Q2: My this compound solution, prepared in an organic solvent, precipitates when diluted into an aqueous buffer. What is causing this and how can I prevent it?

A2: This phenomenon, known as "antisolvent precipitation," occurs when a drug dissolved in a good organic solvent (e.g., DMSO, ethanol) is rapidly introduced into a poor solvent (the aqueous buffer). The drastic change in solvent polarity causes the drug to crash out of the solution. To prevent this, consider the following:

  • Reduce the concentration of your stock solution.

  • Add the stock solution to the aqueous buffer slowly and with vigorous stirring. This promotes rapid dispersion and minimizes localized areas of high drug concentration.

  • Pre-warm the aqueous buffer to the experimental temperature before adding the stock solution.

  • Perform a stepwise dilution. First, create an intermediate dilution in a mixture of the organic solvent and aqueous buffer before the final dilution.

Q3: My this compound solution is initially clear but becomes cloudy or forms a precipitate over time. What could be the reason?

A3: This could be due to several factors:

  • Temperature fluctuations: Ensure your solution is stored at a constant and controlled temperature. The solubility of this compound can be temperature-dependent.

  • pH changes: If the pH of your solution shifts over time (e.g., due to absorption of atmospheric CO2), it can affect the ionization and solubility of this compound. Ensure your buffer has sufficient capacity.

  • Degradation: this compound can be susceptible to photodegradation or hydrolysis under certain conditions, and the degradation products may be less soluble.[1][2] It is advisable to protect solutions from light and prepare them fresh whenever possible.

Q4: What are the most common strategies to enhance the aqueous solubility of this compound?

A4: The most common and effective strategies include:

  • pH adjustment: As a weakly acidic compound, the solubility of this compound increases in alkaline solutions where it can form a more soluble salt.

  • Use of co-solvents: Water-miscible organic solvents like ethanol, methanol (B129727), and acetonitrile (B52724) can be used in combination with water to increase solubility.[3][4]

  • Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[5][6]

  • Cyclodextrin (B1172386) complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly improve its aqueous solubility.[7]

  • Nanoparticle formation: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and saturation solubility.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.

Diagram: Troubleshooting Workflow for this compound Precipitation

G Troubleshooting Workflow for this compound Precipitation A Precipitation Observed B When does precipitation occur? A->B C Immediately upon dilution from organic stock B->C Immediately D After a period of time B->D Over time E Troubleshoot Antisolvent Precipitation: - Decrease stock concentration - Slow addition with vigorous stirring - Pre-warm aqueous phase - Stepwise dilution C->E F Investigate Solution Stability: - Check for temperature fluctuations - Verify buffer pH and capacity - Protect from light - Prepare fresh solutions D->F G Is the final concentration above the solubility limit? E->G F->G H Yes G->H Yes I No G->I No J Enhance Solubility: - pH adjustment - Co-solvents - Solid dispersion - Cyclodextrin complexation - Nanoparticles H->J K Re-evaluate experimental conditions and calculations I->K

Caption: A logical workflow to diagnose and resolve this compound precipitation issues.

Quantitative Data on Solubility Enhancement

The following tables summarize the reported solubility of this compound in various solvent systems and with different solubility enhancers.

Table 1: Solubility of this compound in Different Solvent Systems

Solvent SystemTemperature (K)Mole Fraction Solubility (x10³)Reference
Pure Methanol278.15~0.5[3]
Pure Methanol318.15~1.8[3]
Pure Acetonitrile278.15~2.5[4]
Pure Acetonitrile318.15~9.0[4]
Acetonitrile/Methanol (w=0.4)318.15~11.0[3]
Ethanol/Water (w=0.8)293.15~3.5[8]
1-Propanol/Water (w=0.8)Not SpecifiedMax solubility in mixture[3]
Acetonitrile/Water (w=0.9)Not SpecifiedMax solubility in mixture[3]

Table 2: Solubility Enhancement of this compound with Cyclodextrins

CyclodextrinpHAffinity Constant (K) (M⁻¹)MethodReference
β-cyclodextrin2.040.4 ± 0.4Phase-solubility[7]
β-cyclodextrin8.029.4 ± 0.4Phase-solubility[7]
Methyl-β-cyclodextrinWater56 ± 1Phase-solubility[7]
Methyl-β-cyclodextrin2.039 ± 3Phase-solubility[7]
Methyl-β-cyclodextrin8.039 ± 5Phase-solubility[7]

Experimental Protocols

Protocol 1: Determination of this compound Solubility by Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., phosphate (B84403) buffer pH 7.4) in a sealed container (e.g., glass vial).

    • Place the container in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Ensure that undissolved solid remains at the end of the equilibration period.

  • Sample Collection and Preparation:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound.

    • The measured concentration represents the equilibrium solubility of this compound in the tested medium.

Diagram: Experimental Workflow for Shake-Flask Solubility Assay

G Workflow for Shake-Flask Solubility Assay A Add excess this compound to buffer B Equilibrate in shaker bath (24-48 hours at constant temperature) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F G Determine solubility F->G

Caption: Step-by-step workflow for determining this compound solubility.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution:

    • Accurately weigh the desired amounts of this compound and a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 6000) in a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve both components in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin film or solid mass is formed on the flask wall.

  • Drying and Pulverization:

    • Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Sieve the resulting powder to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further use.

Diagram: Experimental Workflow for Solid Dispersion Preparation

G Workflow for Solid Dispersion Preparation A Weigh this compound and polymer B Dissolve in organic solvent A->B C Solvent evaporation (Rotary evaporator) B->C D Drying in vacuum oven C->D E Pulverize and sieve D->E F Store in desiccator E->F

Caption: Workflow for preparing this compound solid dispersions.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing:

    • Accurately weigh this compound and a cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in a desired molar ratio (e.g., 1:1).

    • Place the cyclodextrin in a mortar and add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) to form a paste.

  • Kneading:

    • Gradually add the this compound powder to the cyclodextrin paste while continuously kneading for a specified period (e.g., 30-60 minutes).

    • The mixture should be kneaded until a uniform paste is formed.

  • Drying and Sieving:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until the solvent is completely evaporated.

    • Pulverize the dried complex using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

    • Store the prepared inclusion complex in a desiccator.

Diagram: Experimental Workflow for Cyclodextrin Inclusion Complexation

G Workflow for Cyclodextrin Inclusion Complexation A Weigh this compound and cyclodextrin B Form a paste of cyclodextrin with hydro-alcoholic solution A->B C Gradually add this compound and knead B->C D Dry the paste C->D E Pulverize and sieve D->E F Store in desiccator E->F

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

References

Technical Support Center: Method Validation for Sulfamethazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for sulfamethazine analysis in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when validating a method for this compound analysis?

A1: A comprehensive method validation for this compound should, at a minimum, include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and stability. These parameters ensure the method is reliable, reproducible, and suitable for its intended purpose.

Q2: Which analytical techniques are most commonly used for this compound analysis in complex matrices?

A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. LC-MS/MS is often preferred for its higher sensitivity and selectivity, which is particularly advantageous for complex matrices like animal tissues and milk where low detection limits are often required.

Q3: What are "matrix effects," and how can they impact my this compound analysis?

A3: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix.[1] This can lead to either suppression or enhancement of the analyte signal, adversely affecting the accuracy and reproducibility of the analytical results, particularly in LC-MS/MS analysis.[2][3]

Q4: How can I minimize matrix effects?

A4: Strategies to minimize matrix effects include optimizing sample preparation to remove interfering components, modifying chromatographic conditions to separate this compound from matrix components, and using a stable isotope-labeled internal standard.[2][4] Matrix-matched calibration curves are also a common approach to compensate for matrix effects.[3]

Q5: What are the typical stability experiments that should be performed during method validation?

A5: Stability testing should evaluate the stability of this compound in the biological matrix under various conditions. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[5] These tests ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis.

Troubleshooting Guides

HPLC and LC-MS/MS Common Issues
Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., residual silanols).- Use a column with end-capping or a more inert stationary phase.- Adjust mobile phase pH or ionic strength.- Check for column contamination and clean or replace if necessary.
Ghost Peaks Contamination in the injector, column, or mobile phase.- Run blank injections to identify the source of contamination.- Flush the injector and column with a strong solvent.- Prepare fresh mobile phase.[6][7]
Retention Time Drift - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Monitor column performance and replace if necessary.[8]
Ion Suppression/Enhancement (LC-MS/MS) Co-eluting matrix components interfering with ionization.- Improve sample cleanup (e.g., using Solid Phase Extraction - SPE).- Optimize chromatographic separation to resolve this compound from interfering peaks.- Use a stable isotope-labeled internal standard.
Low Recovery - Inefficient extraction from the matrix.- Analyte degradation during sample processing.- Optimize the extraction solvent and pH.- Minimize sample processing time and keep samples on ice.- Evaluate different extraction techniques (e.g., LLE, SPE, QuEChERS).[1]

Experimental Protocols

Protocol 1: this compound Analysis in Milk by LC-MS/MS

This protocol is a general guideline for the determination of this compound in milk.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 1 mL of milk sample, add 5 mL of acidified acetonitrile (B52724).

    • Add 1 g of Sodium Chloride, vortex vigorously, and then centrifuge at 4000 rpm.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a methanol:water:formic acid (80:20:0.1%) solution.[9]

    • The sample is now ready for LC-MS/MS analysis.

  • Chromatographic Conditions

    • Column: C18 column (e.g., Zorbax SB C-18, 4.6x150 mm, 5 µm)[9]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Gradient: A suitable gradient to ensure separation of this compound from matrix components.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor at least two transitions for this compound for confirmation.

Protocol 2: this compound Analysis in Animal Tissue by HPLC-DAD

This protocol provides a general procedure for analyzing this compound in animal tissues.

  • Sample Preparation (Solid-Phase Extraction)

    • Homogenize 2 g of tissue with an appropriate extraction solvent (e.g., a mixture of acetonitrile and water).

    • Centrifuge the homogenate and collect the supernatant.

    • Condition a cation exchange SPE cartridge.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent (e.g., ammoniated acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of 0.01 M ammonium (B1175870) acetate (B1210297) (pH 4.6) and acetonitrile.[10]

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

Quantitative Data Summary

The following tables summarize typical validation data for this compound analysis.

Table 1: Linearity and Range

AnalyteMatrixTechniqueRange (µg/mL or µg/kg)Correlation Coefficient (r²)Reference
This compoundVeterinary FormulationHPLC5.0 - 35.0 µg/mL> 0.9997[11]
This compound & other sulfonamidesMilkLC-MS/MSLOQ to 200 µg/kg> 0.99[12]
This compound & other sulfonamidesInjectable SolutionHPLC80 - 240 µg/mL0.9994[13]

Table 2: Accuracy (Recovery)

AnalyteMatrixSpiking LevelRecovery (%)Reference
This compound & other sulfonamidesMilk10 ng/mL≥ 93%[9]
This compound & other sulfonamidesMilkNot Specified91% - 114%[14]
This compoundMilk10 ppb82.1%[15]
This compound & other sulfonamidesBovine Milk0.5x, 1.0x, 1.5x MRL>70%

Table 3: Precision (Relative Standard Deviation - RSD)

AnalyteMatrixPrecision TypeRSD (%)Reference
This compound & other sulfonamidesMilkRepeatability≤ 5.0%[9]
This compound & other sulfonamidesBovine MilkRepeatability< 20%
This compound & other sulfonamidesBovine MilkIntermediate Precision< 25%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixTechniqueLOD (µg/kg)LOQ (µg/kg)Reference
This compound & other sulfonamidesBovine MilkLC-MS/MS0.01 - 20.04 - 5[12]
This compound & other sulfonamidesAnimal TissueHPLC-DAD1-[10]

Visualizations

MethodValidationWorkflow cluster_Plan Planning cluster_Development Method Development cluster_Validation Method Validation Define_Scope Define Scope & Purpose Select_Method Select Analytical Method (HPLC, LC-MS/MS) Define_Scope->Select_Method Sample_Prep Optimize Sample Preparation (LLE, SPE, QuEChERS) Select_Method->Sample_Prep Chromo_Conditions Optimize Chromatographic Conditions Sample_Prep->Chromo_Conditions MS_Parameters Optimize MS Parameters (for LC-MS/MS) Chromo_Conditions->MS_Parameters Specificity Specificity/ Selectivity MS_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Final_Report Final Validation Report Stability->Final_Report All criteria met

Caption: Workflow for the validation of an analytical method.

TroubleshootingMatrixEffects Start Inconsistent/Inaccurate Results Suspect Matrix Effects Assess_ME Assess Matrix Effect (Post-extraction spike-in) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (e.g., change SPE sorbent) ME_Present->Optimize_Cleanup Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Modify_Chromo Modify Chromatography (e.g., change gradient, column) Optimize_Cleanup->Modify_Chromo Use_IS Use Stable Isotope-Labeled Internal Standard Modify_Chromo->Use_IS Matrix_Matched_Cal Use Matrix-Matched Calibration Use_IS->Matrix_Matched_Cal Revalidate Re-evaluate Matrix Effect Matrix_Matched_Cal->Revalidate Revalidate->ME_Present If still present End Method Optimized Revalidate->End Resolved

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimizing SPE Cleanup for Sulfamethazine in Feed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Solid-Phase Extraction (SPE) cleanup of sulfamethazine in feed samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low recovery of this compound from my feed samples after SPE. What are the common causes and how can I troubleshoot this?

A1: Low recovery of this compound is a frequent issue stemming from several factors throughout the SPE workflow. Here’s a systematic approach to troubleshooting:

  • Incorrect pH of the Sample Load: The pH of your sample extract is critical for retaining this compound on the SPE sorbent. For cation exchange sorbents like Strata-SCX, the sample pH should be adjusted to be about 2 units below the pKa of this compound to ensure it is protonated and can bind effectively.

  • Inappropriate Loading Conditions:

    • Loading Flow Rate: A flow rate that is too high can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough. Ensure a slow and steady flow rate during sample loading.

    • Sample Solvent Strength: If the organic solvent concentration in your sample extract is too high, it can disrupt the retention mechanism of the sorbent, causing the analyte to elute prematurely.

  • Wash Step Optimization:

    • Wash Solvent Strength: The wash solvent may be too strong, causing the elution of this compound along with interferences. If you suspect this, decrease the percentage of organic solvent in your wash solution.[1]

  • Elution Step Issues:

    • Elution Solvent Strength: The elution solvent might not be strong enough to desorb this compound completely from the sorbent. You can try increasing the organic solvent concentration or adding a modifier, such as ammonium (B1175870) hydroxide, to the elution solvent to improve recovery.[1]

    • Elution Volume: The volume of the elution solvent may be insufficient. Try increasing the elution volume in small increments to ensure complete elution.[1]

  • Analyte Breakthrough: If this compound is found in the fraction collected during sample loading, it indicates breakthrough. This can happen if the sorbent mass is too low for the sample load or if the sample's solvent is too strong.

To systematically diagnose the issue, collect and analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the loss of analyte is occurring.[2][3]

Q2: What are the most suitable SPE sorbents for this compound cleanup in complex feed matrices?

A2: The choice of SPE sorbent depends on the specific properties of this compound and the nature of the feed matrix. Here are some commonly used and effective sorbents:

  • Strong Cation Exchange (SCX): Sorbents like Strata-SCX are highly effective for extracting sulfonamides.[4][5] These sorbents utilize a strong cation exchange mechanism to retain the basic this compound molecule under acidic conditions.

  • Hydrophilic-Lipophilic Balanced (HLB): Polymeric reversed-phase sorbents like Oasis HLB are also a popular choice. They offer a dual retention mechanism (hydrophilic and lipophilic), which can be beneficial for retaining a broader range of analytes and for removing various matrix components.[6][7]

  • Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs designed specifically for this compound can be used. These polymers have custom-made binding sites that are complementary to the structure of this compound, resulting in high selectivity and cleaner extracts.[8]

Q3: How can I minimize matrix effects in the LC-MS/MS analysis of this compound from feed samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the analysis of complex samples like animal feed.[9][10] Here are some strategies to mitigate them:

  • Optimized SPE Cleanup: A more selective and efficient SPE cleanup is the first line of defense. This can be achieved by carefully selecting the sorbent and optimizing the wash and elution steps to remove as many interfering matrix components as possible.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.[11]

  • Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotope-labeled internal standard for this compound is a highly effective way to correct for matrix effects and variations in recovery.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good chromatographic separation between this compound and any remaining matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

Experimental Protocols

Protocol 1: SPE Cleanup using a Strong Cation Exchange (SCX) Cartridge

This protocol is adapted from methodologies that have shown good recoveries for sulfonamides in feed samples.[4][5]

  • Sample Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., a mixture of water and methanol (B129727), 20:80 v/v).

    • Vortex or shake vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant for SPE cleanup.

  • SPE Cartridge Conditioning:

    • Condition a Strata-SCX cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Adjust the pH of the sample extract to approximately 3.5 with an appropriate acid.

    • Load the pH-adjusted supernatant onto the conditioned SCX cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Follow with a wash of 5 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the retained this compound with 5 mL of a 2% ammonium solution in acetonitrile.[12]

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Different Extraction Solvents for Sulfonamide Recovery

Extraction SolventAverage Recovery (%)Reference
Water/Methanol (20:80 v/v)76.0 - 77.4[4]
Methanol/Acetonitrile (50:50 v/v)Not specified[4]
Ethyl AcetateLower recovery[4]
Ethyl Acetate/Methanol/Acetonitrile (50:25:25 v/v/v)Lower recovery[4]

Table 2: Reported Recovery Ranges for this compound using Different SPE Methods

SPE Method/SorbentRecovery Range (%)Reference
Strong Cation Exchange (SCX)84 - 113[5]
Basic Alumina Cartridges80.1 - 111.7[5]
Oasis HLB66.8 - 90 (acidic elution)[7]
Micellar Liquid Chromatography72.7 - 94.7[13]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Feed Sample Extraction Extraction (e.g., Water/Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Loading 2. Sample Loading (pH adjusted extract) Supernatant->Loading Load Sample Conditioning 1. Conditioning (Methanol, Water) Conditioning->Loading Washing 3. Washing (Water, Methanol) Loading->Washing Elution 4. Elution (e.g., NH4OH in ACN) Washing->Elution Evaporation Evaporation Elution->Evaporation Collect Eluate Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for SPE cleanup of this compound in feed samples.

Troubleshooting_Low_Recovery cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions Start Low Recovery Observed Check_Load Analyze Load Fraction Start->Check_Load Check_Wash Analyze Wash Fraction Start->Check_Wash Check_Elution Analyze Elution Fraction Start->Check_Elution Cause_Load Incorrect pH High Flow Rate Strong Sample Solvent Check_Load->Cause_Load Analyte Found Cause_Wash Wash Solvent Too Strong Check_Wash->Cause_Wash Analyte Found Cause_Elution Elution Solvent Too Weak Insufficient Volume Check_Elution->Cause_Elution Analyte NOT Found Solution_Load Adjust pH Reduce Flow Rate Dilute Sample Cause_Load->Solution_Load Solution_Wash Decrease Organic % in Wash Cause_Wash->Solution_Wash Solution_Elution Increase Organic % in Elution Add Modifier Increase Volume Cause_Elution->Solution_Elution

Caption: Troubleshooting logic for low this compound recovery in SPE.

References

addressing poor repeatability in sulfamethazine residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfamethazine residue analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor repeatability in their experiments.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and guidance on troubleshooting specific problems you may encounter during this compound residue analysis using methods like ELISA and HPLC.

General Issues

Q1: What are the most common sources of poor repeatability in this compound residue analysis?

Poor repeatability in this compound analysis can stem from several factors throughout the experimental workflow. Key sources of variability include:

  • Sample Preparation: Inconsistent homogenization, extraction, and cleanup procedures can lead to significant differences between samples. Matrix effects, where other components in the sample interfere with the analysis, are a major contributor.[1][2]

  • Standard and Reagent Handling: Improper preparation, storage, or degradation of standard solutions and reagents can introduce errors.[3][4][5] The stability of this compound solutions, especially aqueous ones, should be considered.[3]

  • Instrumentation and Method Execution: Variations in instrument performance, inconsistent execution of the analytical method (e.g., incubation times, temperatures), and well-to-well contamination in ELISA are common culprits.[6][7]

  • Analyst Technique: Differences in pipetting, timing, and other manual steps between analysts or even by the same analyst over time can affect reproducibility.

Sample Preparation

Q2: My recovery rates for this compound are inconsistent. What could be the cause?

Inconsistent recovery rates are often linked to the sample extraction and cleanup steps.

  • Extraction Efficiency: The choice of extraction solvent and method is critical. For instance, a mixture of ethyl acetate (B1210297), methanol, and acetonitrile (B52724) has been shown to be effective for extracting sulfonamides from feed samples.[8] Sonication-aided extraction with dichloromethane (B109758) is another method used for swine tissue.[2] Ensure the chosen method is consistently applied.

  • Matrix Effects: The sample matrix (e.g., muscle, liver, milk, feed) can significantly impact recovery.[1] Components in the matrix can bind to this compound or interfere with the analytical signal. Diluting the sample extract can sometimes mitigate these effects.[1]

  • pH Control: The pH of the extraction and subsequent solutions can influence the recovery of sulfonamides. The pKa of this compound will affect its solubility and partitioning behavior.

  • Cleanup Procedure: Solid-phase extraction (SPE) is commonly used for cleanup. The type of SPE cartridge (e.g., Strata-SCX, C18) and the elution protocol must be carefully controlled to ensure consistent cleanup.[8][9]

Q3: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for achieving good repeatability.

  • Dilution: A simple and often effective method is to dilute the sample extract. A 1:10 dilution has been shown to avoid matrix effects in various animal tissues and milk.[1]

  • Optimized Cleanup: Employing a robust cleanup step, such as solid-phase extraction (SPE), can remove interfering substances.[8] Different SPE sorbents may be required for different matrices.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is known to be free of this compound can help to compensate for matrix effects.

  • Use of Internal Standards: For chromatographic methods, using an internal standard that is structurally similar to this compound can help correct for variations in extraction and instrument response.

ELISA-Specific Issues

Q4: I'm observing high background noise or false positives in my ELISA results. What's the likely cause?

High background in ELISA can be due to several factors:

  • Nonspecific Binding: This occurs when assay components bind to the microplate wells in an unintended manner.[6] Ensure that a suitable blocking buffer is used to saturate all unoccupied binding sites on the plate.[6]

  • Cross-Reactivity: The antibody used may cross-react with other structurally related sulfonamides or molecules present in the sample, leading to a false-positive signal.[10][11] It's important to know the cross-reactivity profile of your antibody.

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to high background.[7] Ensure vigorous and thorough washing of the wells.

  • Contamination: Cross-contamination between wells, from pipette tips, or from plate sealers can lead to inconsistent results.[6][7]

Q5: My standard curve in the ELISA is poor or inconsistent. How can I improve it?

A reliable standard curve is fundamental for accurate quantification.

  • Standard Preparation and Storage: Prepare fresh standard solutions and store them properly. This compound stock solutions in organic solvents like DMSO are generally stable, but aqueous dilutions should often be prepared fresh daily.[3]

  • Pipetting Accuracy: Inaccurate pipetting during the preparation of the standard dilution series is a common source of error. Use calibrated pipettes and proper technique.

  • Incubation Times and Temperatures: Strict adherence to the recommended incubation times and temperatures is critical for consistent antibody-antigen binding.[6]

  • Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for the substrate being used.[6]

HPLC-Specific Issues

Q6: I'm seeing peak tailing or splitting for this compound in my HPLC chromatogram. What should I check?

Peak shape issues in HPLC can be caused by problems with the column, mobile phase, or sample.

  • Column Condition: The analytical column may be degraded or contaminated. Flushing the column or replacing it may be necessary.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. A small change in the mobile phase composition can significantly alter retention time.[12]

  • Sample Solvent: The solvent used to dissolve the final extract for injection should be compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.

  • Column Overloading: Injecting too much sample can overload the column, resulting in poor peak shape.

Q7: My retention times for this compound are shifting between runs. What is the cause?

Retention time instability can be due to:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition over time (e.g., evaporation of a volatile component) can cause retention time shifts.[12] Using a premixed mobile phase and an isocratic pump can improve stability.[12]

  • Column Temperature: Fluctuations in the column temperature will affect retention times. Using a column oven to maintain a constant temperature is recommended.[12]

  • Flow Rate Fluctuation: Issues with the HPLC pump can lead to an unstable flow rate and, consequently, shifting retention times.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.

Data Summary Tables

Table 1: Reported Recovery Rates for this compound in Various Matrices

Analytical MethodMatrixExtraction/Cleanup MethodRecovery Rate (%)Reference
ELISAPig Muscle, Chicken Muscle, Egg, Fish, Milk, LiverBuffer Extraction & Dilution74 - 117.5[1]
HPLCSwine MuscleDichloromethane Extraction, Silica Column Cleanup~87[2]
HPLCSwine KidneyDichloromethane Extraction, Silica Column Cleanup~76[2]
HPLCSwine FeedsAcetonitrile Extraction, C18/Porasil B Mini-Column Cleanup98[9]
HPLC-FLDNon-target FeedsEthyl Acetate/Methanol/Acetonitrile Extraction, Strata-SCX Cleanup79.3 - 114.0[8]
LC-MS/MSBovine LiverQuEChERS53 - 93[13]
BiosensorPork MuscleAqueous Buffer Extraction91 - 98[11]

Table 2: Reported Precision (Repeatability) for this compound Analysis

Analytical MethodMatrixConcentration LevelRepeatability (%RSD or %CV)Reference
HPLCSwine Feeds-7.3[9]
HPLC-FLDNon-target Feeds200, 1000, 2000 µg/kg2.7 - 9.1[8]
TLCVarious Tissues0.05 - 0.2 ppm12[5]
LC-MS/MSBovine Liver5, 100, 400 ng/g2.1 - 16.8[13]
BiosensorPork Muscle-< 8[11]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Swine Feed

This protocol is a summarized methodology based on established procedures.[9]

  • Extraction:

    • Weigh a representative sample of the fortified feed.

    • Extract the sample with acetonitrile.

    • Concentrate the extract.

  • Cleanup:

    • Redissolve the concentrated extract in the mobile phase.

    • Pass the solution through a mini-column of C18/Porasil B and AX/Corasil to separate this compound from extraneous material.

  • HPLC Analysis:

    • Column: C18 or similar reverse-phase column.

    • Mobile Phase: Acetonitrile-sodium acetate buffer.

    • Detection: UV detector at 254 nm.

    • Inject the cleaned-up sample extract into the HPLC system.

    • Quantify this compound by comparing the peak area to that of known standards.

Protocol 2: ELISA for this compound in Animal Tissues

This protocol provides a general workflow for a direct competitive ELISA.[1][10]

  • Sample Preparation:

    • Homogenize the tissue sample (e.g., pork muscle).

    • Extract this compound using a suitable buffer.

    • Centrifuge the sample to pellet solids.

    • Dilute the supernatant (e.g., 1:10) with the assay buffer to minimize matrix effects.[1]

  • ELISA Procedure:

    • Add the diluted sample, standards, and this compound-enzyme conjugate to the antibody-coated microplate wells.

    • Incubate to allow competitive binding.

    • Wash the plate thoroughly to remove unbound reagents.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Construct a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Feed/Tissue Sample Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Redissolve Redissolve in Mobile Phase Concentration->Redissolve SPE Solid-Phase Extraction (e.g., C18 column) Redissolve->SPE HPLC HPLC System SPE->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: High-level workflow for this compound analysis by HPLC.

Troubleshooting_Repeatability cluster_sample Sample & Standard Issues cluster_method Method Execution Issues cluster_instrument Instrumentation Issues Start Poor Repeatability Observed SamplePrep Inconsistent Sample Preparation? Start->SamplePrep Pipetting Inaccurate Pipetting? Start->Pipetting HPLCIssues HPLC: Unstable Flow/ Temp/Mobile Phase? Start->HPLCIssues MatrixEffect Significant Matrix Effects? SamplePrep->MatrixEffect No StandardStab Standard/Reagent Degradation? SamplePrep->StandardStab No Solution1 Review & Standardize Extraction/Cleanup Protocol SamplePrep->Solution1 Yes Solution2 Use Matrix-Matched Standards or Dilute Sample MatrixEffect->Solution2 Yes Solution3 Prepare Fresh Standards & Reagents StandardStab->Solution3 Yes Incubation Incorrect Incubation Time/Temp? Pipetting->Incubation No Solution4 Calibrate Pipettes & Review Technique Pipetting->Solution4 Yes Washing Insufficient Washing? Incubation->Washing No Solution5 Strictly Control Time & Temperature Incubation->Solution5 Yes Solution6 Ensure Thorough & Consistent Washing Washing->Solution6 Yes ELISAIssues ELISA: Reader Incorrectly Set? HPLCIssues->ELISAIssues If ELISA Solution7 Check Pump, Use Column Oven, Premix Mobile Phase HPLCIssues->Solution7 Yes Solution8 Verify Wavelength & Reader Settings ELISAIssues->Solution8 Yes

References

Technical Support Center: Enhancing Sulfamethazine Detection in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of sulfamethazine (SMZ) in water samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, providing step-by-step solutions to enhance the sensitivity and reliability of your results.

Issue 1: Low Sensitivity or No Signal from Electrochemical Sensor

  • Question: I am using a molecularly imprinted electrochemical sensor, but I am observing a weak or no signal for this compound. What are the possible causes and how can I troubleshoot this?

  • Answer: Low sensitivity in molecularly imprinted polymer (MIP) electrochemical sensors can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Electrode Surface Modification:

      • Problem: Incomplete or uneven modification of the glassy carbon electrode (GCE) with nanomaterials (e.g., multi-walled carbon nanotubes/graphene quantum dots) can lead to poor conductivity and a reduced surface area.[1]

      • Solution: Ensure thorough cleaning of the GCE before modification. Use established protocols for dispersing the nanomaterials and ensure a uniform coating. Sonication of the nanomaterial suspension can help in achieving a homogenous mixture.

    • Electropolymerization Process:

      • Problem: The thickness and integrity of the MIP film are critical. Improper electropolymerization can result in a film that is too thick, hindering mass transfer, or a film with poor imprinting, leading to low selectivity and sensitivity.

      • Solution: Optimize the electropolymerization parameters, including the concentration of the functional monomer (e.g., o-phenylenediamine) and the template (this compound), the potential range, and the number of cycles.[1]

    • Template Removal:

      • Problem: Incomplete removal of the this compound template from the polymer will block the binding sites, reducing the sensor's response to new SMZ molecules.

      • Solution: Ensure the template removal step is adequate. This may involve washing with a specific solvent (e.g., a mixture of methanol (B129727) and acetic acid) for a sufficient duration.

    • Incubation and Measurement Conditions:

      • Problem: The pH of the buffer solution and the incubation time can significantly affect the binding of this compound to the MIP.

      • Solution: Optimize the pH of the measurement buffer (e.g., acetate (B1210297) buffer solution at pH 9) and the incubation time to allow for sufficient interaction between the analyte and the sensor surface.[1]

Issue 2: Poor Reproducibility in Fluorescent Aptasensor Assays

  • Question: My label-free fluorescent aptasensor for this compound is giving inconsistent results between replicates. What could be causing this variability?

  • Answer: Poor reproducibility in aptasensor assays often relates to the stability of the nanoparticles and the precision of the procedural steps.

    • Gold Nanoparticle (AuNP) Aggregation:

      • Problem: Premature or inconsistent aggregation of AuNPs can lead to variable fluorescence quenching and, therefore, unreliable results.[2][3][4]

      • Solution:

        • Ensure the citrate-coated AuNPs are properly synthesized and stored to maintain their stability.[4]

        • Optimize the salt concentration (e.g., NaCl) used to induce aggregation, as this is a critical step in the assay.[4]

        • Control the incubation times for aptamer-AuNP binding and for the interaction with this compound precisely.[4]

    • Pipetting and Mixing:

      • Problem: Small variations in the volumes of aptamer, AuNPs, sample, and other reagents can lead to significant differences in the final fluorescence intensity.

      • Solution: Use calibrated pipettes and ensure thorough but gentle mixing at each step to maintain a homogenous reaction mixture.

    • Interference from Sample Matrix:

      • Problem: Components in the water sample (e.g., organic matter, other ions) can interfere with the aptamer-sulfamethazine binding or the stability of the AuNPs.

      • Solution: Filter water samples through a 0.22 µm membrane to remove particulate matter.[1] For complex matrices, consider a solid-phase extraction (SPE) clean-up step.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are the typical maximum residue limits (MRLs) for this compound that I should be aiming to detect?

  • Answer: The MRL for this compound in food products is typically 0.1 mg/kg, which underscores the need for sensitive detection methods in environmental water samples that could be sources of contamination.[1]

  • Question: What are the advantages of using electrochemical sensors or aptasensors over traditional methods like HPLC-MS?

  • Answer: While HPLC-MS is highly sensitive and well-established, electrochemical and aptasensor-based methods offer advantages such as lower cost, portability for on-site detection, and often simpler and faster analysis protocols.[1][2][3][4]

Method-Specific Questions

  • Question: For a molecularly imprinted electrochemical sensor, what is a suitable linear range and limit of detection (LOD) to expect?

  • Answer: A well-optimized sensor can achieve linear responses in the range of 0.5–200 μM, with a low limit of detection around 0.068 μM.[1]

  • Question: In a fluorescent aptasensor using gold nanoparticles, what is the principle of detection?

  • Answer: The principle is based on fluorescence resonance energy transfer (FRET). In the absence of this compound, a specific aptamer adsorbs onto the surface of gold nanoparticles (AuNPs), preventing their aggregation in a high-salt solution and quenching the fluorescence of a dye like rhodamine B. When this compound is present, the aptamer preferentially binds to it, leading to the aggregation of AuNPs. This aggregation reduces the quenching effect, causing an increase in fluorescence intensity that is proportional to the this compound concentration.[2][3][4][5]

  • Question: What kind of recovery rates can be expected when analyzing spiked water samples with these newer sensor methods?

  • Answer: For both molecularly imprinted electrochemical sensors and fluorescent aptasensors, recovery rates in spiked water samples are typically excellent, often ranging from 94.4% to 108.8%.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the performance of different methods for this compound detection in water samples.

MethodLimit of Detection (LOD)Linear RangeRecovery Rate (%)Reference
Molecularly Imprinted Electrochemical Sensor0.068 µM0.5 - 200 µM95.4 - 104.8[1]
Label-Free Fluorescent Aptasensor0.82 ng/mL1.25 - 40 ng/mL94.4 - 108.8[2][3][4]
Nanocomposite-based Electrochemical Sensor0.097 µMNot SpecifiedHigh[6]
HPLC-MS0.2 µg/LNot Specified~80 (SPE recovery)[7]
LC-MSn-IT-TOF1 µg/mLNot SpecifiedNot Specified[8]

Experimental Protocols

1. Molecularly Imprinted Electrochemical Sensor for SMZ Detection

This protocol is based on the modification of a glassy carbon electrode (GCE) with multi-walled carbon nanotubes (MWCNTs) and graphene quantum dots (GQDs), followed by electropolymerization of a molecularly imprinted polymer (MIP).[1]

  • Materials:

    • Glassy Carbon Electrode (GCE)

    • MWCNTs and GQDs

    • This compound (SMZ)

    • o-phenylenediamine (functional monomer)

    • Acetate buffer solution (ABS, pH 9)

    • Ultrapure water

  • Procedure:

    • Electrode Preparation: Polish the GCE with alumina (B75360) slurry, then sonicate in ultrapure water and ethanol.

    • Electrode Modification: Disperse MWCNTs and GQDs in a suitable solvent and drop-cast onto the GCE surface. Allow to dry.

    • Electropolymerization: Immerse the modified GCE in a solution containing SMZ and o-phenylenediamine. Perform electropolymerization using cyclic voltammetry.

    • Template Removal: Immerse the electrode in a solution (e.g., methanol/acetic acid) to remove the SMZ template, creating specific binding sites.

    • Measurement:

      • Incubate the MIP-modified GCE in the water sample (pre-filtered with a 0.22 µm membrane and buffered to pH 9).

      • Perform square-wave voltammetry (SWV) within a potential range of 0.4 V to 1.3 V to measure the electrochemical response.[1]

2. Label-Free Fluorescent Aptasensor for SMZ Detection

This protocol utilizes a specific aptamer, gold nanoparticles (AuNPs), and a fluorescent dye (rhodamine B) for the detection of SMZ.[2][3][4][5]

  • Materials:

    • SMZ-specific aptamer (SMZ1S)

    • Citrate-coated Gold Nanoparticles (AuNPs)

    • Rhodamine B (RhoB)

    • NaCl solution

    • Binding buffer

    • Ultrapure water

  • Procedure:

    • Reaction Mixture Preparation: In a microcentrifuge tube, mix the SMZ1S aptamer with the AuNP solution and incubate.

    • Sample Addition: Add the water sample containing (or suspected to contain) SMZ to the mixture and incubate to allow for aptamer-SMZ binding.

    • Aggregation Induction: Add a specific concentration of NaCl solution to the mixture to induce AuNP aggregation in the absence of aptamer protection.

    • Fluorescence Measurement: Add rhodamine B to the solution. Measure the fluorescence intensity. An increase in fluorescence compared to a blank sample indicates the presence of SMZ.

Visualizations

experimental_workflow_electrochemical_sensor cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_poly MIP Formation cluster_measure Measurement A Polish GCE B Sonicate GCE A->B C Disperse MWCNTs/GQDs B->C D Drop-cast on GCE C->D E Electropolymerize (SMZ + Monomer) D->E F Remove SMZ Template E->F G Incubate in Sample F->G H Perform SWV G->H I Analyze Signal H->I

Caption: Workflow for the fabrication and use of a molecularly imprinted electrochemical sensor.

signaling_pathway_aptasensor cluster_no_smz No this compound (SMZ) cluster_smz This compound (SMZ) Present A Aptamer + AuNPs B Aptamer adsorbs on AuNPs A->B C AuNPs are stable in salt B->C D Fluorescence Quenched C->D E Aptamer + AuNPs + SMZ F Aptamer binds to SMZ E->F G AuNPs aggregate in salt F->G H Fluorescence Restored G->H I Add Sample I->A I->E

Caption: Detection principle of the label-free fluorescent aptasensor for this compound.

References

Technical Support Center: The Influence of pH on Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the environmental migration and degradation of sulfamethazine.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the migration of this compound in soil and aquatic environments?

The pH of the surrounding medium is a critical factor governing the migration of this compound primarily because it dictates the drug's chemical form and its interaction with environmental matrices like soil. This compound is an amphoteric compound, meaning it can exist as a cation (positively charged), a neutral molecule, or an anion (negatively charged) depending on the pH.[1]

  • Acidic Conditions (pH < pKa1 ≈ 2.3): this compound is predominantly in its cationic form. This positive charge enhances its sorption (adhesion) to negatively charged soil particles (like clays (B1170129) and organic matter) through electrostatic attraction. Consequently, acidic conditions limit the vertical migration and leaching of this compound through the soil column.[2][3][4]

  • Neutral to Slightly Acidic Conditions (pKa1 < pH < pKa2 ≈ 7.4): The neutral form of this compound dominates. In this state, hydrophobic partitioning becomes a more significant sorption mechanism.

  • Alkaline Conditions (pH > pKa2 ≈ 7.4): this compound exists mainly as an anion. The negative charge leads to electrostatic repulsion from negatively charged soil surfaces, which increases its mobility and potential for leaching into groundwater.[1]

Q2: What is the general influence of pH on the degradation rate of this compound?

Environmental pH significantly impacts the rate and pathways of this compound degradation.[3] Different degradation processes, such as hydrolysis, photolysis, and microbial degradation, are all influenced by pH. For instance, the photodegradation of this compound has been observed to be more efficient at higher pH levels.[5][6] In contrast, degradation via Fenton oxidation processes can be more effective under acidic conditions.[7] The specific degradation rate is highly dependent on the experimental conditions, including the presence of other substances like organic matter and metal ions.[8]

Q3: What are the primary degradation pathways of this compound under different pH conditions?

This compound undergoes different transformation and degradation reactions depending on the pH of the environment. Analysis using techniques like ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has identified several pH-dependent pathways.[2][4]

  • Under Acidic Conditions: Degradation processes may include the breaking of the S-C bond and S-N bond hydrolysis.[2][4]

  • Under Neutral and Alkaline Conditions: Pathways can include demethylation, addition reactions to the six-membered heterocyclic ring, methyl hydroxylation, and ring opening.[2][4]

The study of these pathways is crucial for assessing the environmental risk of the resulting transformation products, which may also have biological activity.[3]

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of this compound during sample extraction.

Possible Cause: The pH of the sample and extraction solvent can significantly affect the recovery of this compound, especially during solid-phase extraction (SPE).

Troubleshooting Steps:

  • Adjust Sample pH: Before extraction, adjust the pH of your aqueous sample. To ensure this compound is in its less polar, neutral form for better retention on reversed-phase SPE cartridges (like C18 or HLB), adjust the sample pH to be between its two pKa values (approximately pH 3 to 7).

  • Optimize Elution Solvent: Ensure your elution solvent is strong enough to desorb this compound from the SPE sorbent. Often, a solvent like methanol (B129727) or acetonitrile (B52724) is used. Sometimes, adding a small amount of acid or base (e.g., formic acid or ammonia) to the elution solvent can improve recovery by modifying the charge state of the analyte, but this must be optimized.

  • Check for Matrix Effects: Components in complex matrices like soil or wastewater can interfere with extraction. Consider a more rigorous clean-up step or use a different type of SPE cartridge (e.g., mixed-mode cation exchange, MCX) that can leverage pH-dependent charge for better selectivity.[9]

Issue 2: Poor reproducibility in soil sorption (batch) experiments.

Possible Cause: Failure to control the equilibrium pH of the soil-water slurry. Soil has its own buffering capacity, and the final pH may differ from the initial solution pH.

Troubleshooting Steps:

  • Buffer the System: Use a suitable biological buffer (e.g., HEPES, MES) that does not interact with this compound or the soil matrix to maintain a constant pH throughout the experiment.

  • Measure Final pH: Always measure and report the final equilibrium pH of the supernatant after the sorption experiment is complete. This pH value is more relevant to the observed sorption than the initial pH of the solution.

  • Control Solid-to-Solution Ratio: A high soil-to-solution ratio can cause a more significant change in the solution's pH. Standardize this ratio across all experiments to ensure comparability.

  • Account for Soil Properties: The effect of pH on sorption can vary between different soil types due to differences in organic carbon content, clay mineralogy, and surface charge.[8] Characterize your soil to better interpret the results.

Issue 3: Inconsistent peak shape or retention time in LC-MS analysis.

Possible Cause: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing, splitting, or shifts in retention time.

Troubleshooting Steps:

  • Mobile Phase pH Control: this compound has both an acidic and a basic functional group. For reproducible reversed-phase chromatography, the mobile phase pH should be controlled with a suitable buffer (e.g., formic acid, acetic acid, or ammonium (B1175870) acetate) and kept at least 1.5-2 pH units away from the analyte's pKa values.

  • Optimize pH for Separation:

    • An acidic mobile phase (e.g., pH 2.5-3.5 with formic acid) will ensure the aniline (B41778) nitrogen is protonated, often resulting in good peak shape.

    • A neutral or slightly basic mobile phase might be used, but can be more challenging for peak shape on standard silica-based C18 columns.

  • Check for Contamination: Contaminants in the LC-MS system can also affect peak shape. Run solvent blanks and consider cleaning the ESI source.[10]

  • Column Choice: Ensure the column you are using is stable at the chosen mobile phase pH.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance
Molecular FormulaC₁₂H₁₄N₄O₂S-
Molecular Weight278.33 g/mol [11]
pKa1~2.3Corresponds to the protonation of the aniline group.[1]
pKa2~7.4Corresponds to the deprotonation of the sulfonamide group.[1]
Water Solubility1,500 mg/L (29°C)Solubility increases with increasing pH.[11]
SpeciationCationic (< pH 2.3), Neutral (pH 2.3-7.4), Anionic (> pH 7.4)Determines interaction with surfaces and mobility.[1]

Table 2: Influence of pH on this compound Migration in Soil

pH ConditionDominant SpeciesSorption MechanismMigration Potential
Acidic (<4)Cationic (+)Electrostatic attraction to negative soil colloids, cation exchange.Low (Limited vertical migration).[2][3]
Neutral (≈7)Neutral (0)Hydrophobic partitioning, hydrogen bonding.Moderate.
Alkaline (>9)Anionic (-)Electrostatic repulsion from negative soil colloids.High (Increased mobility and leaching).[3]

Table 3: Identified Degradation Products of this compound under Various Conditions

ProcesspH ConditionKey Transformation/Products Identified
Soil DegradationAcidic, Neutral, AlkalineProducts from S-C bond breaking, S-N bond hydrolysis, demethylation, hydroxylation, and ring opening.[2][4]
Photocatalysis (TiO₂)Acidic (3), Neutral (7), Alkaline (11)Hydroxylated derivatives, products of amide hydrolysis, azo and nitro derivatives.[12]
PhotolysisHigher pH (e.g., 8)Generally faster degradation kinetics compared to acidic pH.[6]

Experimental Protocols

Protocol 1: Soil Column Leaching Experiment to Assess this compound Migration

Objective: To simulate and quantify the vertical migration of this compound through a soil column under different pH conditions.

Materials:

  • Glass or PVC columns (e.g., 30 cm length, 5 cm diameter).

  • Sieved soil, characterized for texture, organic carbon, and pH.

  • This compound stock solution.

  • Buffer solutions or acidic/basic solutions for pH adjustment (e.g., 0.01 M CaCl₂ adjusted with HCl or NaOH).

  • Peristaltic pump.

  • Fraction collector.

  • LC-MS/MS system for analysis.

Procedure:

  • Column Packing: Dry pack the column with the prepared soil to a uniform bulk density, placing glass wool at the bottom and top to prevent soil loss.

  • Saturation: Slowly saturate the column from the bottom with the pH-adjusted background solution (e.g., 0.01 M CaCl₂) until a steady-state flow is achieved.

  • This compound Application: Apply a pulse of this compound solution (dissolved in the same background solution) to the top of the column using the peristaltic pump.

  • Leaching: Continuously pump the background solution through the column at a constant flow rate.

  • Sample Collection: Collect the leachate (effluent) at regular time or volume intervals using a fraction collector.

  • Analysis:

    • Measure the concentration of this compound in each collected fraction using a validated LC-MS/MS method.

    • After the leaching phase, section the soil column (e.g., every 5 cm), extract the soil from each section, and analyze for retained this compound.

  • Data Interpretation: Plot the relative concentration (C/C₀) of this compound in the leachate versus the volume of leachate (or pore volumes) to generate breakthrough curves. The shape and timing of the curve indicate the mobility of the compound under the tested pH condition.

Protocol 2: Analysis of this compound by LC-MS/MS

Objective: To quantify this compound in aqueous samples (e.g., leachate from column experiments).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • This compound analytical standard.

  • Isotopically labeled internal standard (e.g., this compound-¹³C₆).

Procedure:

  • Sample Preparation: Centrifuge samples to remove particulates. Dilute if necessary. Spike all samples, standards, and blanks with the internal standard to a final concentration of e.g., 10 ng/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program: Start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. (This is an example and must be optimized).

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Ionization Mode: ESI+.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound: Precursor ion (Q1) m/z 279.1 → Product ions (Q3) m/z 186.1, 124.1.

      • This compound-¹³C₆: Precursor ion (Q1) m/z 285.1 → Product ion (Q3) m/z 192.1.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

  • Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the unknown samples.

Visualizations

Caption: pH-dependent speciation of this compound.

Experimental_Workflow prep 1. Soil Column Preparation (Packing & Saturation) app 2. This compound Application (Pulse Input) prep->app leach 3. Leaching (Constant Flow) app->leach collect 4. Sample Collection (Leachate Fractions) leach->collect analysis 5. LC-MS/MS Analysis (Aqueous & Soil Phases) collect->analysis data 6. Data Interpretation (Breakthrough Curves) analysis->data

Caption: Workflow for a soil column leaching experiment.

Degradation_Pathways cluster_conditions cluster_pathways Acidic Acidic pH P1 S-N Bond Hydrolysis Acidic->P1 P2 S-C Bond Breaking Acidic->P2 Neutral Neutral pH P3 Demethylation Neutral->P3 P4 Hydroxylation Neutral->P4 Alkaline Alkaline pH Alkaline->P4 P5 Ring Opening Alkaline->P5 SMZ This compound

Caption: pH influence on this compound degradation pathways.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Sulfamethazine Validation in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of sulfamethazine (SMZ) residues in dairy products. The presented data, compiled from various studies, offers insights into the performance of different analytical approaches, aiding in the selection of the most suitable method for specific research and quality control needs.

Performance Comparison of Analytical Methods

The accurate quantification of this compound in dairy products is crucial for ensuring food safety and regulatory compliance. While HPLC stands as a robust and widely used technique, various methods with different sample preparation and detection techniques exist. Below is a summary of the performance characteristics of a conventional HPLC method compared to alternative screening methods.

Method TypeLimit of Detection (LOD)Recovery Rate (%)ThroughputSample Preparation
HPLC-UV 5 µg/kg[1]>89%[1]Low to MediumExtensive (Extraction, Defatting)[1]
Biosensor (BIA) <0.9 µg/kgNot explicitly statedHighMinimal (No sample preparation mentioned)[2]
Immunoassay (LFIA) 0.1 ng/mL (milk)[3]84 - 101.6% (milk)[3]HighMinimal
TRF Immunoassay 0.0045 ng/mL (raw milk)[4]96.1 - 108.2% (raw milk)[4]HighMinimal

Note: The performance of HPLC methods can be further enhanced by using more sensitive detectors like mass spectrometry (MS).

Experimental Workflow for HPLC Validation

The validation of an HPLC method ensures its reliability for intended use. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound in dairy products.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Sample Dairy Product Sample Extraction Liquid-Liquid Extraction (e.g., with Chloroform (B151607) or Ethyl Acetate) Sample->Extraction Homogenization Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV or DAD Detection Separation->Detection Data_Analysis Data Analysis & Reporting Detection->Data_Analysis Linearity Linearity Linearity->Data_Analysis Accuracy Accuracy (Recovery) Accuracy->Data_Analysis Precision Precision (Repeatability & Reproducibility) Precision->Data_Analysis LOD Limit of Detection LOD->Data_Analysis LOQ Limit of Quantitation LOQ->Data_Analysis Specificity Specificity Specificity->Data_Analysis

Caption: Workflow for HPLC method validation of this compound.

Detailed Experimental Protocols

Below are detailed protocols for two distinct HPLC methods for the determination of this compound in milk.

Method 1: Liquid-Liquid Extraction with Chloroform followed by HPLC-UV

This method is a classic approach for the extraction and quantification of this compound from milk.[5][6]

1. Sample Preparation:

  • Measure a specific volume of milk sample (e.g., 10 mL) into a centrifuge tube.

  • Add chloroform for extraction and shake vigorously.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Collect the chloroform layer (bottom layer) containing the this compound.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Suspend the residue in hexane (B92381) and then extract with a potassium phosphate (B84403) buffer solution (e.g., 0.1M KH2PO4).[5]

  • The resulting aqueous solution is then filtered and ready for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.[5]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1M potassium phosphate buffer (e.g., 30:70 v/v).[5]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[7]

  • Detection: UV detector set at a wavelength of 265 nm or 270 nm.[1][7]

  • Column Temperature: 35 °C.[7]

3. Validation Parameters:

  • Linearity: Prepare standard solutions of this compound in the mobile phase at different concentrations (e.g., 5, 10, and 20 ng/mL) to construct a calibration curve.[7]

  • Accuracy: Spike blank milk samples with known concentrations of this compound and calculate the percentage recovery after performing the entire analytical procedure.

  • Precision: Assess repeatability (intra-day precision) and reproducibility (inter-day precision) by analyzing multiple spiked samples at different concentrations on the same day and on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

Method 2: Solid-Phase Extraction (SPE) with Molecularly Imprinted Polymers (MIPs) followed by HPLC-DAD

This method utilizes a more selective sample clean-up technique, which can lead to cleaner chromatograms and improved sensitivity.[8]

1. Sample Preparation (MIP-SPE):

  • Condition a Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE) cartridge with appropriate solvents.

  • Load the milk sample onto the conditioned cartridge. The MIPs will selectively bind the sulfonamides, including this compound.

  • Wash the cartridge with a solvent to remove interfering substances.

  • Elute the bound sulfonamides from the cartridge using a suitable elution solvent.

  • The eluate is then evaporated and reconstituted in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile) and water or buffer.

  • Detection: Diode Array Detector (DAD) to allow for spectral analysis and confirmation of the analyte peak.

3. Validation Parameters:

  • The validation of this method follows the same principles as Method 1, including the assessment of linearity, accuracy, precision, LOD, LOQ, and selectivity, often following guidelines such as the European Union Decision 2002/657/EC.[8]

Alternative and Emerging Technologies

Beyond traditional HPLC-UV, several other techniques offer advantages in terms of speed, sensitivity, and ease of use for the detection of this compound in dairy products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV and is often used as a confirmatory method.

  • Biosensors: Surface Plasmon Resonance (SPR)-based biosensors provide a rapid and automated analysis with minimal sample preparation.[2]

  • Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA) are excellent for rapid screening of a large number of samples due to their high-throughput nature and ease of use.[2][3] Time-resolved fluorescence immunoassay (TRFIA) offers ultra-sensitive detection limits.[4]

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples, available resources, and whether the analysis is for screening or confirmatory purposes.

References

inter-laboratory comparison of sulfamethazine analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Inter-Laboratory Sulfamethazine Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of this compound, a widely used sulfonamide antibiotic in veterinary medicine. The presence of its residues in food products of animal origin is a significant concern for food safety, necessitating robust and reliable analytical methods for monitoring. This document summarizes data from various inter-laboratory and single-laboratory validation studies to aid researchers in selecting the appropriate methodology for their specific needs.

Quantitative Performance Data

The performance of an analytical method is paramount for ensuring accurate and reproducible results. The following table summarizes key performance parameters for various methods used in the determination of this compound in different matrices. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
GC/MSSwine Liver & MuscleNot SpecifiedNot Specified90 - 100[1]
LC-MS/MSPoultry & BeefNot SpecifiedNot Specified86 - 104[2]
HPLC-FLDFeed34.5 - 79.5 µg/kg41.3 - 89.9 µg/kg79.3 - 114.0[3]
LC with Thermospray MSAnimal Tissues2 ng/gNot SpecifiedNot Specified[4]
RP-HPLC-UVBuffalo Meat6.79 µg/kg20.57 µg/kg85 - 89[5]
LC-MSMedicated Feed5.4 - 48.3 mg/kg10.4 - 119.3 mg/kg90.8 - 104.5[6]
HPLCSwine TissueNot Specified0.1 mg/kg (level of determination)~76 - 87[7]
Direct Competitive ELISAPork TissuesNot Specified20 ng/g (muscle), 10 ng/mL (urine)Not Specified[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized experimental protocols for some of the key methods cited in the comparison table.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sulfonamides in Poultry and Beef
  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of sulfonamides from the sample matrix.

  • Cleanup: The extract is cleaned up using C18 powder and Primary Secondary Amine (PSA).

  • Analysis: The final analysis is performed using an LC-MS/MS system equipped with an Electrospray Ionization (ESI) source and a triple quadrupole (QQQ) mass analyzer. Identification and quantification are carried out using SCAN and Multiple Reaction Monitoring (MRM) modes.[2]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Sulfonamides in Feed
  • Extraction: Sulfonamides are extracted from the feed sample using a mixture of ethyl acetate, methanol, and acetonitrile (B52724).

  • Cleanup: Solid-Phase Extraction (SPE) with a Strata-SCX cartridge is used for the cleanup of the extract.

  • Derivatization: Pre-column derivatization with fluorescamine (B152294) is performed to enable fluorescence detection.

  • Chromatography: The separation is achieved on a Zorbax Eclipse XDB C18 column with a gradient mobile phase system consisting of acetic acid, methanol, and acetonitrile.[3]

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for Sulfonamides in Buffalo Meat
  • Extraction: A liquid-liquid extraction is carried out using acetonitrile and n-hexane.

  • Chromatography: The analysis is performed on a reverse-phase HPLC system with UV detection at 254 nm.

  • Mobile Phase: An isocratic elution is used with a mobile phase composed of glacial acetic acid in acetonitrile, methanol, and water (85:10:5, v/v).[5]

Visualizing the Inter-Laboratory Comparison Workflow

To ensure the reliability and comparability of analytical data across different laboratories, proficiency testing or inter-laboratory comparison studies are essential. The general workflow of such a study is depicted in the following diagram.

InterLaboratory_Comparison_Workflow cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories P_Prep Preparation of Test Materials (Blank and Spiked Samples) P_Dist Distribution of Samples to Participating Laboratories P_Prep->P_Dist L_Receive Receipt of Test Samples P_Dist->L_Receive P_Collect Collection of Analytical Results P_Eval Statistical Evaluation of Data (e.g., z-scores) P_Collect->P_Eval P_Report Issuance of Performance Report P_Eval->P_Report L_Analyze Analysis using Routine Method L_Receive->L_Analyze L_Report Reporting of Results to Organizer L_Analyze->L_Report L_Report->P_Collect

Caption: Workflow of an inter-laboratory comparison study.

References

Sulfamethazine vs. Sulfadiazine: A Comparative Guide on Efficacy Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two closely related sulfonamide antibiotics, sulfamethazine and sulfadiazine (B1682646), against respiratory pathogens. While both drugs share a common mechanism of action, their effectiveness against specific bacteria can vary. This document synthesizes available experimental data to offer an objective performance comparison.

Mechanism of Action: Inhibition of Folate Synthesis

Both this compound and sulfadiazine are synthetic bacteriostatic antibiotics.[1][2] Their antimicrobial effect stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis. By competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS), these sulfonamides disrupt the metabolic pathway that produces dihydrofolic acid, a precursor to tetrahydrofolic acid (folate).[1][3] Folate is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, and its depletion ultimately halts bacterial growth and replication.[1][3]

Sulfonamide Mechanism of Action cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS DihydrofolicAcid Dihydrofolic Acid DHPS->DihydrofolicAcid Incorporation DHFR Dihydrofolate Reductase (DHFR) DihydrofolicAcid->DHFR TetrahydrofolicAcid Tetrahydrofolic Acid DHFR->TetrahydrofolicAcid NucleicAcids Nucleic Acid Synthesis TetrahydrofolicAcid->NucleicAcids Essential for Sulfonamides This compound / Sulfadiazine Sulfonamides->DHPS Competitively Inhibits

Sulfonamide Mechanism of Action

In Vitro Efficacy: Comparative Data

Direct comparative studies on the in vitro efficacy of this compound and sulfadiazine against common human respiratory pathogens are limited in recent literature. However, a study on porcine respiratory pathogens provides valuable head-to-head data.

Table 1: Comparative In Vitro Activity of this compound and Sulfadiazine Against Porcine Respiratory Pathogens

Bacterial SpeciesThis compound MIC₅₀ (µg/mL)Sulfadiazine MIC₅₀ (µg/mL)
Bordetella bronchiseptica (n=10)84
Pasteurella multocida (n=10)>6416
Haemophilus pleuropneumoniae (n=20)>6416
Streptococcus suis (n=10)>32>32

Data sourced from a study on porcine pathogens. The study indicated that this compound exhibited overall low antimicrobial activity against the tested gram-negative bacteria compared to other sulfonamides, including sulfadiazine.[1]

For key human respiratory pathogens, historical and combination-drug data suggest general susceptibility to sulfonamides, although resistance is prevalent.

  • Streptococcus pneumoniae : Resistance to trimethoprim-sulfamethoxazole (a combination containing a sulfonamide) is common.[4]

  • Haemophilus influenzae : Susceptibility to sulfonamides is variable, with resistance being a known issue.[5][6]

  • Moraxella catarrhalis : While often susceptible to trimethoprim-sulfamethoxazole, resistance has been reported.[7][8]

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of sulfonamides, based on the agar (B569324) dilution method used in the comparative study on porcine pathogens.

Agar Dilution Method for MIC Determination

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and sulfadiazine are prepared in an appropriate solvent. A series of twofold dilutions are made to achieve the desired final concentrations for testing.

  • Preparation of Agar Plates: The antimicrobial dilutions are incorporated into molten Mueller-Hinton agar and poured into petri dishes. A control plate without any antimicrobial agent is also prepared.

  • Inoculum Preparation: Bacterial isolates are cultured overnight on an appropriate medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different concentrations of the sulfonamides, as well as the control plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours. For fastidious organisms, incubation may be performed in a CO₂-enriched atmosphere.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]

Experimental Workflow for MIC Determination (Agar Dilution) cluster_workflow MIC Determination Workflow start Start prep_solutions Prepare Stock Solutions of this compound & Sulfadiazine start->prep_solutions prep_plates Prepare Agar Plates with Serial Dilutions of Drugs prep_solutions->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination

Conclusion

Based on the available in vitro data from porcine respiratory pathogens, sulfadiazine demonstrates greater efficacy against key gram-negative bacteria compared to this compound.[1] For Streptococcus suis, a gram-positive bacterium, neither drug was particularly effective as a monotherapy.[1] While direct comparative data for human respiratory pathogens is scarce, the general trend of sulfonamide resistance highlights the importance of susceptibility testing to guide clinical use. The shared mechanism of action suggests that cross-resistance is likely. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound and sulfadiazine against contemporary clinical isolates of human respiratory pathogens.

References

Degradation of Sulfonamide Antibiotics in Soil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The widespread use of sulfonamide antibiotics in both human and veterinary medicine has led to their continuous release into the environment, with soil ecosystems being a primary sink. The persistence of these compounds in soil poses a potential threat due to the risk of groundwater contamination and the development of antibiotic-resistant bacteria. This guide provides a comparative overview of the degradation of various sulfonamide antibiotics in soil, supported by experimental data, detailed methodologies, and visual representations of key processes to aid researchers, scientists, and drug development professionals in understanding their environmental fate.

Comparative Degradation Rates of Sulfonamides in Soil

The degradation of sulfonamides in soil is a complex process influenced by the specific antibiotic, soil properties, and environmental conditions. The persistence of these compounds is often quantified by their half-life (DT50), the time required for 50% of the initial concentration to dissipate. The following table summarizes the degradation half-lives of several common sulfonamides across different soil types and conditions.

SulfonamideSoil TypepHOrganic Carbon (%)Temperature (°C)MoistureHalf-life (DT50, days)Reference
SulfadiazineLoam7.51.82040% WHC17[1]
SulfadiazineSandy Loam6.81.22040% WHC28[1]
SulfadiazineSilty Clay Loam5.52.52040% WHC15[1]
SulfamethazineLoamy Sand6.50.92560% WHC10-20[2]
This compoundSilt Loam7.22.12560% WHC20-30[2]
SulfamethoxazoleClay Loam7.83.02250% WHC14-28[2]
SulfathiazoleSandy Loam6.21.520Not specified7-14[2]
SulfapyridineLoam7.12.320Not specified10-21[2]
SulfadimethoxineSilt Loam6.91.925Not specified30-60[2]

Note: WHC stands for Water Holding Capacity. The presented half-lives are indicative and can vary significantly based on specific experimental setups.

Experimental Protocols for Studying Sulfonamide Degradation in Soil

The following outlines a general methodology for conducting a laboratory-based comparative study of sulfonamide degradation in soil.

Soil Collection and Characterization
  • Collection: Collect topsoil (0-20 cm) from a location with no recent history of antibiotic application.

  • Preparation: Air-dry the soil, remove stones and plant debris, and sieve it through a 2 mm mesh.

  • Characterization: Analyze the soil for key physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity.

Experimental Setup
  • Spiking: Prepare a stock solution of the desired sulfonamide antibiotic in a suitable solvent (e.g., methanol). Add the stock solution to the soil to achieve the target concentration, ensuring the solvent evaporates completely before starting the incubation.

  • Incubation: Place the spiked soil samples in controlled environment chambers or incubators. Maintain constant temperature and moisture content (typically a percentage of the soil's water holding capacity).

  • Control Samples: Include sterile control samples to differentiate between biotic and abiotic degradation. Sterilization can be achieved by autoclaving or gamma irradiation.

Sampling and Extraction
  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 60 days).

  • Extraction: Extract the sulfonamide from the soil samples using an appropriate solvent system, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and buffer. Sonication or accelerated solvent extraction (ASE) can be used to improve extraction efficiency.

Analysis
  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a UV detector. This allows for the accurate quantification of the parent sulfonamide and its degradation products.

  • Data Analysis: Calculate the dissipation kinetics of the sulfonamide, typically using a first-order kinetic model to determine the degradation rate constant and the half-life (DT50).

Visualizing the Process

To better understand the experimental process and the transformation of sulfonamides in soil, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Soil_Collection Soil Collection Sieving Sieving & Homogenization Soil_Collection->Sieving Characterization Soil Characterization (pH, OC, etc.) Sieving->Characterization Spiking Spiking with Sulfonamide Characterization->Spiking Incubation Incubation (Controlled Temp & Moisture) Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Kinetics, DT50) Analysis->Data_Analysis Degradation_Pathways cluster_transformations Primary Degradation Pathways cluster_products Transformation Products Sulfonamide Parent Sulfonamide (e.g., Sulfamethoxazole) Hydroxylation Hydroxylation of the Aromatic Ring Sulfonamide->Hydroxylation Acetylation N-Acetylation of the Aniline Group Sulfonamide->Acetylation Cleavage Cleavage of S-N Bond Sulfonamide->Cleavage Hydroxy_Metabolite Hydroxy-sulfonamide Hydroxylation->Hydroxy_Metabolite Acetyl_Metabolite N-acetyl-sulfonamide Acetylation->Acetyl_Metabolite Aniline_Derivative Aniline Derivative Cleavage->Aniline_Derivative Sulfanilic_Acid Sulfanilic Acid Derivative Cleavage->Sulfanilic_Acid

References

A Comparative Guide to the Cross-Reactivity of Sulfamethazine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various sulfamethazine immunoassays. Understanding the specificity of these assays is critical for accurate quantification of this compound in complex matrices and for avoiding false-positive results due to the presence of structurally related sulfonamides. This document summarizes key performance data, presents detailed experimental protocols, and visualizes the underlying principles of immunoassay technology.

Performance Comparison: Cross-Reactivity of this compound Immunoassays

The cross-reactivity of an immunoassay defines its ability to distinguish between the target analyte, this compound, and other structurally similar compounds. The following tables summarize the cross-reactivity of different this compound enzyme-linked immunosorbent assays (ELISAs) with a range of sulfonamides and related molecules. Cross-reactivity is typically expressed as a percentage relative to this compound (100%).

Table 1: Cross-Reactivity of a this compound-Specific ELISA

CompoundCross-Reactivity (%)
This compound 100%
N4-acetyl-SMZ130%
Sulfamerazine15%
Sulfadiazine<0.5%
Sulfadimethoxine<0.5%
Sulfadoxine<0.5%
Sulfaguanidine<0.5%
Sulfamethoxazole<0.5%
Sulfamethoxydiazine<0.5%
Sulfapyridine<0.5%
Sulfaquinoxaline<0.5%
Sulfathiazole<0.5%
Sulfatroxazole<0.5%
Data sourced from R-Biopharm AG product information.[1]

Table 2: Cross-Reactivity of a Multi-Sulfonamide ELISA

CompoundCross-Reactivity (%)
This compound 100%
Sulfamerazine108%
Sulfisoxazole99%
Sulfachloropyrazine97%
Sulfadiazine68%
Sulfachloropyridazine64%
N4-acetyl-sulfadiazine35%
Sulfathiazole7%
Sulfamethizole5.3%
Sulfamethoxypyridazine1.7%
Sulfadoxine<1%
Sulfaguanidine<1%
Sulfamethoxazole<1%
Sulfamethoxydiazine<1%
Sulfapyridine<1%
Sulfanilamide<1%
Sulfacetamide<1%
Sulfaquinoxaline<1%
Sulfadimethoxine<1%
Sulfatroxazole<1%
Data sourced from R-Biopharm AG product information.[2]

Experimental Protocols

The data presented in this guide are generated using a competitive enzyme immunoassay. The following is a generalized protocol for assessing the cross-reactivity of a this compound immunoassay.

Principle of Competitive Immunoassay

In a competitive immunoassay, unlabeled this compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on antibodies coated onto a microtiter plate. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Cross-Reactivity Assessment Protocol

  • Preparation of Standards and Cross-Reactants:

    • Prepare a stock solution of this compound.

    • Prepare stock solutions of each potential cross-reactant (other sulfonamides, metabolites, etc.) at a high concentration.

    • Create a series of dilutions for this compound to generate a standard curve.

    • Create a series of dilutions for each cross-reactant.

  • Immunoassay Procedure:

    • Pipette a defined volume of the this compound standards or the cross-reactant solutions into the wells of the antibody-coated microtiter plate.

    • Add a fixed volume of the enzyme-conjugated this compound to each well.

    • Incubate the plate for a specified time at a controlled temperature to allow for competitive binding.

    • Wash the plate multiple times with a washing buffer to remove any unbound reagents.

    • Add the enzyme substrate to each well and incubate for a set period to allow for color development.

    • Stop the enzyme-substrate reaction by adding a stop solution.

    • Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Plot the absorbance values against the corresponding concentrations for the this compound standard curve.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • For each cross-reactant, determine the concentration that causes 50% inhibition (IC50).

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Principles and Workflows

To further clarify the experimental process and the concept of cross-reactivity, the following diagrams have been generated.

Competitive_Immunoassay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Competitive Binding cluster_detection 3. Detection Sample Sample/ Standard Plate Sample->Plate Add to Antibody-Coated Plate Enzyme_Conjugate Enzyme-Conjugated This compound Enzyme_Conjugate->Plate Wash Wash Unbound Plate->Wash Substrate Add Substrate Wash->Substrate Read Read Absorbance Substrate->Read

Caption: Workflow of a competitive enzyme immunoassay for this compound.

Cross_Reactivity_Concept Ab1 Antibody SMZ1 This compound Ab1->SMZ1 High Affinity Binding Analog1 Analog (e.g., Sulfadiazine) Ab1->Analog1 Low/No Affinity Ab2 Antibody SMZ2 This compound Ab2->SMZ2 High Affinity Binding Analog2 Analog (e.g., Sulfamerazine) Ab2->Analog2 Significant Binding

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

References

A Comparative Guide to HPLC and LC-MS/MS for the Detection of Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethazine (SMZ) is a widely used sulfonamide antibiotic in veterinary medicine for the treatment and prevention of bacterial diseases and as a growth promoter in food-producing animals. The presence of its residues in animal-derived food products, such as meat, milk, and eggs, is a global public health concern due to potential allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for this compound, typically around 100 µg/kg (ppb) in edible tissues.[1]

Accurate and reliable analytical methods are essential for monitoring SMZ residues to ensure food safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the two most prevalent techniques for this purpose. This guide provides an objective performance comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.

Performance Comparison: HPLC vs. LC-MS/MS

The primary distinction between the two techniques lies in their detection capabilities. HPLC-UV measures the absorption of light by the analyte, which is effective but can be susceptible to interference from other compounds in the sample matrix that absorb light at similar wavelengths.[2] In contrast, LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[3] It identifies and quantifies compounds based on their unique mass-to-charge ratio (m/z) and their specific fragmentation patterns, providing a much higher degree of certainty.[4] This fundamental difference is reflected in their performance characteristics.

The following table summarizes typical performance data for the detection of this compound using HPLC and LC-MS/MS. Data is compiled from multiple validation studies across various food matrices.

Performance Parameter HPLC (with UV or FLD) LC-MS/MS Matrix Examples
Limit of Detection (LOD) 2 - 35 µg/kg (ppb)0.05 - 5 µg/kg (ppb)Tissue, Feed, Milk
Limit of Quantitation (LOQ) 5 - 100 µg/kg (ppb)0.1 - 10 µg/kg (ppb)Tissue, Feed, Milk
Linearity (R²) > 0.99> 0.995N/A
Accuracy (Recovery) 70 - 98%73 - 115%Tissue, Feed
Precision (%RSD) < 15%< 15% (often < 10%)Tissue, Feed
Specificity / Selectivity Moderate to GoodExcellentComplex matrices

Data compiled from multiple sources.[2][5][6][7][8][9]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for achieving reliable and reproducible results. Below are representative protocols for both HPLC-UV and LC-MS/MS based on established methods for this compound determination in animal tissues.

Representative HPLC-UV Method Protocol

This protocol is suitable for routine monitoring and screening of this compound in animal tissues like muscle and kidney.

  • Sample Preparation:

    • Homogenization: Weigh 5.0 g of thawed, minced tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Extraction: Add 20 mL of chloroform (B151607). Homogenize at high speed for 1 minute. Centrifuge at 4,000 rpm for 10 minutes.

    • Liquid-Liquid Partitioning: Transfer the chloroform layer to a separatory funnel. Add 10 mL of 0.2 N NaOH, shake vigorously for 2 minutes, and allow the layers to separate.

    • Back Extraction: Drain the lower chloroform layer. Adjust the pH of the aqueous layer to 6.0 with 2M HCl.

    • Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of water. Load the pH-adjusted aqueous extract onto the cartridge. Wash the cartridge with 10 mL of water. Dry the cartridge under vacuum for 5 minutes. Elute the this compound with 5 mL of methanol.

    • Final Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.05M ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) (25:75, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 100 µL.

    • Detection: UV at 265 nm.

Representative LC-MS/MS Method Protocol

This protocol provides high sensitivity and confirmatory analysis, making it ideal for regulatory compliance and trace-level detection in tissues.

  • Sample Preparation (QuEChERS-based):

    • Homogenization: Weigh 2.5 g of homogenized tissue into a 50 mL centrifuge tube.

    • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.

    • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute. Centrifuge at 5,000 rpm for 5 minutes.

    • Dispersive SPE (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA (primary secondary amine). Vortex for 30 seconds and centrifuge at 5,000 rpm for 5 minutes.[8]

    • Final Solution: Take a 1 mL aliquot of the cleaned extract, evaporate to dryness, and reconstitute in 1.0 mL of mobile phase A/B (80:20). Filter through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic and Mass Spectrometry Conditions:

    • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 or Biphenyl reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at 10-20% B, ramp up to 90-95% B, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Mode: ESI Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (Q1): m/z 279.1

      • Product Ions (Q3): m/z 156.1 (Quantifier), m/z 186.1 (Qualifier).[4]

Visualizing the Process

Diagrams can clarify complex analytical workflows and logical frameworks, aiding in method selection and implementation.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Tissue Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup SPE / QuEChERS Cleanup Extract->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC UV_Detector UV/Vis Detector HPLC->UV_Detector HPLC Path MS_Detector Tandem Mass Spectrometer (ESI-MS/MS) HPLC->MS_Detector LC-MS/MS Path Data_UV Chromatogram Analysis UV_Detector->Data_UV Data_MS MRM Data Analysis MS_Detector->Data_MS Result_UV Quantitative Result (HPLC-UV) Data_UV->Result_UV Result_MS Confirmatory Result (LC-MS/MS) Data_MS->Result_MS

Caption: Comparative workflow for HPLC-UV and LC-MS/MS analysis.

G Start Analyze Sample Batch Screen Screen with HPLC-UV Start->Screen Decision Result > Action Limit? Screen->Decision Negative Report as Not Detected (< LOQ) Decision->Negative No Confirm Confirm with LC-MS/MS Decision->Confirm Yes Decision2 Identity Confirmed? Confirm->Decision2 Positive Report as Confirmed Positive (Quantitate) Decision2->Positive Yes NonConfirm Report as Not Confirmed Decision2->NonConfirm No

Caption: Decision-making logic for a tiered analytical approach.

Conclusion

Both HPLC and LC-MS/MS are powerful and effective techniques for the determination of this compound in various matrices. The choice between them is dictated by the specific application.

  • HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality control, product screening, and analyses where high sample throughput is needed and expected concentrations are well above the detection limit. Its lower specificity, however, can be a limitation in complex matrices or for confirmatory purposes.

  • LC-MS/MS is the gold standard for trace-level quantification and unambiguous confirmation of this compound residues.[3] Its superior sensitivity and selectivity make it the preferred method for regulatory compliance testing, research applications requiring low detection limits, and the analysis of challenging sample types. While the initial instrument cost and operational complexity are higher, the certainty of the results is unparalleled.

For many laboratories, a tiered approach offers the best of both worlds: using HPLC-UV as a rapid and economical screening tool, followed by LC-MS/MS for the confirmation and accurate quantification of any presumptive positive findings. This strategy optimizes resources while ensuring the highest level of analytical confidence.

References

Confirming Sulfamethazine Residues: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of sulfamethazine residues is paramount for ensuring food safety and regulatory compliance. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with tandem mass spectrometry (MS/MS) for this application, supported by experimental data and detailed protocols.

High-resolution mass spectrometry has emerged as a powerful tool for the identification and quantification of veterinary drug residues.[1][2] Its ability to provide high-resolution and accurate mass data offers significant advantages in specificity and the potential for retrospective analysis of untargeted compounds. This contrasts with tandem mass spectrometry (MS/MS), a well-established and highly sensitive targeted approach.[2][3]

Performance Comparison: HRMS vs. Tandem MS

The choice between HRMS and tandem MS often depends on the specific analytical requirements, such as the need for screening a wide range of compounds or achieving the lowest possible detection limits for a select few. While tandem MS is often slightly more sensitive, HRMS provides greater confidence in compound identification and the ability to detect unexpected contaminants.[2]

The following table summarizes the quantitative performance of various liquid chromatography-mass spectrometry (LC-MS) methods for the determination of this compound and other sulfonamides in different matrices.

Analytical MethodMatrixAnalyte(s)LOQ (µg/kg or ng/L)Recovery (%)Reference
LC-HRMS (Q-TOF)SupplementsSulfonamides0.1–16 ng/g (LOD)16.9–119.4[1]
LC-MS/MSWater19 Sulfonamides1.2–7.6 ng/L74.3–118[4]
ID-LC-MS/MSMilk14 SulfonamidesNot specified91–114[5]
LC-MS/MS (QuEChERS)Milk10 Sulfonamides5.3–11.2 µg/LNot specified[6]
LC-MS/MSMedicated Feed5 AntibacterialsNot specified73.58–115.21[7]
HPLC-FLDFeed5 Sulfonamides41.3–89.9 µg/kg79.3–114.0[8]
LC-MS/MSMedicated Feed7 Antibacterials10.4-119.3 mg/kg90.8-104.5[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and LC-MS analysis based on established methods.

Sample Preparation: Modified QuEChERS for Milk

This protocol is adapted from a method for the determination of sulfonamides in milk.[6]

  • Extraction: To a 10 mL sample of milk, add 10 mL of acetonitrile (B52724).

  • Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce liquid-liquid partitioning.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the sulfonamides.

  • Analysis: The acetonitrile layer is analyzed directly by LC-MS/MS.[6]

Sample Preparation: Solid-Phase Extraction (SPE) for Water

This protocol is based on a method for analyzing sulfonamides in water.[4]

  • Cartridge Conditioning: Condition an Agilent Bond Elut HLB SPE cartridge.

  • Sample Loading: Load the water sample onto the SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the target sulfonamides with methanol.

  • Reconstitution: Evaporate the eluent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry Analysis

The following is a general approach to LC-MS analysis for sulfonamides.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing a small percentage of formic or acetic acid to improve peak shape and ionization efficiency.[8][9]

  • Mass Spectrometric Detection:

    • HRMS (e.g., Q-TOF, Orbitrap): Operated in full-scan mode to acquire high-resolution accurate mass data.[2][10] This allows for the identification of compounds based on their exact mass and isotopic pattern.

    • Tandem MS (e.g., Triple Quadrupole): Operated in multiple reaction monitoring (MRM) mode for targeted quantification.[2] This involves selecting a specific precursor ion for the analyte and monitoring for specific product ions after fragmentation.

Experimental Workflow and Signaling Pathways

To visualize the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Milk, Tissue) Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Mass Spectrometry (Detection) LC->MS Identification Identification (Accurate Mass / Fragments) MS->Identification Quantification Quantification (Peak Area) MS->Quantification Confirmation Confirmation Identification->Confirmation Quantification->Confirmation method_selection cluster_targeted Targeted Analysis cluster_untargeted Untargeted/Screening Goal Analytical Goal Targeted Known Compound(s) High Sensitivity Goal->Targeted Untargeted Unknowns / Screening High Confidence ID Goal->Untargeted MSMS Tandem MS (MS/MS) (MRM Mode) Targeted->MSMS HRMS High-Resolution MS (HRMS) (Full Scan) Untargeted->HRMS

References

A Comparative Guide to the Metabolism of Sulfamethazine Across Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulfamethazine metabolism in various animal species, offering valuable insights for researchers, scientists, and professionals involved in drug development and veterinary medicine. Understanding the species-specific differences in how this compound is absorbed, distributed, metabolized, and excreted is crucial for determining appropriate dosage regimens, ensuring therapeutic efficacy, and preventing drug residues in food-producing animals.

Executive Summary

This compound, a widely used sulfonamide antibiotic, undergoes extensive metabolism in animals, primarily through N4-acetylation and hydroxylation, followed by conjugation. The extent of these metabolic pathways and the resulting pharmacokinetic profiles exhibit significant variation among different species. This guide synthesizes experimental data to highlight these differences, providing a comparative overview of key metabolic parameters, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Data Presentation: Comparative Pharmacokinetics and Metabolism of this compound

The following table summarizes key pharmacokinetic parameters and the primary metabolic routes of this compound in various animal species. It is important to note that values may vary depending on the specific experimental conditions such as breed, age, health status, and drug formulation.

Species Half-Life (t½) (hours) Primary Metabolites Primary Route of Excretion Key Findings & Citations
Cattle 9 - 16.9N4-acetylthis compound, Hydroxylated metabolitesUrineElimination is capacity-limited at higher doses. Hydroxylation occurs on both the pyrimidine (B1678525) ring and the methyl group.[1][2]
Swine 10 - 20N4-acetylthis compound, Desaminothis compound, N4-glucose conjugateUrineBioavailability after oral administration is high (around 86%).[3]
Sheep 4.3 (oral) - 10.8 (IV)N4-acetylthis compound, Hydroxylated metabolitesUrinePharmacokinetic parameters in plasma and saliva are closely related.[4]
Horses ~105-hydroxypyrimidine derivative (highly glucuronidated), N4-acetylthis compoundUrineHydroxylation of the pyrimidine ring is a major metabolic pathway.[5]
Chickens ~9N4-acetylthis compound, Hydroxylated metabolitesExcretaThe extent of acetylation may be influenced by the route of administration.
Rats ~7.6 (slow acetylators)N4-acetylthis compound, Hydroxylated metabolites, N4-glucuronideUrineShows polymorphism in acetylation, similar to humans.[6]
Fish (Grass Carp) Temperature-dependentN4-acetylthis compoundWater/ExcretaN4-acetylation is the major metabolic pathway.[7]

Metabolic Pathways of this compound

The metabolism of this compound primarily involves two phases. Phase I reactions introduce or expose functional groups, mainly through hydroxylation. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Key Metabolic Reactions:
  • N4-Acetylation: The primary amino group (-NH2) of the sulfanilamide (B372717) moiety is acetylated to form N4-acetylthis compound. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. The activity of these enzymes can vary significantly between species and even between individuals within a species, leading to "fast" and "slow" acetylator phenotypes.[6][8]

  • Hydroxylation: Hydroxyl groups (-OH) are introduced onto the this compound molecule, primarily on the pyrimidine ring and its methyl groups. This is a crucial detoxification pathway mediated by cytochrome P450 (CYP) enzymes in the liver.[1][5] The specific CYP isoforms involved can differ between species.

  • Conjugation: The parent drug or its hydroxylated metabolites can be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form highly water-soluble compounds that are readily excreted in the urine.[5]

Below is a generalized diagram of the primary metabolic pathways of this compound.

Sulfamethazine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Cytochrome P450 (CYP) N4-acetylthis compound N4-acetylthis compound This compound->N4-acetylthis compound N-acetyltransferase (NAT) Conjugated Metabolites Conjugated Metabolites (e.g., Glucuronides) Hydroxylated Metabolites->Conjugated Metabolites UGTs, SULTs Excretion Excretion N4-acetylthis compound->Excretion Conjugated Metabolites->Excretion

Caption: Primary metabolic pathways of this compound.

Experimental Protocols

This section provides a detailed methodology for a representative pharmacokinetic study of this compound in swine, including drug administration, sample collection, and analysis by High-Performance Liquid Chromatography (HPLC).

Animal Study Protocol
  • Animals: Healthy pigs, weighing approximately 20-25 kg, are acclimated to their housing for at least one week prior to the study. Animals are fasted overnight before drug administration but have free access to water.

  • Drug Administration: A single oral dose of this compound (e.g., 250 mg/kg body weight) is administered via oral gavage. The drug is typically dissolved or suspended in a suitable vehicle like water.[3]

  • Sample Collection: Blood samples (approximately 5 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing. Plasma is separated by centrifugation (e.g., 3000 x g for 15 minutes at 4°C) and stored at -20°C or lower until analysis.

Analytical Method: HPLC for this compound and N4-acetylthis compound in Swine Plasma

This protocol is adapted from established methods for the analysis of this compound and its primary metabolite in biological matrices.[9][10]

  • Sample Preparation (Protein Precipitation and Extraction):

    • To 1 mL of thawed plasma in a centrifuge tube, add 2 mL of acetonitrile (B52724).

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water) in a specific ratio (e.g., 30:70 v/v). The mobile phase is typically filtered and degassed before use.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 270 nm.

  • Quantification:

    • A standard curve is generated by spiking blank plasma with known concentrations of this compound and N4-acetylthis compound standards.

    • The peak areas of the analytes in the samples are compared to the standard curve to determine their concentrations.

Mandatory Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound in an animal model.

Pharmacokinetic_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (e.g., Oral Gavage) Animal_Acclimation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Preparation (Protein Precipitation & Extraction) Plasma_Separation->Sample_Extraction HPLC_Analysis HPLC-UV Analysis Sample_Extraction->HPLC_Analysis Data_Processing Data Processing (Peak Integration & Quantification) HPLC_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Data_Processing->PK_Modeling Report_Generation Report Generation PK_Modeling->Report_Generation

Caption: Workflow for a typical pharmacokinetic study.

Logical Relationship of Metabolic Processes

This diagram illustrates the logical progression of this compound through the body, from administration to excretion.

Logical_Relationship Administration Administration Absorption Absorption Administration->Absorption Distribution Distribution (Blood & Tissues) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Parent_Drug Parent Drug (this compound) Distribution->Parent_Drug Metabolites Metabolites Metabolism->Metabolites Excretion Excretion (Kidney) Parent_Drug->Excretion Metabolites->Excretion

Caption: Logical flow of this compound in the body.

References

A Researcher's Guide to Selecting SPE Cartridges for Sulfonamide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in pharmaceutical research, environmental monitoring, and food safety analysis, the accurate quantification of sulfonamides is critical. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, enabling the concentration of these antibiotic residues from complex matrices and removing interferences prior to analysis. The choice of SPE cartridge is paramount to achieving high recovery and reliable results. This guide provides an objective comparison of common SPE cartridge types for sulfonamide extraction, supported by experimental data and detailed protocols.

Understanding the Sorbents: A Comparison of SPE Chemistries

The efficacy of an SPE cartridge is determined by the interaction between the analyte, the sample matrix, and the sorbent material. For sulfonamides, which are ionizable compounds, the primary choices for SPE sorbents fall into three main categories: polymeric, silica-based, and mixed-mode.[1][2]

  • Polymeric Sorbents: These are often based on polystyrene-divinylbenzene copolymers.[2] A popular variant is the Hydrophilic-Lipophilic Balanced (HLB) sorbent, which incorporates N-vinylpyrrolidone to provide retention for a wide range of compounds, from polar to nonpolar.[3] Polymeric sorbents offer a high surface area, leading to greater loading capacity, and are stable across a wide pH range (typically 1 to 14).[4][5] They are also resistant to drying out, which can improve reproducibility.[5]

  • Silica-Based Sorbents: The most traditional SPE phases are based on silica (B1680970) particles. Reversed-phase silica sorbents, such as C18, use a nonpolar stationary phase to retain analytes through hydrophobic interactions. While effective for many nonpolar compounds, their performance can be limited for more polar sulfonamides.[1] Silica-based sorbents are generally restricted to a narrower pH range (typically 2 to 10) to prevent the dissolution of the silica backbone.[4]

  • Mixed-Mode Sorbents: These advanced sorbents combine the hydrophobic characteristics of a reversed-phase material with ion-exchange functionalities.[1] For example, a mixed-mode cation-exchange (MCX) cartridge will have both nonpolar groups and negatively charged groups (like sulfonic acid) to retain basic compounds.[6] This dual retention mechanism allows for highly selective extractions and more rigorous washing steps to remove matrix interferences.[6] However, they may require more extensive method development to optimize performance for a broad range of sulfonamides with different acidity constants (pKa).[1]

Performance Data: A Quantitative Comparison

The selection of an SPE cartridge should be driven by performance data. The following table summarizes recovery data for various sulfonamides using different SPE cartridge types, compiled from comparative studies.

Sorbent TypeSorbent MaterialNumber of Sulfonamides TestedMean Recovery (%)Recovery Range (%)Reference
Polymeric (HLB) Hydrophilic-Lipophilic Balanced1764%47 - 72%[7]
Polymeric (HLB) Hydrophilic-Lipophilic Balanced19Not Reported74.3 - 118%[3]
Mixed-Mode Anion Exchange Poly-Sery MAX1720%6.0 - 49%[7]
Reversed-Phase Silica C18-bonded Silica1710%0.47 - 14%[7]
Polymeric (Non-ionic) Styrene-Divinylbenzene (XAD2)171.8%0.66 - 3.1%[7]
Mixed-Mode Cation Exchange Poly-Sery MCX171.5%0.78 - 2.5%[7]

As the data indicates, Hydrophilic-Lipophilic Balanced (HLB) polymer-based cartridges consistently provide superior recoveries for a broad spectrum of sulfonamides from aqueous samples.[1][7] One study focusing on 17 sulfonamides found that HLB cartridges yielded mean recoveries of 64%, significantly outperforming C18 (10%), mixed-mode anion-exchange (20%), and mixed-mode cation-exchange (1.5%) cartridges under the tested conditions.[7] Another study using an optimized HLB method for 19 sulfonamides reported even higher recoveries, ranging from 74.3% to 118%.[3] Traditional C18 reversed-phase cartridges generally show poor performance, which is attributed to the relatively polar nature of many sulfonamides that are not effectively retained by a purely hydrophobic mechanism.[1]

Experimental Protocol: A General Workflow for Sulfonamide Extraction

This protocol provides a generalized procedure for the extraction of sulfonamides from water samples using an HLB SPE cartridge, based on common methodologies.[3][7][8]

1. Materials and Reagents

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 6 cc, 500 mg).[8]

  • Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid, ethylenediaminetetraacetic acid (EDTA), and ammonium (B1175870) hydroxide.

  • Standards: Analytical standards of target sulfonamides and corresponding isotopically labeled internal standards.

2. Sample Preparation

  • Filter water samples through a 0.45 µm filter to remove particulate matter.[8]

  • For a 500 mL water sample, add 0.25 g of EDTA to chelate metal ions that can interfere with sulfonamide recovery.[7][8]

  • Adjust the sample pH to a range of 3.0 to 4.0 with formic acid.[7][8] This ensures that the sulfonamides are in a neutral form, enhancing their retention on the sorbent.[7]

  • Spike the sample with an appropriate concentration of isotopically labeled internal standards to correct for matrix effects and extraction variability.[8]

3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the HLB cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry out.[8]

  • Loading: Load the prepared water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any unretained polar impurities.

  • Drying: Dry the cartridge thoroughly by applying a high vacuum for 10-20 minutes to remove all residual water.[8]

  • Elution: Elute the retained sulfonamides by passing 8 mL of methanol (often in two 4 mL aliquots) through the cartridge.[8] Some studies have found that a 1:1 mixture of methanol and acetone (B3395972) can slightly improve elution performance.[7] Collect the eluate in a clean tube.

4. Final Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[8]

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase used for the LC-MS/MS analysis.[7]

  • Filter the final solution through a 0.22 µm syringe filter before injection into the analytical instrument.[7]

Visualization of the Extraction Workflow

The following diagram illustrates the logical steps of the solid-phase extraction protocol for sulfonamides.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Start Water Sample Filter Filter Sample (0.45 µm) Start->Filter Additives Add EDTA & Adjust pH (3-4) Filter->Additives Spike Spike with Internal Standards Additives->Spike Condition Cartridge Conditioning (Methanol -> Water) Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute Analytes (Methanol) Dry->Elute Evaporate Evaporate Eluate (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

General workflow for sulfonamide extraction using SPE.

Conclusion and Recommendations

The experimental data strongly suggests that for the multi-residue analysis of a broad range of sulfonamides in aqueous matrices, polymer-based HLB cartridges offer the most robust and high-recovery performance.[1][7] Their balanced chemistry effectively retains sulfonamides of varying polarities, leading to reliable and comprehensive results.

While mixed-mode SPE cartridges offer the potential for higher selectivity and more effective cleanup of complex matrices, they often require significant, compound-specific method optimization.[1][6] They may be advantageous for targeted analysis of a few specific sulfonamides with similar ionic properties. Traditional reversed-phase silica cartridges like C18 are generally not recommended for broad-spectrum sulfonamide analysis due to their inability to adequately retain more polar members of this antibiotic class.[1]

Ultimately, the choice of SPE cartridge should be guided by the specific analytical goals, the complexity of the sample matrix, and empirical validation of the chosen method.

References

A Comparative Analysis of GC, GC/MS, and Colorimetric Methods for Sulfamethazine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sulfamethazine is critical for ensuring product safety and efficacy. The selection of an appropriate analytical method is paramount and depends on factors such as sensitivity, specificity, cost, and throughput. This guide provides a detailed comparison of three commonly employed techniques for this compound analysis: Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), and colorimetric methods.

Performance Comparison

The choice of analytical method for this compound determination is a trade-off between performance, cost, and complexity. While colorimetric methods offer a simple and inexpensive screening tool, GC/MS provides the highest level of specificity and sensitivity, making it ideal for confirmatory analysis and research. GC offers a balance between the two, with good sensitivity and specificity for routine quantitative analysis.

ParameterColorimetric MethodGas Chromatography (GC)Gas Chromatography-Mass Spectrometry (GC/MS)
Principle Forms a colored product that is measured spectrophotometrically.Separates volatile compounds based on their partitioning between a stationary and a mobile phase.Separates compounds like GC, with subsequent mass analysis for identification and quantification.
Limit of Detection (LOD) ~1 ppmNot explicitly stated, but quantifies down to 0.5 ppm[1]0.01-0.02 ppm[2]
Limit of Quantification (LOQ) 1 ppm[3]0.5 ppm[1]Not explicitly stated, but quantifies down to low ppb levels[4]
Accuracy/Recovery Very good accuracy[3]93.5-96.0%[1]86-114%[2]
Precision (RSD/CV) Very good precision[3]Average CV of 3.07%[1]2.8-9.0%[2]
Specificity Satisfactory, but can be prone to interference[1][3]Good, but relies on retention time for identification.High, provides structural information for confirmation.[5][6]
Cost Inexpensive[3]ModerateHigh
Throughput Can be applied to a relatively large number of samples per day[3]ModerateLower, due to longer run times and data analysis.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using colorimetric, GC, and GC/MS methods.

This compound Analysis Workflows cluster_colorimetric Colorimetric Method cluster_gc Gas Chromatography (GC) cluster_gcms Gas Chromatography-Mass Spectrometry (GC/MS) C1 Sample Extraction C2 Anion-Exchange Cleanup C1->C2 C3 Elution C2->C3 C4 Diazotization & Coupling (Bratton-Marshall Reagents) C3->C4 C5 Spectrophotometric Measurement (540 nm) C4->C5 G1 Sample Extraction (Ammoniated Acetone) G2 Sephadex LH-20 Column Cleanup G1->G2 G3 Methylation (Diazomethane) G2->G3 G4 Solvent Evaporation & Reconstitution G3->G4 G5 GC Injection & Analysis G4->G5 M1 Sample Extraction (Chloroform-Acetone) M2 Solid-Phase Extraction (Silica Gel & SCX) M1->M2 M3 Liquid-Liquid Partition M2->M3 M4 Derivatization (Methylation & Silylation) M3->M4 M5 GC/MS Analysis (Selected Ion Monitoring) M4->M5

Caption: General experimental workflows for this compound analysis.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison guide.

Colorimetric Method

This method is adapted from a procedure for quantifying this compound in swine feeds.[3]

  • Extraction: The feed sample is extracted to solubilize the this compound.

  • Cleanup: The extract is passed through a pre-column to remove interfering compounds, followed by an anion-exchange resin bed buffered at pH 7.9 to trap the this compound.

  • Elution: The trapped this compound is eluted from the anion-exchange resin.

  • Derivatization: The eluted this compound is diazotized and then coupled with Bratton-Marshall reagents to form a colored azo dye.

  • Quantification: The intensity of the developed color is measured spectrophotometrically at 540 nm. The concentration of this compound is calculated using a molar absorptivity of 52,500.

Gas Chromatography (GC) Method

This protocol is based on a method for the determination of this compound in swine feed.[1]

  • Extraction: this compound is extracted from the swine feed using ammoniated acetone.

  • Cleanup: The extract is cleaned up using a Sephadex LH-20 column to isolate this compound from other extracted components.

  • Derivatization: The eluate containing this compound is methylated with diazomethane.

  • Sample Preparation: The methylated sample is evaporated to dryness and the residue is dissolved in a solvent containing a methyl sulfasymazine (B1681186) internal standard.

  • GC Analysis: The prepared sample is injected into a gas chromatograph equipped with an OV-25 GLC column for separation and detection.

Gas Chromatography-Mass Spectrometry (GC/MS) Method

This procedure is based on the determination of this compound in animal tissues.[2]

  • Extraction: Tissue samples are extracted with a mixture of chloroform (B151607) and acetone.[2]

  • Cleanup: The extract undergoes a two-step solid-phase extraction cleanup using silica (B1680970) gel and SCX ion exchange columns.[2]

  • Partitioning: The cleaned extract is partitioned between a 0.1 mol/L sodium dihydrogenphosphate solution and methyl tert-butyl ether.[2]

  • Derivatization: The organic phase is evaporated to dryness, and the this compound residue is subjected to a double derivatization process involving methylation and silylation.[2]

  • GC/MS Analysis: The derivatized sample is analyzed by GC/MS in the selected-ion monitoring (SIM) mode. Quantification is achieved by measuring the ratio of the abundances of specific ions of the this compound derivative and an internal standard ([phenyl-13C6]this compound).[2] The presence of this compound can be confirmed by the abundance ratios of other characteristic ions.[2]

References

Navigating Proficiency Testing for Sulfamethazine Analysis: A Comparative Guide for Reference Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This is particularly critical in the realm of veterinary drug residue analysis, where consumer safety and regulatory compliance are at stake. This guide provides a comprehensive comparison of key aspects of proficiency testing (PT) for sulfamethazine analysis, a widely used sulfonamide antibiotic in animal husbandry. While direct comparative data from proficiency tests between named reference laboratories is often confidential and not publicly available, this document offers a framework for evaluating laboratory performance by comparing the established analytical methodologies and presenting a template for how such data is assessed.

Proficiency testing is a cornerstone of a laboratory's quality assurance system. It provides an external and objective evaluation of a laboratory's ability to produce accurate and reproducible results. Participation in PT schemes, offered by providers such as FAPAS, AOAC International, and various European Union Reference Laboratories (EURLs), is often a requirement for accreditation to standards like ISO/IEC 17025.

The Proficiency Testing Workflow: A Step-by-Step Overview

The typical workflow of a proficiency testing program for this compound analysis involves a coordinated effort between the PT provider and the participating reference laboratories. The process ensures a blind analysis under routine laboratory conditions to provide a realistic assessment of performance.

Proficiency_Testing_Workflow cluster_Provider Proficiency Testing Provider cluster_Laboratory Reference Laboratory P1 Preparation of Homogeneous Test Material (e.g., spiked milk, tissue) P2 Homogeneity and Stability Testing P1->P2 P3 Distribution of Samples to Laboratories P2->P3 L1 Receipt of PT Sample P3->L1 P4 Collection of Analytical Results P5 Statistical Analysis (e.g., z-score calculation) P6 Issuance of PT Report L4 Receipt and Review of Performance Report P6->L4 L2 Analysis using Routine Analytical Method L1->L2 L3 Reporting of Results to Provider L2->L3 L3->P4 L5 Implementation of Corrective Actions (if necessary)

Figure 1: Generalized workflow of a proficiency testing program for this compound analysis.

Comparison of Analytical Methodologies for this compound

Reference laboratories employ a variety of analytical methods for the determination of this compound in different matrices. The choice of method often depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The most common and validated methods are based on liquid chromatography coupled with different detection techniques.

Below is a summary of the performance characteristics of commonly used methods for this compound analysis.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
HPLC-UV Milk~5 µg/kg[1]~10 µg/kg[2]82-91[2]Repeatability: 7-8[2]Reproducibility: 23-32[2]
HPLC-FLD Feed34.5-79.5 µg/kg[3]41.3-89.9 µg/kg[3]79.3-114.0[3]Repeatability: 2.7-9.1[3]Reproducibility: 5.9-14.9[3]
LC-MS/MS Animal Tissue0.01-0.03 ng/g[4]Not specified82-116[5]Intra-day: 1.0-10.5[4]Inter-day: 0.4-8.0[4]
LC-MS/MS Milk~3 ng/mL[6]~10 ng/mL[6]95-105[6]<10[6]

Note: Performance characteristics can vary based on the specific instrumentation, laboratory conditions, and the complexity of the matrix. The values presented are indicative based on published validation studies.

Evaluating Laboratory Performance: The Proficiency Test Report

The outcome of a proficiency test is a detailed report that allows each laboratory to compare its performance against a consensus value derived from all participants' results. A key performance indicator used in these reports is the z-score , which is calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory

  • X is the assigned value (consensus mean or median)

  • σ is the target standard deviation for proficiency assessment

A z-score is generally interpreted as follows:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

The following table provides a template for how results from a proficiency test for this compound in bovine muscle might be presented.

Laboratory CodeReported Concentration (µg/kg)Assigned Value (µg/kg)z-scorePerformance EvaluationAnalytical Method
Lab-00198.5102.3-0.37SatisfactoryLC-MS/MS
Lab-002115.2102.31.26SatisfactoryLC-MS/MS
Lab-00385.1102.3-1.68SatisfactoryHPLC-UV
Lab-004128.9102.32.60QuestionableLC-MS/MS
Lab-00572.4102.3-2.92QuestionableHPLC-FLD
Lab-006135.0102.33.20UnsatisfactoryLC-MS/MS

This table contains hypothetical data for illustrative purposes only.

Experimental Protocols: A Closer Look at Key Methodologies

Detailed and validated experimental protocols are crucial for achieving accurate and reliable results. Below are outlines of common analytical workflows for this compound determination.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow for this compound in Animal Tissue

LC-MS/MS is considered the gold standard for the confirmatory analysis of veterinary drug residues due to its high sensitivity and specificity.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing S1 Homogenization of Tissue Sample (e.g., 2-5g) S2 Extraction with Solvent (e.g., acetonitrile (B52724), ethyl acetate) S1->S2 S3 Centrifugation and Collection of Supernatant S2->S3 S4 Clean-up using Solid Phase Extraction (SPE) S3->S4 S5 Evaporation and Reconstitution in Mobile Phase S4->S5 A1 Injection into LC-MS/MS System S5->A1 A2 Chromatographic Separation (Reversed-Phase C18 column) A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM) A3->A4 D1 Peak Integration and Quantification against Calibration Curve A4->D1 D2 Confirmation based on Ion Ratios D1->D2

Figure 2: Typical workflow for the analysis of this compound in animal tissue by LC-MS/MS.

1. Sample Preparation:

  • A representative portion of the tissue sample (e.g., 2-5 g) is homogenized.

  • This compound is extracted from the matrix using an organic solvent such as acetonitrile or ethyl acetate (B1210297), often with the aid of shaking or sonication.

  • The mixture is centrifuged to separate the solid matrix from the liquid extract.

  • The supernatant is collected and subjected to a clean-up step, commonly using solid-phase extraction (SPE) with a C18 or similar cartridge, to remove interfering substances.

  • The eluate from the SPE cartridge is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the mobile phase.

2. Instrumental Analysis:

  • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

  • The analytes are separated on a reversed-phase C18 column using a mobile phase typically consisting of a mixture of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency.

  • The column effluent is introduced into the mass spectrometer's electrospray ionization (ESI) source, which generates charged molecules.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions of this compound are selected and fragmented to produce characteristic product ions. This highly selective detection method minimizes matrix interference and provides unambiguous identification and quantification.

3. Data Processing:

  • The chromatographic peaks corresponding to this compound are integrated, and the concentration is calculated by comparing the peak area to a calibration curve prepared with known standards.

  • Confirmation of the analyte's identity is achieved by comparing the ratio of the quantifier and qualifier product ions to that of a reference standard, which must fall within a specified tolerance.

References

A Comparative Analysis of Sulfamethazine Degradation in Aquatic Environments: Biodegradation vs. Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine, is a pervasive contaminant in aquatic ecosystems. Its persistence and potential to promote antibiotic resistance necessitate a thorough understanding of its environmental fate. The primary degradation pathways for this compound in water are biodegradation, driven by microbial activity, and photolysis, induced by sunlight. This guide provides a detailed comparison of these two processes, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Degradation Processes

The efficiency of biodegradation and photolysis in removing this compound from water varies significantly depending on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Biodegradation of this compound in Aquatic Environments

Initial Concentration (µg/L)Experimental SystemKey ConditionsRemoval Efficiency/RateHalf-life (t½)Reference
500Activated SludgeAerobic, 20°C, pH 8.75~100% after 120 hours-[1][2]
Not specifiedLake WaterAerobic-10.5-12.9 days[3]
Not specifiedSterilized Lake WaterAerobic-31.9-49.8 days[3]
10,000SedimentsChronic exposure62% mineralization in high concentration treatments-[4]
Not specified-Not readily biodegradable4% - 22% decrease in concentration-[5]

Table 2: Photolysis of this compound in Aquatic Environments

Initial ConcentrationExperimental SystemLight Source/ConditionsRemoval Efficiency/Rate Constant (k)Half-life (t½)Reference
0.072 mMAqueous solution with TiO₂UV lightk = 0.24 to 1.61 h⁻¹-[6]
5-20 mg/LTiO₂ NNs-Co₃O₄ PEC systemLED lightk = 0.059 min⁻¹ (for 5 mg/L)-[7]
Not specifiedAqueous solutionUV irradiationMain path is direct photolysis of the triplet-excited state-[8][9]
Not specifiedMilli-Q water, river water, synthetic wastewaterNot specifiedFollowed first-order kinetics-[5]
Not specifiedAqueous solutionpH 3.0-9.0Degradation rates of 26.02% to 51.14%-[10]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and replication.

A typical laboratory setup to assess the biodegradation of this compound involves the following steps:

  • Microbial Source: Activated sludge from a municipal sewage treatment plant is commonly used as the microbial inoculum.[1][2]

  • Reaction Medium: The experiment is conducted in a suitable medium, such as fresh lake water or a synthetic wastewater, spiked with a known concentration of this compound.[1][3]

  • Incubation Conditions: The reaction vessels are incubated under controlled conditions. Aerobic conditions are generally favored for this compound degradation and are maintained by bubbling air.[1][3] Temperature and pH are also controlled and monitored throughout the experiment.[1]

  • Sampling and Analysis: Aliquots of the sample are withdrawn at regular intervals. The samples are typically filtered to separate the microbial biomass from the aqueous phase.

  • Quantification: The concentration of this compound in the aqueous phase is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Control Experiments: Sterilized controls (e.g., using sodium azide) are run in parallel to distinguish between biotic and abiotic degradation.[3]

The photolytic degradation of this compound is typically investigated as follows:

  • Reaction Solution: A solution of this compound of a known concentration is prepared in various aqueous matrices, such as ultrapure water, river water, or synthetic wastewater.[5]

  • Light Source: The solution is exposed to a light source that simulates solar radiation or emits specific UV wavelengths. This can be a xenon lamp, a mercury vapor lamp, or a UV lamp.[8][11]

  • Experimental Setup: The reaction is carried out in a photochemical reactor, often made of quartz to allow for UV light penetration. The temperature of the solution is typically controlled.

  • Influencing Factors: The effects of various water constituents, such as dissolved organic matter (DOM), nitrate, bicarbonate, and metal ions, on the photolysis rate are often investigated by adding these substances to the reaction solution.[5][12] The influence of pH is also a critical parameter to be examined.[10]

  • Sampling and Analysis: Samples are collected at different time points during the irradiation.

  • Quantification: The remaining concentration of this compound is quantified using HPLC or LC-MS/MS to determine the degradation kinetics.[8][9]

Visualizing the Processes

The following diagrams illustrate the experimental workflow for studying this compound degradation and a comparison of the two degradation pathways.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Solution setup_reactor Set up Reactor (Bioreactor or Photoreactor) prep_solution->setup_reactor prep_matrix Select Aquatic Matrix (e.g., Lake Water, Wastewater) prep_matrix->setup_reactor prep_inoculum Prepare Microbial Inoculum (for Biodegradation) prep_inoculum->setup_reactor set_conditions Control Experimental Conditions (pH, Temp, Light/O₂) setup_reactor->set_conditions run_exp Run Degradation Experiment set_conditions->run_exp sampling Collect Samples at Intervals run_exp->sampling extraction Sample Preparation (e.g., SPE) sampling->extraction quantification Quantify this compound (HPLC, LC-MS) extraction->quantification byproducts Identify Byproducts extraction->byproducts kinetics Determine Degradation Kinetics quantification->kinetics pathway Propose Degradation Pathway byproducts->pathway

Caption: Experimental workflow for this compound degradation studies.

G cluster_biodegradation Biodegradation cluster_photolysis Photolysis B_Driver Driving Force: Microbial Enzymes B_Reactants Key Reactants: This compound, O₂, Nutrients P_Driver Driving Force: Sunlight (UV) B_Driver->P_Driver Comparison B_Products Typical Products: Metabolites, CO₂, H₂O P_Reactants Key Reactants: This compound, Photons, ROS B_Reactants->P_Reactants B_Factors Influencing Factors: Microbial community, Temp, pH, O₂ P_Products Typical Products: Photoproducts B_Products->P_Products P_Factors Influencing Factors: Light intensity, pH, DOM, NO₃⁻ B_Factors->P_Factors

Caption: Comparison of biodegradation and photolysis of this compound.

In-depth Comparison of Degradation Mechanisms

Biodegradation of this compound is a microbially-mediated process. Studies have shown that this compound is not readily biodegradable, and its degradation rate is often slow.[1][5] The process typically involves an initial rapid adsorption onto activated sludge followed by a slower biodegradation phase.[1][2] Aerobic conditions are generally more favorable for its removal.[1] The composition and adaptation of the microbial community play a crucial role; chronic exposure to this compound can lead to microbial adaptation and enhanced biodegradation.[4] The transformation of this compound during biodegradation can involve reactions such as ring cleavage, hydroxylation, methylation, and oxidation.[13]

Photolysis is a significant abiotic degradation pathway for this compound in aquatic environments.[5] The process can occur through direct photolysis, where the this compound molecule directly absorbs light, or indirect photolysis, which is mediated by reactive oxygen species (ROS) generated by photosensitizers like dissolved organic matter (DOM) and nitrate.[8] The triplet-excited state of this compound (³SMN*) plays a key role in its photolytic degradation.[8][9] The degradation of this compound via photolysis follows first-order kinetics.[5] Environmental factors such as pH and the presence of inorganic ions and DOM significantly influence the rate of photolysis.[10][12] For instance, increasing pH can enhance the degradation rate.[10] The photolytic degradation of this compound leads to the formation of various photoproducts, and complete mineralization is not always achieved.[8][9]

References

Safety Operating Guide

Proper Disposal of Sulfamethazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical waste. This guide provides detailed procedures for the proper disposal of sulfamethazine, a sulfonamide antibiotic commonly used in research.

For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to proper disposal protocols for this compound is crucial to prevent environmental contamination and ensure a safe working environment. This document outlines the necessary steps for risk assessment, waste classification, and appropriate disposal methods.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[1][2] All handling of solid this compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its classification as hazardous or non-hazardous, which is determined by its characteristics.

Step 1: Hazardous Waste Determination

This compound is not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA).[3][4][5] Therefore, its classification as hazardous depends on whether it exhibits any of the following characteristics:

  • Ignitability: Does the waste have a flashpoint of less than 60°C (140°F)? Pure this compound is a combustible solid but does not have a low flashpoint.[6] However, solutions of this compound in flammable solvents may be ignitable.

  • Corrosivity: Does the aqueous waste have a pH of ≤ 2 or ≥ 12.5?[4]

  • Reactivity: Is the waste unstable, explosive, or does it generate toxic gases when mixed with water?[4] this compound is generally stable.[7]

  • Toxicity: Does the waste contain contaminants at concentrations that could be harmful if released into the environment? The toxicity of this compound waste would need to be determined through the Toxicity Characteristic Leaching Procedure (TCLP).[8]

Consult your institution's Environmental Health and Safety (EHS) department for guidance on making a hazardous waste determination.

Step 2: Segregation and Collection of Waste

Proper segregation of waste streams is essential.

  • Solid this compound Waste: Collect pure, unused, or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste container.

  • Aqueous Solutions: Solutions of this compound should be collected in a separate, sealed, and appropriately labeled waste container. Do not mix with other chemical waste unless instructed to do so by your EHS department.

Step 3: Disposal of Non-Hazardous this compound Waste

If it is determined that the this compound waste is non-hazardous, it may be permissible to dispose of it via sanitary sewer, depending on local regulations and institutional policies. However, due to the potential for environmental impact from antibiotics, this is often discouraged.[9] It is best practice to consult with your EHS office before disposing of any chemical down the drain.

Step 4: Disposal of Hazardous this compound Waste

Hazardous this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by trained EHS personnel for subsequent treatment and disposal by a licensed hazardous waste vendor, often through incineration.[10][11]

Laboratory-Scale Chemical Degradation (for Advanced Users)

For research labs with the appropriate expertise and equipment, chemical degradation of this compound waste can be an effective pre-treatment step to render it non-hazardous before final disposal. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading this compound.[1][2][12][13]

It is critical that these procedures are only performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Method 1: Photo-Fenton Degradation

The photo-Fenton process utilizes Fenton's reagent (hydrogen peroxide and an iron catalyst) in the presence of UV light to generate highly reactive hydroxyl radicals that can break down this compound.[6][14]

Experimental Protocol: Photo-Fenton Degradation of this compound

Objective: To degrade this compound in an aqueous solution to non-hazardous byproducts.

Materials:

  • This compound solution (e.g., 50 mg/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • UV lamp

  • Stir plate and stir bar

  • Beaker or reaction vessel

  • pH meter

Procedure:

  • Place the this compound solution in the reaction vessel with a stir bar and begin stirring.

  • Adjust the pH of the solution to approximately 3.0 using sulfuric acid.

  • Add the ferrous sulfate catalyst to the solution. A common concentration is around 40 mg/L.[6]

  • Turn on the UV lamp and position it to irradiate the solution.

  • Carefully add the hydrogen peroxide to the solution. A typical concentration is around 600 mg/L.[6]

  • Allow the reaction to proceed with continuous stirring and UV irradiation. The degradation of this compound is often rapid, occurring within minutes.[6][14]

  • After the reaction is complete, turn off the UV lamp.

  • Neutralize the solution to a pH of approximately 7.0 with sodium hydroxide.

  • Dispose of the treated solution in accordance with your institution's policies for non-hazardous aqueous waste.

Method 2: UV/H₂O₂ Degradation

This method uses the combination of UV light and hydrogen peroxide to generate hydroxyl radicals for the degradation of this compound.[10][15][16]

Experimental Protocol: UV/H₂O₂ Degradation of this compound

Objective: To degrade this compound in an aqueous solution using UV irradiation and hydrogen peroxide.

Materials:

  • This compound solution

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • UV lamp

  • Stir plate and stir bar

  • Reaction vessel

  • Sodium hydroxide (NaOH) for pH adjustment (if necessary)

Procedure:

  • Place the this compound solution in the reaction vessel with a stir bar and begin stirring.

  • Adjust the pH if necessary, as the degradation rate can be pH-dependent.[11]

  • Add hydrogen peroxide to the solution. The optimal concentration will depend on the concentration of this compound.

  • Turn on the UV lamp to irradiate the solution while continuing to stir.

  • Monitor the degradation process. Reaction times will vary based on the initial concentration and reaction conditions.

  • Once the degradation is complete, turn off the UV lamp.

  • Neutralize the solution if necessary and dispose of it according to institutional guidelines.

Parameter Photo-Fenton Degradation UV/H₂O₂ Degradation
Primary Reagents Fe²⁺ catalyst, H₂O₂, UV lightH₂O₂, UV light
Optimal pH ~3.0Can be effective over a range of pH values
Typical Reaction Time Very rapid (minutes)Variable (minutes to hours)
Considerations Requires pH adjustment and subsequent neutralization.Generally simpler with fewer reagents.

Table 1. Comparison of Laboratory-Scale this compound Degradation Methods.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SulfamethazineDisposal This compound Waste Disposal Workflow cluster_prep Preparation & Collection cluster_assess Assessment cluster_disposal Disposal Path cluster_degrade Optional Pre-treatment start Generate this compound Waste collect Collect in a Labeled, Sealed Container start->collect is_hazardous Is the waste hazardous? collect->is_hazardous ehs_disposal Dispose via Institutional Hazardous Waste Program is_hazardous->ehs_disposal Yes non_haz_disposal Consult EHS for Non-Hazardous Disposal (e.g., drain disposal if permitted) is_hazardous->non_haz_disposal No degrade Chemical Degradation (AOPs) is_hazardous->degrade Yes, if feasible & approved degrade->non_haz_disposal Successful Degradation

Caption: Decision workflow for the disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.

References

Essential Safety and Operational Guide for Handling Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfamethazine. It offers procedural, step-by-step guidance for safe operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. The recommended level of protection may vary based on the specific task and the quantity of the substance being handled.

TaskRequired Personal Protective Equipment
Handling Solid this compound Primary: Nitrile or rubber gloves, laboratory coat, safety glasses with side shields or goggles.[1][2][3] Secondary (for larger quantities or potential for dust): Disposable coveralls, respiratory protection (NIOSH-approved N95 or higher).[1]
Preparing Solutions Primary: Nitrile or rubber gloves, laboratory coat, chemical safety goggles.[2] Secondary: Face shield if there is a splash hazard.
Cleaning Spills Primary: Double-gloving (nitrile or rubber), protective clothing, safety goggles, and appropriate respiratory protection.[1] For major spills, a self-contained breathing apparatus may be necessary.[1]
Disposal of Waste Primary: Nitrile or rubber gloves, laboratory coat, and safety glasses.[1][2]

Note: Always inspect gloves for degradation or punctures before and during use.[1] Contaminated gloves should be replaced immediately.[1] For handling quantities up to 500 grams, a laboratory coat may be sufficient, but for quantities up to 1 kilogram, a disposable laboratory coat or coverall with low permeability is recommended.[1]

Safe Handling and Operational Procedures

1. Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Use a fume hood or other local exhaust ventilation when handling the powder to minimize dust generation.[1][5]

  • For laboratory-scale handling, consider barrier protection or laminar flow cabinets.[1]

  • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2]

2. Procedural Steps for Handling:

  • Avoid breathing dust and contact with skin and eyes.[1][6]

  • Wash hands thoroughly with soap and water after handling, before eating, drinking, smoking, or leaving the work area.[1][2]

  • Keep containers securely sealed when not in use.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2][4]

3. Spill Management:

  • Minor Spills (Dry):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a dust respirator.[1]

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Sweep or vacuum up the material.[1] If using a vacuum, it must be fitted with a HEPA filter.[1]

    • Place the collected material into a sealed, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate unnecessary personnel and alert emergency responders.[2]

    • Control personal contact by wearing appropriate protective clothing.[1][2]

    • Prevent the spillage from entering drains or public waters.[1][2]

    • Follow the cleanup procedures for a minor spill with enhanced PPE.

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

1. Waste Collection:

  • Use designated, clearly labeled, and sealed containers for this compound waste.[1][7]

  • Contaminated materials such as gloves, paper towels, and disposable lab coats should be collected in thick, leak-proof plastic bags that are clearly labeled as "Hazardous Drug-Related Wastes".[7]

2. Disposal of Unused Product:

  • Do not discharge into sewers or waterways.[1]

  • If a drug take-back program is not available, unused this compound can be prepared for disposal in household trash by following these steps:

    • Remove the drug from its original container.[8]

    • Mix the powder (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[8]

    • Place the mixture in a sealed container, such as a plastic bag.[8]

    • Dispose of the sealed container in the trash.[8]

3. Empty Container Disposal:

  • Decontaminate empty containers before disposal.[1]

  • Observe all label safeguards until the containers are cleaned and destroyed.[1]

  • Scratch out all personal or identifying information on the label before recycling or disposing of the container.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_area Prepare Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Measure this compound prep_area->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe dispose_container Dispose of Waste in Accordance with Regulations cleanup_waste->dispose_container cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.